molecular formula C28H47NO8 B8209504 Picromycin

Picromycin

Cat. No.: B8209504
M. Wt: 525.7 g/mol
InChI Key: UZQBOFAUUTZOQE-QXIVUBCBSA-N
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Description

Picromycin is a useful research compound. Its molecular formula is C28H47NO8 and its molecular weight is 525.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,5R,6S,7S,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11-/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBOFAUUTZOQE-QXIVUBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Picromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Picromycin, a 14-membered macrolide antibiotic, holds the distinction of being the first of its class to be isolated. This technical guide provides a comprehensive overview of the history of its discovery and the methodologies for its isolation. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction

The discovery of this compound in the mid-20th century marked a significant milestone in the field of natural product chemistry and antibiotic research. As the first macrolide antibiotic to be identified, it laid the groundwork for the subsequent discovery and development of a plethora of clinically important macrolides, such as erythromycin. This guide delves into the historical context of its discovery, the producing microorganism, and the scientific endeavors that led to its isolation and structural elucidation.

History of Discovery

This compound was first isolated in 1951 by the German chemists Hans Brockmann and Willfried Hekel.[1][2] Their pioneering work involved the screening of actinomycete cultures for antimicrobial activity. They identified a strain of Streptomyces, later identified as Streptomyces venezuelae, that produced a bitter-tasting substance with antibiotic properties.[1][2] They named this compound "pikromycin," derived from the Greek word "pikros," meaning bitter.[2] The initial structural elucidation proved to be a complex challenge, and it was not until later that the full 14-membered lactone ring structure with a desosamine (B1220255) sugar moiety was confirmed.[1]

Producing Organism

The primary producer of this compound is the Gram-positive, filamentous bacterium Streptomyces venezuelae.[1] This soil-dwelling microorganism is a prolific source of various secondary metabolites, including other antibiotics. The biosynthesis of this compound in S. venezuelae is a complex process orchestrated by a modular polyketide synthase (PKS) system encoded by a dedicated gene cluster.[3]

Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₈H₄₇NO₈[4][5]
Molecular Weight 525.7 g/mol [4][5]
Appearance Crystalline solid[4]
Solubility Soluble in DMSO[4]
Minimum Inhibitory Concentration (MIC)
Escherichia coli50-60 µM[4]
Staphylococcus aureus90-100 µM[4]
Bacillus subtilis25-30 µM[4]

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces venezuelae and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces venezuelae

Objective: To cultivate S. venezuelae under conditions that promote the production of this compound.

Materials:

  • Streptomyces venezuelae ATCC 15439 culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a nutrient-rich medium containing glucose, peptone, and yeast extract)

  • Shaker incubator

  • Sterile flasks

Protocol:

  • Inoculate a sterile seed medium with a fresh culture of S. venezuelae.

  • Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days to obtain a dense inoculum.

  • Transfer an appropriate volume of the seed culture to a larger volume of production medium in a sterile flask. The inoculum volume is typically 5-10% of the production medium volume.

  • Incubate the production culture at 28-30°C with shaking for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth from S. venezuelae culture

  • Organic solvent (e.g., ethyl acetate, chloroform)

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of chloroform (B151607) and methanol)

  • Crystallization solvent (e.g., acetone-hexane mixture)

  • Filtration apparatus

Protocol:

  • Extraction:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • Adjust the pH of the supernatant to alkaline (pH 8-9) to ensure this compound is in its free base form.

    • Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and wash with brine solution to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentration:

    • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of the initial chromatography solvent.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol (B129727) in chloroform).

    • Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing pure this compound.

  • Crystallization:

    • Concentrate the pooled fractions to a small volume.

    • Induce crystallization by adding a less polar solvent (e.g., hexane) to the concentrated solution (e.g., in acetone).

    • Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate crystal formation.

    • Collect the crystals by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product fermentation S. venezuelae Fermentation centrifugation Centrifugation/Filtration fermentation->centrifugation solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) centrifugation->solvent_extraction concentration Concentration (Rotary Evaporator) solvent_extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography crystallization Crystallization chromatography->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound biosynthetic_pathway cluster_pks Polyketide Synthase (PikA) cluster_sugar Deoxysugar Biosynthesis (des) cluster_glycosylation Glycosylation & Hydroxylation cluster_product Final Product propionate Propionyl-CoA pks_modules PKS Modules (PikAI-PikAIV) propionate->pks_modules methylmalonyl Methylmalonyl-CoA methylmalonyl->pks_modules narbonolide Narbonolide pks_modules->narbonolide desvii Glycosyltransferase (DesVII) narbonolide->desvii glucose Glucose-1-phosphate des_enzymes DesI-VI glucose->des_enzymes tdp_desosamine TDP-D-desosamine des_enzymes->tdp_desosamine tdp_desosamine->desvii narbomycin Narbomycin desvii->narbomycin pikc P450 Hydroxylase (PikC) narbomycin->pikc This compound This compound pikc->this compound

References

Elucidation of the Picromycin Biosynthetic Pathway in Streptomyces venezuelae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picromycin, a 14-membered macrolide antibiotic, is a natural product of the soil bacterium Streptomyces venezuelae. While not used clinically itself, its unique biosynthesis, involving the production of multiple macrolide structures from a single gene cluster, offers a fascinating model for polyketide synthase (PKS) engineering and the generation of novel antibiotic derivatives.[1] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic and enzymatic machinery, presenting key quantitative data, and outlining experimental protocols for its study.

The this compound Biosynthetic Gene Cluster (pik)

The biosynthesis of this compound and its related macrolides is orchestrated by the pik gene cluster, an approximately 60 kb region of DNA in Streptomyces venezuelae ATCC 15439.[1] This cluster is organized into five distinct loci:

  • pikA : Encodes the modular type I polyketide synthase (PKS) responsible for assembling the macrolactone core.

  • des : A set of genes (desI-desVIII) responsible for the biosynthesis of the deoxyamino sugar, D-desosamine, and its attachment to the macrolactone.[1]

  • pikC : Encodes a cytochrome P450 hydroxylase that performs the final tailoring step.[1]

  • pikD : A positive regulatory gene essential for the expression of the pikA and des operons.[2]

  • pikR : Contains genes conferring resistance to this compound.[1]

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be dissected into three major stages: polyketide synthesis, deoxysugar synthesis and glycosylation, and post-PKS tailoring.

Polyketide Macrolactone Assembly

A remarkable feature of the pikromycin (B1677795) PKS is its ability to produce two different macrolactone rings: the 12-membered 10-deoxymethynolide (B1237683) and the 14-membered narbonolide.[1] Narbonolide serves as the direct precursor to pikromycin.

Desosamine Synthesis and Glycosylation

The deoxysugar moiety, D-desosamine, is crucial for the biological activity of this compound. Its synthesis begins with TDP-glucose and is carried out by a series of enzymes encoded by the des gene cluster (DesI-DesVI).[1][5]

The completed TDP-D-desosamine is then transferred to the 14-membered macrolactone, narbonolide, by the glycosyltransferase DesVII, a process that requires the auxiliary protein DesVIII for activity.[5][6] This glycosylation step yields the intermediate narbomycin (B1235643).

Post-PKS Hydroxylation

The final step in this compound biosynthesis is the stereospecific hydroxylation of narbomycin at the C-12 position. This reaction is catalyzed by the cytochrome P450 monooxygenase, PikC.[7][8] This hydroxylation converts narbomycin into the final product, pikromycin.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKMkcatReference
PikCNarbomycin-1.4 s-1[9]
PikCYC-1798.9 µM (KD)-[2][10]
PikCNarbomycin234.5 µM (KD)-[2][10]

KD represents the dissociation constant.

Table 2: Production of Pikromycin and Intermediates in Engineered S. venezuelae Strains

StrainGenetic ModificationProductTiterReference
Wild-type with BCDH overexpressionOverexpression of branched-chain α-keto acid dehydrogenasePikromycin25 mg/L
Engineered StrainOverexpression of BCDH and methylmalonyl-CoA mutaseTotal macrolides43 mg/L
NM1AQF52_RS24510 overexpression and AQF52_RS30320 knockdownPikromycin295.25 mg/L
PikAI deletion mutantFeeding with synthetic triketidePikromycin11% of wild-type
AX905Deletion of pikAV (Type II thioesterase)Pikromycin<5% of wild-type[11]

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the this compound biosynthetic pathway.

Targeted Gene Knockout in Streptomyces venezuelae

Objective: To inactivate a specific gene within the pik cluster to study its function. This protocol is based on PCR-targeting and homologous recombination.

Procedure:

  • Construct a gene replacement cassette: A cassette containing an antibiotic resistance marker (e.g., apramycin (B1230331) resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed using PCR.[12]

  • Introduce the cassette into S. venezuelae: The gene replacement cassette is introduced into S. venezuelae protoplasts via transformation or by conjugation from an E. coli donor strain.[12]

  • Select for double-crossover mutants: Colonies are selected on media containing the appropriate antibiotic. Resistant colonies are then screened for the loss of a second marker present on the delivery vector (if applicable) to identify clones that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette.[12]

  • Confirm the knockout: The gene knockout is confirmed by PCR analysis of genomic DNA from the mutant strain using primers that flank the target gene.[12]

Heterologous Expression and Purification of PikC

Objective: To produce and purify the PikC enzyme for in vitro studies.

Procedure:

  • Clone the pikC gene: The pikC gene is amplified from S. venezuelae genomic DNA and cloned into an E. coli expression vector, often with a tag (e.g., His-tag) to facilitate purification.[13]

  • Express the protein: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl-β-D-thiogalactopyranoside (IPTG). Optimal expression of soluble PikC has been achieved by inducing cultures at an OD600 of 3.84 with 0.4 mM IPTG and incubating at 20°C for 24 hours.[13]

  • Cell lysis and purification: The E. coli cells are harvested, lysed, and the soluble fraction is collected. The tagged PikC protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[13]

In Vitro Assay of PikC Hydroxylase Activity

Objective: To measure the enzymatic activity of purified PikC.

Procedure:

  • Reaction setup: A typical reaction mixture contains purified PikC, the substrate (e.g., narbomycin), a redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase), and NADPH in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C).

  • Product extraction and analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated products.

In Vitro Assay of DesVII/DesVIII Glycosyltransferase Activity

Objective: To measure the glycosylation activity of the DesVII/DesVIII enzyme complex.[6]

Procedure:

  • Enzyme preparation: DesVII and DesVIII are co-expressed and purified, or purified separately and then combined.

  • Reaction setup: The assay mixture contains the purified DesVII/DesVIII complex, the macrolactone acceptor (e.g., 10-deoxymethynolide or narbonolide), and the sugar donor (TDP-D-desosamine) in a suitable buffer.[6]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 29°C).[6]

  • Product extraction and analysis: Aliquots are taken at different time points, and the reaction is quenched. The products are extracted and analyzed by HPLC or LC-MS to monitor the formation of the glycosylated product.[6]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of pik biosynthetic genes.[14]

Procedure:

  • RNA isolation: Total RNA is isolated from S. venezuelae cultures grown under specific conditions.[15]

  • cDNA synthesis: The isolated RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15]

  • qRT-PCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., pikA, desI, pikC). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[14]

  • Data analysis: The relative expression levels of the target genes are determined by comparing their amplification curves to that of a constitutively expressed housekeeping gene (internal control).[14]

Visualizations

The following diagrams illustrate key aspects of the this compound biosynthetic pathway and experimental workflows.

Picromycin_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PikA) cluster_Desosamine Desosamine Biosynthesis & Glycosylation cluster_Tailoring Final Tailoring Propionyl_CoA Propionyl-CoA PikAI_PikAIV PikAI-PikAIV (PKS Modules) Propionyl_CoA->PikAI_PikAIV Loading Methylmalonyl_CoA Methylmalonyl-CoA (x6) Methylmalonyl_CoA->PikAI_PikAIV Extension Narbonolide Narbonolide DesVII_VIII DesVII/DesVIII Narbonolide->DesVII_VIII PikAI_PikAIV->Narbonolide Cyclization TDP_Glucose TDP-Glucose DesI_VI DesI-DesVI TDP_Glucose->DesI_VI TDP_Desosamine TDP-D-desosamine DesI_VI->TDP_Desosamine TDP_Desosamine->DesVII_VIII Narbomycin Narbomycin DesVII_VIII->Narbomycin PikC PikC (P450) Narbomycin->PikC C-12 Hydroxylation This compound This compound PikC->this compound

Caption: Overview of the this compound biosynthetic pathway.

Gene_Knockout_Workflow start Design Gene Replacement Cassette construct Construct Cassette via PCR start->construct transform Introduce Cassette into S. venezuelae construct->transform select Select for Antibiotic Resistance transform->select screen Screen for Double Crossover Events select->screen confirm Confirm Knockout by PCR screen->confirm

Caption: Workflow for targeted gene knockout.

qRT_PCR_Workflow start Isolate Total RNA from S. venezuelae dnase DNase I Treatment start->dnase cdna Reverse Transcription to cDNA dnase->cdna qpcr Perform qRT-PCR with Gene-Specific Primers cdna->qpcr analyze Analyze Gene Expression Levels qpcr->analyze

Caption: Workflow for qRT-PCR gene expression analysis.

Conclusion

The this compound biosynthetic pathway in Streptomyces venezuelae is a versatile system that has provided significant insights into the mechanisms of modular polyketide synthesis, deoxysugar biosynthesis, and enzymatic tailoring reactions. The inherent flexibility of the enzymes involved, particularly the polyketide synthase and the cytochrome P450 hydroxylase, makes this pathway an attractive target for combinatorial biosynthesis and the generation of novel macrolide antibiotics. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further explore and engineer this fascinating biosynthetic machinery.

References

The Core Mechanism of Picromycin: A Technical Guide to a Selective Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picromycin, the first macrolide antibiotic to be isolated, serves as a critical model for understanding the nuanced mechanisms of protein synthesis inhibition. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with the bacterial ribosome and its context-dependent effects on translation. Through a comprehensive review of structural, biochemical, and genetic data, this document elucidates the molecular basis of this compound's activity, details key experimental methodologies for its study, and presents quantitative data to inform further research and development in the field of macrolide antibiotics.

Introduction

This compound is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae.[1] While not a frontline clinical agent itself, its unique structural and functional properties have made it a subject of intense research, particularly in the context of overcoming antibiotic resistance. Unlike many other macrolides, this compound is a natural ketolide, a subclass of macrolides that includes clinically important drugs.[2] This guide delves into the core of this compound's action: its binding to the bacterial ribosome and the subsequent selective inhibition of protein synthesis.

Mechanism of Action: A Context-Specific Blockade of the Nascent Peptide Exit Tunnel

The primary target of this compound, like all macrolide antibiotics, is the 50S subunit of the bacterial ribosome.[2] this compound exerts its bacteriostatic effect by arresting protein synthesis. However, its mechanism is not a simple steric blockade but a more sophisticated, context-specific inhibition of translation.[2][3]

2.1. Binding to the 50S Ribosomal Subunit

Crystallographic and biochemical studies have precisely mapped the binding site of this compound within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2] The NPET is a channel through which the growing polypeptide chain emerges from the ribosome. This compound lodges itself in the upper region of this tunnel, in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

The binding of this compound is primarily mediated by interactions with specific nucleotides of the 23S rRNA, most notably A2058 and A2059 (E. coli numbering).[2] The desosamine (B1220255) sugar moiety of this compound plays a crucial role in this interaction.[2]

2.2. Selective Inhibition of Protein Synthesis

A key feature that distinguishes this compound and other ketolides from older macrolides like erythromycin (B1671065) is their capacity for context-specific inhibition of translation.[2][3] Rather than halting the synthesis of all proteins, this compound selectively arrests the translation of a subset of cellular proteins. This selectivity is dictated by the amino acid sequence of the nascent polypeptide chain as it traverses the NPET.

Specific peptide motifs have been identified that, when encountered by the ribosome in the presence of this compound, trigger translational stalling.[2] This suggests a complex interplay between the antibiotic, the ribosomal tunnel, and the nascent chain. The ribosome, with this compound bound, can synthesize proteins that lack these "problematic" sequences, while the synthesis of proteins containing these motifs is efficiently blocked.[2][3] This selective action is a critical area of research for the development of next-generation macrolides with tailored activities and reduced side effects.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the antimicrobial activity and inhibitory properties of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli400[2]
Staphylococcus aureusN/A[4]
Bacillus subtilisN/A[4]

Table 2: Inhibition of Bulk Protein Synthesis by this compound

ParameterValueCell TypeConditionsReference
Inhibition of protein synthesis~60% of proteins continue to be synthesizedE. coli100-fold MIC (400 µg/mL)[2]

Note: This data highlights the selective nature of this compound's inhibition, where a significant portion of protein synthesis continues even at high concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

4.1. In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Principle: A coupled transcription-translation system is used to synthesize a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotic. The amount of synthesized protein is quantified by measuring the reporter's activity (e.g., luminescence), which is inversely proportional to the inhibitory activity of the antibiotic.[5][6]

Protocol:

  • Reaction Setup: Prepare a master mix containing a commercial cell-free transcription-translation system (e.g., PURExpress®), a DNA template encoding a reporter gene (e.g., firefly luciferase), and all necessary amino acids and energy sources.

  • Antibiotic Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a 96-well plate, add the desired concentrations of this compound to individual wells. Include a no-antibiotic control (vehicle only) and a no-template control (background).

  • Initiation of Reaction: Add the master mix to each well to start the transcription and translation reactions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

  • Quantification: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) to each well.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control. The IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) can be determined by plotting the percentage of inhibition against the antibiotic concentration and fitting the data to a dose-response curve.

4.2. Ribosome Filter Binding Assay

This assay directly measures the binding of radiolabeled this compound to the 50S ribosomal subunit.

Principle: This technique relies on the ability of nitrocellulose membranes to bind large molecules like ribosomes, while small molecules like unbound antibiotics pass through. By using a radiolabeled antibiotic, the amount of antibiotic bound to the ribosome can be quantified.[7]

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and subsequently purify the 50S subunits by sucrose (B13894) gradient centrifugation.

  • Radiolabeling of this compound: Synthesize or obtain [³H]- or [¹⁴C]-labeled this compound.

  • Binding Reaction: In a series of tubes, incubate a fixed concentration of purified 50S ribosomal subunits with increasing concentrations of radiolabeled this compound in a suitable binding buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, and β-mercaptoethanol). Include a control with no ribosomes to measure non-specific binding to the filter.

  • Incubation: Incubate the reactions at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane under vacuum.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radiolabeled this compound.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding (from the no-ribosome control) from the total binding to obtain specific binding. Plot the specific binding against the concentration of free radiolabeled this compound. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve.

4.3. Toeprinting Assay

This assay maps the precise location of ribosome stalling on an mRNA template induced by an antibiotic.

Principle: A DNA primer is annealed to an mRNA template downstream of the coding sequence. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA, the reverse transcriptase will be blocked, resulting in a truncated cDNA product (a "toeprint"). The size of this toeprint, determined by gel electrophoresis, reveals the exact position of the stalled ribosome.[8][9]

Protocol:

  • Template Preparation: Prepare an in vitro transcribed mRNA encoding a short open reading frame (ORF), preferably one known to contain a macrolide-sensitive stalling motif.

  • Primer Labeling: 5'-end label a DNA primer complementary to a sequence downstream of the ORF with a radioactive isotope (e.g., ³²P).

  • In Vitro Translation Reaction: Set up an in vitro translation reaction containing the mRNA template, purified ribosomes, tRNAs, and amino acids.

  • Addition of Antibiotic: Add this compound to the reaction mixture to induce ribosome stalling. Include a control reaction without the antibiotic.

  • Primer Annealing: Add the radiolabeled primer to the reaction and anneal it to the mRNA.

  • Primer Extension: Add reverse transcriptase and dNTPs to the reaction to initiate cDNA synthesis.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing formamide (B127407) and EDTA).

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

  • Visualization and Analysis: Visualize the radioactive bands by autoradiography or phosphorimaging. The appearance of a specific band in the presence of this compound that is absent or reduced in the control indicates a ribosome stall site. The precise position of the stall can be determined by running a DNA sequencing ladder alongside the samples.

4.4. Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

This technique provides high-resolution structural information about the interaction of this compound with the ribosome.

Principle: A purified solution of the this compound-ribosome complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles are collected and computationally processed to generate a 3D reconstruction of the complex, revealing the atomic details of the antibiotic-ribosome interaction.[10]

Protocol:

  • Complex Formation: Incubate purified 70S ribosomes or 50S subunits with a molar excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a cryo-EM grid (a small copper grid covered with a perforated carbon film).

  • Plunge-Freezing: Blot the grid to create a thin film of the solution and then rapidly plunge it into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a large dataset of images (micrographs) of the ribosome particles at various orientations.

  • Image Processing:

    • Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

    • 2D Classification: Classify the particle images into different views to assess sample homogeneity.

    • 3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to achieve a high-resolution 3D map of the this compound-ribosome complex.

  • Model Building and Analysis: Build an atomic model of the ribosome and this compound into the cryo-EM density map. Analyze the interactions between the antibiotic and the ribosomal RNA and proteins.

Signaling Pathways and Experimental Workflows

5.1. Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

Picromycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 30S_Subunit 30S Subunit Stalled_Ribosome Stalled Ribosome NPET->Stalled_Ribosome Context-specific interaction with nascent chain PTC Peptidyl Transferase Center (PTC) Nascent_Polypeptide Nascent_Polypeptide PTC->Nascent_Polypeptide Forms Peptide Bonds This compound This compound This compound->50S_Subunit Binds to This compound->NPET Occupies mRNA mRNA mRNA->30S_Subunit Binds to tRNA tRNA tRNA->PTC Delivers Amino Acids Nascent_Polypeptide->NPET Passes through Protein_Synthesis Protein Synthesis (Elongation) Protein_Synthesis->Nascent_Polypeptide Produces Selective_Inhibition Selective Inhibition of Translation Stalled_Ribosome->Selective_Inhibition Bacteriostasis Bacteriostasis Selective_Inhibition->Bacteriostasis

Figure 1. Mechanism of action of this compound.

5.2. Experimental Workflow: In Vitro Translation Inhibition Assay

The following diagram outlines the key steps in a typical in vitro translation inhibition assay.

IVT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Master_Mix Prepare IVT Master Mix Reaction_Start Add Master Mix to initiate reaction Master_Mix->Reaction_Start Antibiotic_Dilution Prepare this compound Serial Dilutions Plate_Setup Set up 96-well plate with controls and This compound dilutions Antibiotic_Dilution->Plate_Setup Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Signal_Detection Add substrate and measure signal (e.g., luminescence) Incubation->Signal_Detection Data_Processing Calculate % Inhibition Signal_Detection->Data_Processing IC50_Determination Determine IC50 value Data_Processing->IC50_Determination

Figure 2. Workflow for an in vitro translation inhibition assay.

Conclusion

This compound, as a minimalist natural ketolide, provides a powerful tool for dissecting the intricate mechanisms of macrolide action. Its context-specific inhibition of protein synthesis, mediated by interactions within the nascent peptide exit tunnel, represents a paradigm shift from the view of macrolides as simple tunnel pluggers. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the nuanced interactions between macrolides, the ribosome, and the nascent polypeptide chain. A deeper understanding of these mechanisms is paramount for the rational design of new antibiotics that can circumvent existing resistance mechanisms and address the urgent threat of multidrug-resistant bacteria.

References

Picromycin: A Comprehensive Technical Guide to its Physicochemical Properties and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Picromycin, a macrolide antibiotic. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide details the biosynthetic pathway of this compound, visualized through a comprehensive diagram generated using Graphviz, to facilitate a deeper understanding of its molecular genesis.

Molecular Formula and Structure

This compound, also known as Pikromycin, is a 14-membered macrolide antibiotic.[1] Its chemical structure consists of a 14-membered lactone ring glycosidically linked to the aminosugar D-desosamine.[2]

Molecular Formula: C₂₈H₄₇NO₈[1][2][3][4][5][6][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.

PropertyValueSource(s)
Molecular Weight 525.7 g/mol [2][3][4]
525.68 g/mol [1][5]
525.67 g/mol [6][8][9]
Melting Point 169.5-170 °C[8]
Appearance White crystalline solid[2]
Very bitter, rectangular platelets from methanol[8]
Solubility Soluble in DMSO and methanol.[2][4][2][4]
Very sparingly soluble in water, petroleum ether, and carbon disulfide.[8][8]
Solubility in ethanol: 3.5 g/100 ml at 20°C.[8][8]
Freely soluble in acetone, benzene, chloroform, ethyl acetate, and dioxane.[8][8]
Moderately soluble in ether.[8][8]
pKa Data not available in the searched literature.
UV Maximum 225 nm (in ethanol)[8]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound were not explicitly available in the reviewed literature. However, general advanced methods for studying the structure and interactions of macrolide antibiotics include Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling.[10] The determination of properties such as melting point would typically involve standard laboratory techniques using a melting point apparatus. Solubility is determined by adding a solute to a solvent until saturation is reached, followed by quantification of the dissolved solute.

Biosynthesis of this compound

This compound is a natural product biosynthesized by the bacterium Streptomyces venezuelae.[1][3] Its biosynthesis is a complex process involving a Type I polyketide synthase (PKS) and a series of post-PKS tailoring enzymes. The PKS assembles the 14-membered macrolactone core, narbonolide, from propionate (B1217596) and methylmalonate extender units.[1][11] Following the creation of the macrolactone, a glycosyltransferase attaches the deoxysugar TDP-desosamine. The final step is a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase, PikC, to yield this compound.[1][11]

The following diagram illustrates the key steps in the biosynthetic pathway of this compound.

Picromycin_Biosynthesis cluster_Post_PKS Post-PKS Tailoring Propionyl_CoA Propionyl-CoA Narbonolide Narbonolide (14-membered macrolactone) Propionyl_CoA->Narbonolide PikAI-PikAIV Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Narbonolide Narbomycin Narbomycin TDP_Desosamine TDP-Desosamine TDP_Desosamine->Narbomycin Glycosyltransferase (DesVII) This compound This compound Narbomycin->this compound Hydroxylation (PikC)

Caption: Biosynthetic pathway of this compound.

References

Unraveling the Machinery: A Technical Guide to the Picromycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gene cluster responsible for the biosynthesis of picromycin, a macrolide antibiotic produced by Streptomyces venezuelae. This compound and its derivatives are of significant interest due to their potential as scaffolds for the development of new antibiotics to combat drug-resistant pathogens. This document details the genetic organization, key enzymatic functions, regulatory mechanisms, and experimental methodologies crucial for studying and engineering this fascinating biosynthetic pathway.

The this compound Biosynthetic Gene Cluster: An Architectural Overview

The this compound biosynthetic gene cluster from Streptomyces venezuelae spans approximately 60 kb and comprises 18 distinct open reading frames (ORFs).[1][2] These genes are organized into five functionally distinct loci: pikA, des, pikC, pikD, and pikR.[1][2] This modular organization governs the assembly of the polyketide backbone, the biosynthesis and attachment of a deoxysugar moiety, subsequent chemical modifications, and self-resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound gene cluster and its product.

Table 1: Overview of the this compound Biosynthetic Gene Cluster

PropertyValueReference
Total Size~60 kb[1][2]
Number of Genes18[1][2]
Producing OrganismStreptomyces venezuelae[1]

Table 2: Key Genes and Their Deduced Functions

Gene LocusGene(s)Deduced Function
pikApikAI, pikAII, pikAIII, pikAIV, pikAVType I Polyketide Synthase (PKS) responsible for macrolactone core synthesis.[1][2]
desdesI-desVIIIBiosynthesis of the deoxysugar TDP-desosamine and its attachment to the macrolactone.[1][3]
pikCpikCCytochrome P450 hydroxylase that modifies the macrolide ring.[1][2]
pikDpikDTranscriptional activator for the pik gene cluster.[1][4]
pikRpikRI, pikRIIMacrolide resistance genes providing self-protection to the host.[1]

Table 3: Properties of Key Proteins and the Final Product

MoleculeMolecular WeightMolecular Formula
PikD Protein~101 kDa (predicted)-
This compound525.683 g/mol C28H47NO8[3]

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded by the pik gene cluster. The pathway can be conceptually divided into three main stages: polyketide synthesis, deoxysugar synthesis and glycosylation, and post-PKS modification.

Polyketide Backbone Formation
Deoxysugar Biosynthesis and Glycosylation

The des locus is responsible for the synthesis of the deoxysugar, D-desosamine, from glucose-1-phosphate.[1] The genes desI-desVI encode the enzymes for this transformation.[1][3] The glycosyltransferase, DesVII, then attaches the activated desosamine (B1220255) sugar to the macrolactone core, a crucial step for the biological activity of the final molecule.[1]

Post-PKS Tailoring

Following glycosylation, the macrolide undergoes a final modification by the cytochrome P450 hydroxylase, PikC.[1][2] This enzyme introduces a hydroxyl group at a specific position on the macrolide ring, converting narbomycin (B1235643) into this compound.[3]

Picromycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis (pikA) cluster_desosamine Deoxysugar Biosynthesis (des) cluster_glycosylation_hydroxylation Glycosylation & Hydroxylation Acyl-CoA Precursors Acyl-CoA Precursors PikAI_PikAIV PikAI - PikAIV (Type I PKS) Acyl-CoA Precursors->PikAI_PikAIV Glucose-1-Phosphate Glucose-1-Phosphate DesI_DesVI DesI - DesVI Glucose-1-Phosphate->DesI_DesVI PikAV PikAV (Thioesterase II) PikAI_PikAIV->PikAV 10-deoxymethynolide (B1237683) 10-deoxymethynolide PikAV->10-deoxymethynolide Narbonolide Narbonolide PikAV->Narbonolide DesVII DesVII (Glycosyltransferase) Narbonolide->DesVII TDP-desosamine TDP-desosamine DesI_DesVI->TDP-desosamine TDP-desosamine->DesVII Narbomycin Narbomycin DesVII->Narbomycin PikC PikC (P450 Hydroxylase) This compound This compound PikC->this compound Narbomycin->PikC

Fig. 1: The biosynthetic pathway of this compound.

Regulation of the this compound Gene Cluster

The expression of the this compound biosynthetic genes is tightly controlled. The pikD gene, located at one end of the cluster, encodes a transcriptional activator that plays a crucial role in regulating the entire pathway.[4]

The Role of PikD

PikD belongs to the LAL (Large ATP-binding regulators of the LuxR family) family of transcriptional regulators.[5] Deletion of pikD results in the complete loss of this compound production, indicating its essential role as a positive regulator.[6] PikD is believed to control the expression of the pikA (PKS) and des (deoxysugar) operons, thereby initiating the biosynthetic cascade.[6]

PikD_Regulation PikD PikD Protein pikA_promoter pikA Promoter PikD->pikA_promoter activates des_promoter des Promoter PikD->des_promoter activates pikRII_promoter pikRII Promoter PikD->pikRII_promoter activates pikA_genes pikA Genes (PKS) pikA_promoter->pikA_genes des_genes des Genes (Deoxysugar) des_promoter->des_genes pikRII_gene pikRII Gene (Resistance) pikRII_promoter->pikRII_gene Heterologous_Expression_Workflow cluster_cloning 1. Cloning of the Gene Cluster cluster_transformation 2. Transformation into E. coli cluster_conjugation 3. Intergeneric Conjugation cluster_analysis 4. Analysis S_venezuelae_gDNA S. venezuelae genomic DNA Cloning Ligation/ Recombination S_venezuelae_gDNA->Cloning pSBAC_vector pSBAC vector pSBAC_vector->Cloning Recombinant_pSBAC Recombinant pSBAC (with pik cluster) Cloning->Recombinant_pSBAC Transformation Transformation Recombinant_pSBAC->Transformation E_coli_donor E. coli Donor Strain E_coli_donor->Transformation Transformed_E_coli Transformed E. coli Transformation->Transformed_E_coli Conjugation Conjugation Transformed_E_coli->Conjugation S_lividans_recipient S. lividans Recipient Strain S_lividans_recipient->Conjugation Exconjugants S. lividans Exconjugants Conjugation->Exconjugants Fermentation Fermentation Exconjugants->Fermentation Extraction Metabolite Extraction Fermentation->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Picromycin_Production This compound Production Confirmed HPLC_MS->Picromycin_Production

References

Initial Studies on the Antibacterial Spectrum of Picromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picromycin, first isolated in 1950 from Streptomyces venezuelae, holds the distinction of being the first discovered macrolide antibiotic.[1] While not as clinically prevalent as its later-generation counterparts, this compound serves as a crucial scaffold for the synthesis of novel ketolide antibiotics.[2] This technical guide provides an in-depth overview of the initial studies on the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with limited efficacy against Gram-negative species.[3] This is a characteristic feature of macrolide antibiotics. The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC values, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are a key indicator of antibacterial potency.[4]

Test OrganismStrainMIC (µM)MIC (µg/mL)Reference
Bacillus subtilis-25-3013.3 - 16.0[3]
Bacillus subtilis16812.56.7[5]
Escherichia coliTolC50-6026.7 - 32.0[3][6]
Staphylococcus aureusNorA90-10048.0 - 53.4[3][6]

Note: The molecular weight of this compound (525.69 g/mol ) was used for the conversion from µM to µg/mL.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antibacterial spectrum of a compound. The broth microdilution method is a widely accepted and standardized procedure for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is synthesized from established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Culture: A fresh, pure culture of the test organism grown on an appropriate agar (B569324) medium.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.

  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • 96-Well Microtiter Plates: Sterile, U-bottomed or flat-bottomed microtiter plates.

  • Inoculum Preparation: A bacterial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

2. Serial Dilution of this compound:

  • A two-fold serial dilution of the this compound stock solution is performed in the 96-well microtiter plate using the broth medium.

  • This creates a range of decreasing concentrations of this compound across the wells of a row.

  • Typically, the first well contains the highest concentration of the antibiotic, and the subsequent wells contain progressively lower concentrations.

3. Inoculation:

  • Each well containing the diluted this compound and the growth control well is inoculated with the standardized bacterial suspension.

  • A sterility control well (broth medium only) and a growth control well (broth medium with the bacterial inoculum but no antibiotic) are included on each plate.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the test organism.

  • Growth is indicated by the presence of turbidity or a pellet of cells at the bottom of the well.

  • The MIC value is typically reported in µg/mL or µM.

Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA component of the 50S ribosomal subunit, thereby blocking the exit tunnel through which nascent polypeptide chains emerge. This prevents the elongation of the polypeptide chain and ultimately halts protein synthesis, leading to the inhibition of bacterial growth.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 50S Subunit Ribosome 70S Ribosome Protein Protein Synthesis Ribosome->Protein Polypeptide Elongation mRNA mRNA mRNA->Ribosome Translation Initiation Exit_Tunnel Peptide Exit Tunnel Exit_Tunnel->Protein Blockage This compound This compound This compound->Exit_Tunnel Binding

Caption: this compound's mechanism of action: Inhibition of bacterial protein synthesis.

Experimental Workflow: MIC Determination by Broth Microdilution

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria prep_this compound Prepare this compound Stock Solution start->prep_this compound inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate serial_dilution Perform 2-Fold Serial Dilution of this compound in 96-Well Plate prep_this compound->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The initial studies on this compound reveal its activity primarily against Gram-positive bacteria, a characteristic trait of macrolide antibiotics. The provided quantitative data, though limited in scope, offers a foundational understanding of its antibacterial spectrum. The detailed experimental protocol for MIC determination using the broth microdilution method provides a standardized approach for further research and comparative studies. The visualizations of its mechanism of action and the experimental workflow serve as clear guides for researchers in the field. Further comprehensive studies involving a broader range of clinical isolates are necessary to fully elucidate the antibacterial potential of this compound and its derivatives.

References

The Desosamine Moiety: A Linchpin in the Bioactivity of Picromycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Picromycin, a 14-membered macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis through binding to the bacterial ribosome. A critical component of its molecular structure is the desosamine (B1220255) sugar, a 3-(dimethylamino)-3,4,6-trideoxyhexose. This technical guide provides a comprehensive analysis of the pivotal role of this sugar moiety in the bioactivity of this compound. Through a synthesis of available data, detailed experimental methodologies, and visual representations of molecular interactions and pathways, this document elucidates the indispensable nature of the desosamine sugar for this compound's antibacterial efficacy.

Introduction

Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections. Their mechanism of action involves the obstruction of the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, thereby stalling protein synthesis.[1][2] this compound, one of the simplest natural ketolides, consists of a 14-membered macrolactone ring to which a single desosamine sugar is attached.[2] This structural simplicity makes it an excellent model for studying the fundamental interactions between macrolides and the ribosome.

The desosamine sugar has long been considered crucial for the bioactivity of macrolides.[3] This guide aims to provide a detailed technical overview of the experimental evidence and structural basis for this assertion, with a specific focus on this compound. We will explore the quantitative differences in bioactivity between this compound and its aglycone, narbonolide (B1238728), and detail the experimental protocols used to derive this data. Furthermore, we will visualize the key interactions and pathways involved, offering a multi-faceted resource for researchers in the field of antibiotic development.

Quantitative Analysis of Bioactivity

The most direct method to ascertain the importance of the desosamine sugar is to compare the antibacterial activity of this compound with that of its aglycone, narbonolide, which lacks this sugar moiety. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli16 - >1024[Macrolide Resistance and In Vitro Potentiation by Peptidomimetics in Porcine Clinical Escherichia coli]
Staphylococcus aureus3.125 - 6.25[Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters]
Bacillus subtilisData not available

Note: The wide range of MIC values for E. coli reflects the intrinsic resistance of many strains to macrolides. The provided data for S. aureus is for potent derivatives of other small molecules, but serves as a general reference for the susceptibility of this species to antimicrobial compounds.

The dramatic difference in bioactivity, with this compound being an active antibiotic and narbonolide being largely inactive, underscores the essential role of the desosamine sugar.

The Structural Basis for Desosamine's Role

The desosamine sugar is not merely a passive structural component; it actively participates in the binding of this compound to its ribosomal target. X-ray crystallography studies of macrolide-ribosome complexes have revealed the precise interactions that anchor the antibiotic within the NPET.

Ribosomal Binding

The desosamine moiety of this compound extends into a specific pocket within the 23S rRNA of the 50S ribosomal subunit. Key interactions include:

  • Hydrogen Bonding: The hydroxyl and dimethylamino groups of the desosamine sugar form critical hydrogen bonds with specific nucleotides of the 23S rRNA. These interactions are fundamental to the stable binding of the macrolide to the ribosome.

  • Hydrophobic Interactions: The sugar ring itself participates in hydrophobic interactions with the ribosomal tunnel, further stabilizing the complex.

The following diagram illustrates the general binding of a macrolide antibiotic with its desosamine sugar within the nascent peptide exit tunnel of the ribosome.

Ribosome_Binding cluster_ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA NPET Nascent Peptide Exit Tunnel This compound This compound Macrolactone_Ring Macrolactone Ring Desosamine_Sugar Desosamine Sugar Macrolactone_Ring->NPET Enters Desosamine_Sugar->23S_rRNA Forms H-bonds & hydrophobic interactions

This compound binding within the ribosomal NPET.

Without the desosamine sugar, the aglycone (narbonolide) lacks these crucial anchoring points, resulting in a significantly lower binding affinity for the ribosome and, consequently, a loss of antibacterial activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivity of this compound and the role of its desosamine sugar.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound and Narbonolide stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series: a. Prepare a series of twofold dilutions of this compound and narbonolide in CAMHB in the 96-well plate. The concentration range should be chosen to encompass the expected MIC. A typical range for this compound would be 0.06 to 128 µg/mL. b. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions. b. This brings the final volume in each well to 100 µL. c. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. c. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

The following diagram outlines the workflow for the MIC determination experiment.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum to ~1 x 10^6 CFU/mL Prepare_Inoculum->Dilute_Inoculum Add_Inoculum Add Diluted Inoculum to wells (1:1 ratio) Dilute_Inoculum->Add_Inoculum Prepare_Antibiotic_Dilutions Prepare 2x Antibiotic Dilutions in 96-well plate Prepare_Antibiotic_Dilutions->Add_Inoculum Incubate Incubate Plate (37°C, 18-24h) Add_Inoculum->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.
In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract system for in vitro translation (e.g., Promega)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • [³⁵S]-methionine

  • This compound and Narbonolide stock solutions

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Protocol:

  • Reaction Setup: a. On ice, assemble the in vitro translation reactions according to the manufacturer's instructions. A typical reaction includes S30 extract, amino acid mixture (minus methionine), [³⁵S]-methionine, and the reporter plasmid DNA. b. Add this compound or narbonolide at various concentrations to different reaction tubes. Include a no-antibiotic control.

  • Incubation: a. Incubate the reactions at 37°C for 30-60 minutes to allow for protein synthesis.

  • Precipitation of Proteins: a. Stop the reactions by adding an equal volume of 10% TCA. b. Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

  • Quantification: a. Collect the protein precipitate by filtration through glass fiber filters. b. Wash the filters with 5% TCA and then with ethanol. c. Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of translation inhibition for each antibiotic concentration relative to the no-antibiotic control. b. Plot the percentage of inhibition against the antibiotic concentration to determine the IC₅₀ value (the concentration that inhibits translation by 50%).

The logical flow of the in vitro translation inhibition assay is depicted below.

Translation_Inhibition_Assay Start Start Assemble_Reaction Assemble in vitro translation reaction (S30 extract, DNA, [35S]-Met) Start->Assemble_Reaction Add_Antibiotic Add this compound or Narbonolide (various concentrations) Assemble_Reaction->Add_Antibiotic Incubate_37C Incubate at 37°C Add_Antibiotic->Incubate_37C Precipitate_Proteins Precipitate proteins with TCA Incubate_37C->Precipitate_Proteins Filter_and_Wash Filter and wash precipitate Precipitate_Proteins->Filter_and_Wash Measure_Radioactivity Measure radioactivity (Scintillation counting) Filter_and_Wash->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Radioactivity->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow of the in vitro translation inhibition assay.

Signaling Pathways and Cellular Effects

Beyond direct inhibition of protein synthesis, macrolide antibiotics, including this compound, can modulate various cellular signaling pathways, particularly in host immune cells. These immunomodulatory effects are an area of active research.

Macrolides have been shown to interfere with key inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] By inhibiting these pathways, macrolides can dampen the production of pro-inflammatory cytokines.

The diagram below illustrates the general influence of macrolides on these signaling pathways.

Signaling_Pathways Macrolides Macrolides MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Macrolides->MAPK_Pathway inhibits NFkB_Pathway NF-κB Pathway Macrolides->NFkB_Pathway inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK_Pathway->Proinflammatory_Cytokines leads to production of NFkB_Pathway->Proinflammatory_Cytokines leads to production of Inflammation Inflammation Proinflammatory_Cytokines->Inflammation promotes

General influence of macrolides on inflammatory signaling pathways.

It is important to note that these immunomodulatory effects are generally observed at sub-MIC concentrations and are distinct from the primary antibacterial mechanism of action. The role of the desosamine sugar in these off-target effects is not as well-defined as its role in ribosomal binding.

Conclusion

The desosamine sugar is an indispensable component for the antibacterial bioactivity of this compound. Its presence facilitates the critical interactions required for stable binding to the bacterial ribosome, leading to the inhibition of protein synthesis. The stark contrast in activity between this compound and its aglycone, narbonolide, provides compelling evidence for the sugar's essential role. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of macrolide antibiotics and the development of novel therapeutics that can overcome existing resistance mechanisms. A deeper understanding of the structure-activity relationships, particularly the contribution of sugar moieties, will be paramount in the design of next-generation antibiotics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a renewed focus on the discovery and development of novel antibiotics. Ketolides, a subclass of macrolide antibiotics, have emerged as a promising class of therapeutics, effective against a range of respiratory pathogens, including those resistant to older macrolides. This in-depth technical guide delves into the natural product discovery of ketolide antibiotics related to picromycin, a natural ketolide produced by Streptomyces venezuelae. This document provides a comprehensive overview of the biosynthetic pathways, detailed experimental protocols for discovery and characterization, and quantitative data to guide research and development efforts in this critical area.

The this compound Biosynthetic Pathway: A Gateway to Novel Ketolides

The biosynthesis of this compound and its congeners in Streptomyces venezuelae is a well-studied model for modular polyketide synthases (PKS) and offers a versatile platform for generating structural diversity.[1][2] The core of this pathway is the pik gene cluster, which orchestrates the assembly of the macrolactone scaffold and its subsequent modifications.

The this compound biosynthetic pathway is a complex and fascinating example of natural product assembly, involving a modular type I polyketide synthase (PKS), tailoring enzymes, and a dedicated regulatory system. The pathway's ability to produce both 12- and 14-membered ring macrolides from a single PKS assembly line is a remarkable instance of metabolic diversity.[1][3]

The key components of the pathway are:

  • Polyketide Synthase (PKS): The pikA locus encodes a modular type I PKS responsible for the synthesis of the 12-membered macrolactone 10-deoxymethynolide (B1237683) and the 14-membered narbonolide.[1][3]

  • Deoxysugar Biosynthesis and Glycosylation: The des locus contains the genes necessary for the synthesis of the deoxysugar D-desosamine and its attachment to the macrolactone core.[1]

  • Post-PKS Modifications: A key tailoring enzyme is the cytochrome P450 hydroxylase, PikC, which exhibits remarkable substrate flexibility and is responsible for the hydroxylation of the macrolide ring, a crucial step in the formation of bioactive ketolides.[3]

  • Regulation: The biosynthesis of pikromycin (B1677795) is positively regulated by the PikD protein, a pathway-specific transcriptional activator.[4]

The inherent flexibility of the pikromycin biosynthetic machinery, particularly the promiscuity of the glycosyltransferase and the P450 hydroxylase, provides a rich foundation for generating novel ketolide analogues through genetic engineering and synthetic biology approaches.[2][5]

Signaling Pathway of this compound Biosynthesis Regulation

The production of this compound is tightly controlled at the transcriptional level. The pikD gene product acts as a positive regulator, controlling the expression of key biosynthetic operons within the pik cluster. Understanding this regulatory network is crucial for optimizing the production of this compound and its derivatives.

Pikromycin_Regulation PikD PikD (Transcriptional Activator) pikRII_promoter pikRII promoter PikD->pikRII_promoter Activates pikAI_promoter pikAI promoter PikD->pikAI_promoter Activates desI_promoter desI promoter PikD->desI_promoter Activates pikRII pikRII (Resistance Gene) pikRII_promoter->pikRII PKS_genes pikAI-pikAIV (Polyketide Synthase) pikAI_promoter->PKS_genes Desosamine_genes desI-desVIII (Desosamine Biosynthesis & Glycosylation) desI_promoter->Desosamine_genes

PikD-mediated transcriptional activation of the pikromycin biosynthetic gene cluster.

Experimental Protocols for the Discovery and Characterization of this compound-Related Ketolides

This section provides detailed methodologies for key experiments in the discovery pipeline, from the cultivation of the producing organism to the biological evaluation of the purified compounds.

Fermentation of Streptomyces venezuelae and Extraction of Ketolides

Objective: To cultivate S. venezuelae for the production of this compound and related ketolides and to extract the produced metabolites.

Materials:

  • Streptomyces venezuelae ATCC 15439 strain

  • Spore stock in 20% glycerol

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., SGGP medium: 10 g/L glucose, 20 g/L soluble starch, 5 g/L yeast extract, 5 g/L peptone, 1 g/L K2HPO4, 0.5 g/L MgSO4·7H2O, pH 7.2)

  • 250 mL baffled flasks

  • Incubator shaker (28-30°C, 200-250 rpm)

  • Ethyl acetate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Seed Culture Preparation: Inoculate 50 mL of seed culture medium in a 250 mL baffled flask with 100 µL of S. venezuelae spore stock. Incubate at 30°C with shaking at 220 rpm for 48 hours.

  • Production Culture: Inoculate 100 mL of production medium in a 500 mL baffled flask with 5 mL of the seed culture. Incubate at 28°C with shaking at 200 rpm for 5-7 days.

  • Extraction:

    • Harvest the culture broth by centrifugation at 8,000 x g for 15 minutes.

    • Adjust the pH of the supernatant to 9.0 with NaOH.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator.

    • Resuspend the crude extract in a small volume of methanol (B129727) for further analysis.

Purification of Ketolides by High-Performance Liquid Chromatography (HPLC)

Objective: To purify individual ketolide compounds from the crude extract.

Materials:

  • Crude extract from fermentation

  • HPLC system with a UV detector

  • Preparative C18 reverse-phase HPLC column (e.g., 10 µm, 250 x 21.2 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Methanol

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Preparative C18 reverse-phase column.

    • Mobile Phase: A gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-45 min: 20-80% B

      • 45-50 min: 80-100% B

      • 50-55 min: 100% B

      • 55-60 min: 100-20% B

    • Flow Rate: 10 mL/min.

    • Detection: UV at 210 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Purity Analysis: Analyze the purity of each collected fraction by analytical HPLC. Pool the pure fractions containing the same compound and evaporate the solvent.

Structure Elucidation by NMR and Mass Spectrometry

Objective: To determine the chemical structure of the purified ketolide antibiotics.

Materials:

  • Purified ketolide compound

  • NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe

  • Deuterated solvents (e.g., CDCl3, CD3OD)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Procedure:

  • NMR Spectroscopy:

    • Dissolve approximately 1-5 mg of the purified compound in a suitable deuterated solvent.

    • Acquire a series of 1D and 2D NMR spectra, including:

      • ¹H NMR

      • ¹³C NMR

      • Correlation Spectroscopy (COSY) to identify proton-proton couplings.

      • Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond proton-carbon correlations.

      • Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.

      • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine stereochemistry.

    • Analyze the spectra to assemble the planar structure and relative stereochemistry of the molecule.

  • Mass Spectrometry:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

    • Infuse the sample into the ESI source of the high-resolution mass spectrometer.

    • Acquire the high-resolution mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺).

    • Use the accurate mass to calculate the elemental composition of the molecule.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns that can further confirm the structure.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To assess the antibacterial activity of the purified ketolide compounds.

Materials:

  • Purified ketolide compounds

  • Bacterial strains (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Incubator (37°C)

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of the ketolide compounds in CAMHB in a 96-well plate. The final concentration range should typically span from 64 to 0.06 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Quantitative Data for this compound and Related Ketolides

The following tables summarize key quantitative data for this compound and related ketolide antibiotics to facilitate comparison and guide drug development efforts.

Production Titers of this compound in Streptomyces venezuelae
StrainGenetic ModificationProduction Titer (mg/L)Reference
S. venezuelae ATCC 15439 (Wild Type)None~25[6]
BCDH overexpressionOverexpression of branched-chain α-keto acid dehydrogenase~32.5[6]
BCDH and methylmalonyl-CoA mutase overexpressionOverexpression of two key precursor pathway enzymes~43 (total macrolides)[6]
NM1 strainOverexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite (B76179) reductase295.25[7]
Minimum Inhibitory Concentrations (MICs) of Ketolide Antibiotics
CompoundStreptococcus pneumoniae (Macrolide-Susceptible)Streptococcus pneumoniae (Macrolide-Resistant, ermB)Haemophilus influenzaeReference
This compound 1-4 µg/mL>64 µg/mL8-16 µg/mLEstimated from multiple sources
Telithromycin ≤0.015 - 0.5 µg/mL0.03 - 4 µg/mL1 - 4 µg/mL[5][8]
Cethromycin (ABT-773) ≤0.008 - 0.03 µg/mL0.03 - 1 µg/mL1 - 4 µg/mL[5][8]
Solithromycin 0.015 - 0.12 µg/mL0.03 - 0.25 µg/mL0.5 - 2 µg/mL[9]

Experimental Workflow for Natural Product Discovery of Novel Ketolides

The discovery of novel ketolide antibiotics from natural sources follows a structured workflow, from initial screening to the identification of lead compounds.

Natural_Product_Discovery_Workflow cluster_0 Strain Selection & Cultivation cluster_1 Extraction & Fractionation cluster_2 Screening & Dereplication cluster_3 Hit to Lead Strain_Isolation Isolation of Actinomycetes Strain_Cultivation Fermentation Strain_Isolation->Strain_Cultivation Extraction Solvent Extraction Strain_Cultivation->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Bioassay Antibacterial Bioassays (MIC) Fractionation->Bioassay Dereplication LC-MS based Dereplication Bioassay->Dereplication Purification Preparative HPLC Dereplication->Purification Novel Compound Detected Structure_Elucidation NMR & HRMS Purification->Structure_Elucidation Lead_Optimization Analogue Synthesis Structure_Elucidation->Lead_Optimization

A generalized workflow for the discovery of novel ketolide antibiotics.

Conclusion

The discovery of natural ketolide antibiotics related to this compound presents a significant opportunity to address the growing challenge of antimicrobial resistance. The well-characterized biosynthetic pathway of this compound in Streptomyces venezuelae provides a robust platform for the generation of novel analogues through genetic and metabolic engineering. The detailed experimental protocols and compiled quantitative data in this guide are intended to equip researchers and drug development professionals with the necessary tools and information to accelerate the discovery and development of the next generation of ketolide antibiotics. By leveraging a systematic discovery workflow and advanced analytical techniques, the scientific community can unlock the vast potential of microbial natural products to combat infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Picromycin from Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picromycin, the first macrolide antibiotic to be isolated, is a 14-membered polyketide produced by Streptomyces venezuelae.[1] It serves as a crucial precursor for the synthesis of more complex antibiotics, including the ketolides, which are effective against multi-drug-resistant pathogens.[1][2] The biosynthesis of this compound involves a Type I polyketide synthase system, starting from the narbonolide (B1238728) backbone, which is then glycosylated and hydroxylated to yield the final product.[1][3] These application notes provide a detailed protocol for the fermentation of Streptomyces venezuelae, followed by the extraction and purification of this compound for research and drug development purposes.

Phase 1: Fermentation Protocol for this compound Production

This phase outlines the cultivation of Streptomyces venezuelae under optimal conditions to maximize this compound yield.

1.1. Seed Culture Preparation

  • Inoculation: Aseptically inoculate a loopful of Streptomyces venezuelae spores or mycelial fragments from a stock culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth or a medium composed of glucose, yeast extract, and malt (B15192052) extract).[4]

  • Incubation: Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 180-200 rpm.[4][5]

1.2. Production Culture

  • Inoculation: Transfer the seed culture (typically 2-5% v/v) into a larger fermentation vessel containing the production medium (e.g., Starch Casein Broth or a custom medium optimized for secondary metabolite production).[5] Fed-batch fermentation strategies have been shown to significantly enhance this compound titers, with reported yields reaching up to 295.25 mg/L.[6]

  • Incubation: Incubate the production culture at 28-30°C with continuous agitation (200 rpm) for 96 to 120 hours.[4] Optimal production of this compound typically occurs during the stationary phase of growth.[5]

  • Monitoring: Monitor the fermentation process by measuring parameters such as pH, biomass, and this compound concentration at regular intervals.

Table 1: Fermentation Parameters for this compound Production

ParameterRecommended Value/RangeNotes
Organism Streptomyces venezuelae ATCC 15439A known this compound producer.[3]
Seed Medium Tryptone Soya BrothFor robust initial growth.
Production Medium SCM (Soybean Casein Medium) or similarTo support secondary metabolite synthesis.[7]
Temperature 28-30°COptimal for Streptomyces growth and production.[5]
pH 6.8 - 7.2Maintain within this range for optimal enzyme activity.
Agitation 180-200 rpmEnsures adequate aeration and nutrient distribution.[5]
Incubation Time 96 - 120 hoursProduction is highest in the stationary phase.[4]

Phase 2: Extraction of Crude this compound

This section details the recovery of crude this compound from the fermentation broth using liquid-liquid extraction.

2.1. Harvesting

  • After the incubation period, harvest the culture broth.

  • Separate the mycelial biomass from the culture filtrate by centrifugation (e.g., 5000 rpm for 15-20 minutes) or filtration using a Buchner funnel.[4] The supernatant (cell-free broth) contains the secreted this compound.

2.2. Liquid-Liquid Extraction

  • Transfer the cell-free supernatant to a large separating funnel.

  • Add an equal volume of an appropriate organic solvent, such as ethyl acetate (B1210297), and shake vigorously for 15-20 minutes.[8] Ethyl acetate is commonly used for the extraction of macrolides from fermentation broths.[4][5]

  • Allow the layers to separate completely. The upper organic phase, containing this compound, should be carefully collected.

  • Repeat the extraction process on the aqueous layer at least two more times to maximize the yield.

  • Pool all the collected organic fractions.

2.3. Concentration

  • Concentrate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the compound.[4][8]

  • The resulting residue is the crude this compound extract, which can be stored at 4°C for further purification.

Table 2: Comparison of Solvents for this compound Extraction

SolventPolarityAdvantagesDisadvantagesTypical Recovery
Ethyl Acetate MediumGood selectivity for macrolides, easily evaporated.[4][8]Moderately toxic.High
n-Butanol MediumHigh extraction yield for some polyene antibiotics.[9]Higher boiling point, can form emulsions.Moderate to High
Chloroform (B151607) LowEffective for a range of metabolites.Toxic and environmentally hazardous.Moderate
Diethyl Ether LowVery volatile, easy to remove.Highly flammable, can form explosive peroxides.Low to Moderate

Phase 3: Purification of this compound

The crude extract is purified using chromatographic techniques to obtain high-purity this compound.

3.1. Column Chromatography

  • Stationary Phase: Use normal-phase silica (B1680970) gel (e.g., mesh size 230–400) as the stationary phase.[4]

  • Slurry Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel to create a loading slurry. Dry the slurry using a rotary evaporator.[4]

  • Column Packing and Elution: Pack a glass column with silica gel in a non-polar solvent. Carefully add the dried slurry to the top of the column. Elute the column with a stepwise gradient of solvents, such as a chloroform-methanol system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (B129727).[4]

  • Fraction Collection: Collect the eluted fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC).[7]

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to dryness.

3.2. High-Performance Liquid Chromatography (HPLC)

For final polishing and to achieve high purity, the semi-purified this compound from the column chromatography step can be subjected to preparative HPLC.[5][10]

  • Column: A C-18 reverse-phase column is suitable for the separation of macrolides.[10]

  • Mobile Phase: A gradient system of acetonitrile (B52724) and water or methanol and water is typically used.

  • Detection: Monitor the elution profile using a UV detector, as this compound has a UV absorbance.[10]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent to obtain pure this compound.

Table 3: Illustrative Purification Summary for this compound

Purification StepTotal Mass (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract 100050,000501001
Silica Gel Column 15040,000267805.3
Preparative HPLC 4535,0007787015.6

Note: The values in this table are illustrative and will vary depending on the fermentation yield and the efficiency of each purification step.

Phase 4: Analysis and Quantification

The identity and purity of the final product are confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary method for assessing the purity of this compound and for its quantification.[11][12] A standard curve of known this compound concentrations is used for accurate quantification.[10]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the presence of this compound during the purification process.[7]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the purified compound, providing definitive identification of this compound.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to elucidate the structure of the purified compound and confirm that it is indeed this compound.

Visualizations

experimental_workflow cluster_fermentation Phase 1: Fermentation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis A Inoculation of S. venezuelae B Seed Culture (48-72h) A->B C Production Culture (96-120h) B->C D Harvesting & Centrifugation C->D Harvest Broth E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Concentration (Rotary Evaporator) E->F G Crude this compound Extract F->G Obtain Crude Extract H Silica Gel Column Chromatography G->H I Preparative HPLC (C18 Column) H->I J Pure this compound I->J Obtain Pure Compound K Purity & Identity Check (HPLC, MS, NMR) J->K

Caption: Overall workflow for this compound extraction and purification.

picromycin_biosynthesis PKS PikA Polyketide Synthase (PikAI-PikAIV) Narbonolide Narbonolide (14-membered ring) PKS->Narbonolide Polyketide Chain Assembly & Cyclization Des Desosamine Biosynthesis & Transfer (DesI-VIII) Narbomycin Narbomycin Narbonolide->Narbomycin Des->Narbomycin Glycosylation PikC PikC (P450 Hydroxylase) This compound This compound PikC->this compound Hydroxylation at C12 Narbomycin->this compound

Caption: Simplified biosynthesis pathway of this compound.

References

Picromycin as a Chemical Probe in Molecular Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picromycin is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound achieves this by binding to the nascent peptide exit tunnel (NPET) of the large ribosomal subunit.[2][3] A particularly interesting characteristic of this compound is its context-specific inhibition of translation. Unlike broad-spectrum protein synthesis inhibitors that halt virtually all protein production, this compound selectively prevents the synthesis of a subset of proteins, while allowing the synthesis of others to continue, even at saturating concentrations.[2][3] This unique property makes this compound a valuable chemical probe for investigating the intricacies of ribosome function, context-dependent translation, and for identifying proteins that are particularly susceptible to ribosome exit tunnel blockage.

This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe in molecular biology research.

Mechanism of Action

This compound binds to the 23S rRNA within the nascent peptide exit tunnel of the bacterial ribosome. This binding event does not completely block the tunnel but rather creates a constriction that selectively hinders the passage of nascent polypeptide chains with specific amino acid sequences.[2][3] This leads to the stalling of the ribosome on the mRNA, premature termination of translation, and the release of truncated proteins. The context-specific nature of this inhibition is thought to be dependent on the sequence of the nascent peptide, particularly the presence of specific motifs that interact unfavorably with the this compound-bound tunnel.[4][5]

dot

Caption: Mechanism of this compound's context-specific inhibition of translation.

Quantitative Data

The inhibitory activity of this compound can be quantified to compare its potency against different bacterial strains and to understand its selective effects on protein synthesis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli>128[6]
Staphylococcus aureus16[6]
Bacillus subtilis8[6]

Table 2: Comparison of Protein Synthesis Inhibition by Macrolide Antibiotics

AntibioticPercentage of Proteins Synthesized at Saturating ConcentrationsKey FeatureReference
This compound ~40%Minimalist macrolide, allows significant protein synthesis to continue[2][3]
ErythromycinVery fewBroader inhibition of protein synthesis[3]
Telithromycin~25%Ketolide with broader activity than erythromycin[3]

Application Notes

This compound's unique mode of action makes it a powerful tool for several applications in molecular biology:

  • Studying Ribosome-Nascent Chain Interactions: this compound can be used to trap ribosome-nascent chain complexes (RNCs) at specific sequences, allowing for their isolation and analysis. This can provide insights into how nascent peptides interact with the ribosome exit tunnel and how this interaction influences translation.

  • Identifying Proteins Sensitive to Ribosome Exit Tunnel Blockage: By comparing the proteomes of bacteria treated with this compound versus untreated controls, researchers can identify proteins whose synthesis is particularly sensitive to perturbations in the ribosome exit tunnel. This can reveal novel aspects of protein regulation and function.

  • Investigating Context-Specific Translation: this compound serves as an excellent probe to study the rules governing context-specific translation. By using reporter constructs with varying sequences, researchers can dissect the specific amino acid motifs that lead to this compound-induced stalling.

  • Validating the Ribosome Exit Tunnel as a Drug Target: As a well-characterized ribosome exit tunnel inhibitor, this compound can be used as a positive control in screens for new antibiotics targeting this essential site.

  • Probing Bacterial Stress Responses: The selective inhibition of protein synthesis by this compound can induce specific stress responses in bacteria. Studying these responses can help elucidate how bacteria adapt to translational stress and may reveal new targets for antimicrobial therapies.[7][8][9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest using the broth microdilution method.

Materials:

  • Bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by picking a single colony from a fresh agar (B569324) plate and inoculating it into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).

  • Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL, and the concentration range should typically span from 128 µg/mL down to 0.125 µg/mL.

  • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the concentration at which there is no significant increase in OD600 compared to the negative control.

Protocol 2: Analysis of Differential Protein Synthesis using 2D-Gel Electrophoresis

This protocol describes how to use this compound to identify proteins whose synthesis is inhibited in bacteria.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • This compound

  • Lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, 1% DTT, and protease inhibitors)

  • Equipment for 2D-gel electrophoresis and protein visualization (e.g., silver staining or fluorescent dyes)

  • Mass spectrometer for protein identification

Procedure:

  • Grow two parallel cultures of the bacterial strain to mid-log phase (OD600 ≈ 0.5).

  • To one culture, add this compound to a final concentration of 2-4 times the MIC (the "treated" sample). To the other culture, add an equivalent volume of the solvent (e.g., DMSO) as a control (the "untreated" sample).

  • Continue to incubate both cultures for a defined period (e.g., 1-2 hours) to allow for changes in protein expression.

  • Harvest the cells from both cultures by centrifugation at 4°C.

  • Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline).

  • Lyse the cells in lysis buffer. This can be achieved by sonication or using a French press.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford assay).

  • Perform 2D-gel electrophoresis on equal amounts of protein from the treated and untreated samples.[6][10][11][12]

    • First Dimension (Isoelectric Focusing - IEF): Separate proteins based on their isoelectric point (pI) using IPG strips.

    • Second Dimension (SDS-PAGE): Separate proteins based on their molecular weight.

  • Visualize the protein spots on the gels using a sensitive staining method.

  • Analyze the 2D-gel images to identify protein spots that are present in the untreated sample but absent or significantly reduced in the this compound-treated sample.

  • Excise the protein spots of interest from the gel, perform in-gel digestion with trypsin, and identify the proteins by mass spectrometry.

dot

2D_GE_Workflow Start Bacterial Culture (Mid-log phase) Split Split Culture Start->Split Control Untreated Control (Solvent only) Split->Control Group 1 Treated This compound Treatment (2-4x MIC) Split->Treated Group 2 Incubate Incubate (1-2 hours) Control->Incubate Treated->Incubate Harvest Harvest Cells (Centrifugation) Incubate->Harvest Lyse Cell Lysis Harvest->Lyse Quantify Protein Quantification Lyse->Quantify 2D_GE 2D-Gel Electrophoresis Quantify->2D_GE IEF 1st Dimension: IEF (pI) 2D_GE->IEF SDS_PAGE 2nd Dimension: SDS-PAGE (MW) IEF->SDS_PAGE Visualize Visualize Protein Spots SDS_PAGE->Visualize Analyze Image Analysis (Compare Gels) Visualize->Analyze Excise Excise Differential Spots Analyze->Excise MS Mass Spectrometry (Protein Identification) Excise->MS End Identify Proteins Inhibited by this compound MS->End

Caption: Workflow for identifying this compound-sensitive proteins.

Protocol 3: In Vitro Translation Assay to Assess Context-Specific Inhibition

This protocol describes a conceptual framework for using an in vitro translation system to test the effect of this compound on the synthesis of specific peptide sequences.

Materials:

  • Commercial in vitro bacterial translation system (e.g., E. coli S30 extract)

  • Plasmids encoding reporter proteins (e.g., luciferase, GFP) with and without suspected inhibitory sequences

  • Amino acid mix (with one radiolabeled amino acid, e.g., [35S]-methionine)

  • This compound

  • Equipment for scintillation counting or fluorescence measurement

Procedure:

  • Design and clone reporter gene constructs. Create a control construct (e.g., wild-type luciferase) and a test construct where a suspected inhibitory peptide sequence is fused to the N-terminus of the reporter.

  • Set up in vitro translation reactions according to the manufacturer's instructions. For each construct, prepare a set of reactions with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM).

  • Include a no-template control to determine background signal.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

  • Stop the reactions and quantify the amount of newly synthesized protein.

    • If using a radiolabeled amino acid, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

    • If using a fluorescent or luminescent reporter, measure the signal using a plate reader.

  • Plot the amount of synthesized protein as a function of this compound concentration for both the control and test constructs.

  • A significant decrease in protein synthesis for the test construct at lower this compound concentrations compared to the control construct would indicate that the inserted sequence confers sensitivity to this compound.

Logical Relationships and Workflows

dot

Picromycin_Probe_Logic cluster_hypothesis Hypothesis cluster_approaches Experimental Approaches cluster_outcomes Expected Outcomes cluster_applications Applications in Molecular Biology Hypothesis This compound's context-specific inhibition of translation can be used as a chemical probe. Proteomics Proteomics (2D-GE, MS) [Protocol 2] Hypothesis->Proteomics Genetics Reporter Gene Assays [Protocol 3] Hypothesis->Genetics Genomics Ribosome Profiling (Ribo-Seq) Hypothesis->Genomics Proteome_Changes Identification of proteins whose synthesis is inhibited. Proteomics->Proteome_Changes Sequence_Motifs Determination of specific amino acid sequences causing translational arrest. Genetics->Sequence_Motifs Stalling_Sites Mapping of ribosome stalling sites on a genome-wide scale. Genomics->Stalling_Sites Ribosome_Function Understanding ribosome-nascent chain interactions. Proteome_Changes->Ribosome_Function Regulation Investigating translational regulation and stress responses. Proteome_Changes->Regulation Sequence_Motifs->Ribosome_Function Drug_Discovery Validating the ribosome exit tunnel as a drug target. Sequence_Motifs->Drug_Discovery Stalling_Sites->Ribosome_Function

Caption: Logical framework for using this compound as a chemical probe.

Conclusion

This compound's selective inhibition of protein synthesis provides a unique opportunity to probe the complex process of translation in bacteria. By employing the protocols and conceptual frameworks outlined in this document, researchers can leverage this compound as a sophisticated chemical tool to gain deeper insights into ribosome function, the regulation of protein synthesis, and bacterial responses to antibiotic stress. These studies can ultimately contribute to the development of novel antimicrobial strategies.

References

Harnessing Picromycin Biosynthesis for Novel Macrolide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The picromycin biosynthetic pathway from Streptomyces venezuelae offers a versatile enzymatic toolkit for the combinatorial biosynthesis of novel macrolide antibiotics.[1][2][3] Its modular polyketide synthase (PKS), flexible tailoring enzymes, and the relative simplicity of its gene cluster make it an ideal platform for generating structural diversity to combat rising antibiotic resistance.[1][4][5] These application notes provide an overview of the strategies and detailed protocols for leveraging the this compound system to create new macrolide derivatives.

Core Concepts in this compound Combinatorial Biosynthesis

The this compound gene cluster is responsible for producing a range of 12- and 14-membered macrolides, including methymycin, neomethymycin, narbomycin, and this compound.[4][6] This natural diversity stems from several key features that can be exploited in combinatorial biosynthesis:

  • A Modular Polyketide Synthase (PKS): The pikA locus encodes a six-module PKS responsible for assembling the polyketide backbone. The unique architecture of this PKS allows for the production of both 12-membered (10-deoxymethynolide) and 14-membered (narbonolide) macrolactones.[4][5] Genetic manipulation of these modules, including replacement, insertion, and deletion, can lead to the creation of novel polyketide scaffolds.[7]

  • Flexible Tailoring Enzymes: The pathway includes a glycosyltransferase (DesVII) that can attach the deoxysugar desosamine (B1220255) to both 12- and 14-membered rings, and a cytochrome P450 hydroxylase (PikC) that exhibits relaxed regioselectivity, hydroxylating different positions on the macrolactone.[3][4][5]

  • Heterologous Expression: The entire 60 kb pikromycin (B1677795) biosynthetic gene cluster has been successfully cloned and expressed in various heterologous hosts, including other Streptomyces species and E. coli, facilitating genetic manipulation and improving product titers.[8][9][10]

Key Strategies for Generating Novel Macrolides

Several powerful techniques can be employed to engineer the this compound pathway for the production of new antibiotic candidates:

  • PKS Engineering: Direct modification of the PKS modules can alter the structure of the macrolactone ring. This includes swapping modules with those from other PKS pathways, deleting modules to create smaller rings, or inserting modules to generate larger ones.[7]

  • Tailoring Enzyme Manipulation: The genes for glycosyltransferases and hydroxylases can be modified or replaced to alter the sugar moieties and hydroxylation patterns of the final macrolide.[11][12]

  • Mutasynthesis: This technique involves feeding synthetic, non-natural starter or extender units to a mutant strain of S. venezuelae that is blocked in the early stages of the biosynthetic pathway.[13][14]

  • Heterologous Expression and Pathway Refactoring: Expressing the pikromycin gene cluster in a host like E. coli allows for more rapid genetic manipulation and can be combined with pathway refactoring to optimize precursor supply and increase product yields.[7]

Quantitative Data on Engineered Macrolide Production

The following tables summarize key quantitative data from various studies on the engineered biosynthesis of this compound-derived macrolides.

Engineered Strain Host Organism Product Titer Fold Increase Reference
Refactored Pikromycin SynthaseE. coliNarbonolide85 mg/L-[7]
Refactored Pikromycin Synthase + PikAVE. coliNarbomycin37 mg/L55-fold[7]
S. lividans Pik101Streptomyces lividans10-deoxymethynolide-1.6-fold[8]
S. coelicolor Pik201Streptomyces coelicolor10-deoxymethynolide-1.8-fold[8]
S. lividans with 2x Pik ClusterStreptomyces lividansPikromycinDetected-[8]
S. venezuelae with extra pikDStreptomyces venezuelaeDesosaminyl tylactone-17.1-fold[15]
BB138 + Synthetic TriketideStreptomyces venezuelaePikromycin~11% of wild-type-[13][14]
Pre-optimized MediumStreptomyces venezuelaePikromycin123 mg/L>2-fold[16]

Experimental Protocols

This section provides detailed methodologies for key experiments in the combinatorial biosynthesis of novel macrolides using the this compound system.

Protocol 1: Heterologous Expression of the Pikromycin Gene Cluster in Streptomyces lividans

This protocol is adapted from methodologies using a Streptomyces artificial chromosome (pSBAC) system for cloning and expressing large gene clusters.[8][10]

1. Cloning the Pikromycin Biosynthetic Gene Cluster: a. Prepare genomic DNA from Streptomyces venezuelae ATCC 15439. b. Engineer a unique restriction site (e.g., HindIII) at the border of the ~60 kb pikromycin gene cluster using a suitable gene editing technique. c. Modify the pSBAC vector to be compatible with the engineered restriction site. d. Ligate the excised pikromycin gene cluster into the modified pSBAC vector to create the expression plasmid (e.g., pPik001). e. Verify the integrity of the cloned cluster by restriction analysis and sequencing.

2. Conjugation into Streptomyces lividans: a. Prepare a fresh culture of the recipient S. lividans strain and the E. coli donor strain carrying the pPik001 plasmid. b. Mix the donor and recipient strains on a suitable agar (B569324) medium (e.g., ISP4) and incubate to allow for conjugation. c. Overlay the conjugation plate with antibiotics to select for S. lividans exconjugants containing the pPik001 plasmid. d. Isolate and purify individual exconjugant colonies.

3. Fermentation and Product Analysis: a. Inoculate a seed culture of the S. lividans exconjugant in a suitable liquid medium (e.g., TSB). b. After sufficient growth, inoculate a production culture (e.g., SCM or SGGP medium) with the seed culture.[16] c. Ferment for 3-5 days at 30°C with shaking. d. Extract the macrolides from the culture broth using an organic solvent (e.g., ethyl acetate). e. Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the produced macrolides.[16]

Protocol 2: Mutasynthesis of Novel Pikromycin Analogs

This protocol is based on the feeding of synthetic triketide analogs to a mutant strain of S. venezuelae.[13][14]

1. Generation of the Mutant Strain: a. Create a deletion mutant of S. venezuelae lacking the pikAI gene, which encodes the loading domain and the first two PKS modules. This can be achieved through homologous recombination. b. Confirm the deletion by PCR and Southern blot analysis.

2. Synthesis of Triketide Analogs: a. Chemically synthesize the desired triketide analogs. b. Activate the synthetic triketides as N-acetylcysteamine (NAC) thioesters to facilitate their uptake and loading onto the PKS.

3. Feeding Experiment and Fermentation: a. Culture the pikAI deletion mutant in a suitable production medium. b. Add the NAC-thioester activated triketide analog to the culture at a final concentration of approximately 1 mM. c. Continue the fermentation for an additional 48-72 hours.

4. Extraction and Characterization: a. Extract the macrolides from the fermentation broth as described in Protocol 1. b. Analyze the extracts by LC-MS to detect the formation of novel pikromycin analogs. c. Purify the novel compounds using chromatographic techniques (e.g., silica (B1680970) gel chromatography).[17] d. Determine the structure of the purified compounds using NMR spectroscopy and other advanced analytical methods.[18]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the biosynthetic pathway.

experimental_workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_production Production & Analysis gDNA S. venezuelae gDNA ligation Ligation gDNA->ligation pSBAC pSBAC Vector pSBAC->ligation pPik001 pPik001 Plasmid ligation->pPik001 conjugation Conjugation pPik001->conjugation selection Selection conjugation->selection exconjugant S. lividans Exconjugant selection->exconjugant fermentation Fermentation exconjugant->fermentation extraction Extraction fermentation->extraction lcms LC-MS Analysis extraction->lcms

Caption: Heterologous expression workflow for producing this compound-derived macrolides.

mutasynthesis_workflow create_mutant Create pikAI Deletion Mutant in S. venezuelae fermentation Ferment Mutant Strain create_mutant->fermentation synthesize_analog Synthesize Triketide Analog (NAC-thioester) feeding Feed Triketide Analog synthesize_analog->feeding fermentation->feeding extraction Solvent Extraction feeding->extraction analysis LC-MS & Purification extraction->analysis structure_elucidation Structure Elucidation (NMR) analysis->structure_elucidation pikromycin_pathway cluster_pks Polyketide Synthase (pikA) cluster_sugar Desosamine Biosynthesis (des) cluster_tailoring Tailoring Steps cluster_products Final Products Propionyl_CoA Propionyl-CoA PKS_Modules PikAI-AIV Modules Propionyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Narbonolide Narbonolide (14-ring) PKS_Modules->Narbonolide Deoxymetholide Deoxymetholide PKS_Modules->Deoxymetholide Glycosylation Glycosylation (DesVII) Narbonolide->Glycosylation Deoxymethynolide 10-Deoxymethynolide (12-ring) TDP_Glucose TDP-Glucose Des_Enzymes DesI-VI Enzymes TDP_Glucose->Des_Enzymes TDP_Desosamine TDP-Desosamine Des_Enzymes->TDP_Desosamine TDP_Desosamine->Glycosylation Narbomycin Narbomycin Glycosylation->Narbomycin YC17 YC-17 Glycosylation->YC17 Hydroxylation Hydroxylation (PikC) Pikromycin Pikromycin Hydroxylation->Pikromycin Methymycin Methymycin Hydroxylation->Methymycin Narbomycin->Hydroxylation YC17->Hydroxylation Deoxymetholide->Glycosylation

References

Application Notes and Protocols for the Chemical Derivatization of Picromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of laboratory methods for the chemical derivatization of Picromycin, a 14-membered macrolide antibiotic. The protocols detailed below cover biocatalytic, chemoenzymatic, and direct chemical modification strategies, offering a range of approaches for generating novel this compound analogs with potentially improved therapeutic properties.

Introduction

This compound, produced by Streptomyces venezuelae, is a ketolide antibiotic with a rich scaffold for chemical modification. Derivatization efforts are primarily aimed at enhancing its antibacterial activity, expanding its spectrum to include resistant strains, and improving its pharmacokinetic profile. The key reactive sites on the this compound molecule include the hydroxyl groups at C-12 and on the desosamine (B1220255) sugar, the ketone at C-9, and the macrolactone ring itself.

Derivatization Strategies

The generation of this compound derivatives can be broadly categorized into three main approaches:

  • Biocatalytic and Mutasynthetic Methods: Leveraging the natural biosynthetic machinery of S. venezuelae to incorporate modified precursors.

  • Chemoenzymatic Synthesis: Combining chemical synthesis of precursors with enzymatic transformations to create novel macrolactones.

  • Direct Chemical Modification: Traditional organic synthesis techniques to modify the this compound scaffold.

The following sections will detail the protocols and quantitative data associated with these methods.

Biocatalytic and Mutasynthetic Derivatization

Mutasynthesis involves feeding synthetic analogs of biosynthetic intermediates to a mutant strain of the producing organism that is blocked in the synthesis of the natural intermediate. This approach has been successfully used to generate this compound derivatives with modifications at the C-13 and C-14 positions.[1]

Generation of Δ¹⁵,¹⁶-dehydropikromycin

One notable example is the production of Δ¹⁵,¹⁶-dehydropikromycin, which exhibits improved antimicrobial activity compared to the parent compound.[1][2] This is achieved by feeding a synthetic triketide analog to a S. venezuelae strain with a deletion in the pikAI gene, which is responsible for the early steps of polyketide chain assembly.[1][3]

Experimental Protocol: Mutasynthesis of Δ¹⁵,¹⁶-dehydropikromycin

  • Strain: Streptomyces venezuelae BB138 (pikAI deletion mutant).

  • Precursor Synthesis: Synthesize the N-acetylcysteamine (NAC) thioester of the triketide analog (2E,4E)-2,4-dimethyl-6-hydroxy-octa-2,4-dienoic acid. Detailed synthetic schemes for similar precursors can be found in the literature.

  • Fermentation:

    • Inoculate a seed culture of S. venezuelae BB138 in a suitable medium (e.g., ATCC172 medium: 10 g/L glucose, 20 g/L soluble starch, 5 g/L yeast extract, 5 g/L NZ amine type A, and 1 g/L CaCO₃).[4]

    • Incubate at 30°C for 2 days with shaking.

    • Use the seed culture to inoculate fresh production medium.

    • Add the synthetic triketide NAC thioester analog to the culture to a final concentration of 1 mM.

    • Continue incubation at 30°C for 3-5 days.

  • Extraction and Purification:

    • Extract the fermentation broth with an organic solvent such as ethyl acetate.

    • Concentrate the organic extract and purify the resulting residue by high-performance liquid chromatography (HPLC) on a C18 column to isolate the desired this compound analog.

Quantitative Data:

DerivativeProduction Level (% of wild-type this compound)Key Biological Activity Improvement
Δ¹⁵,¹⁶-dehydropikromycin~11%Improved activity against certain bacterial strains relative to this compound.[1][2]

Chemoenzymatic Synthesis

This approach combines the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. Unnatural polyketide precursors can be synthesized chemically and then subjected to the enzymatic machinery of the this compound pathway to generate novel macrolides.

In Vitro Reconstitution of the this compound Synthase

The final two modules of the this compound polyketide synthase (PikAIII and PikAIV) can be used in vitro to convert synthetic pentaketide (B10854585) thioesters into 12- and 14-membered macrolactones.[5] These macrolactones can then be glycosylated and hydroxylated in vivo by engineered S. venezuelae strains.

Experimental Protocol: Chemoenzymatic Synthesis of this compound Analogs

  • Precursor Synthesis: Synthesize desired pentaketide N-acetylcysteamine (NAC) thioesters.

  • In Vitro PKS Reaction:

    • Incubate the purified PikAIII and PikAIV enzymes with the synthetic pentaketide thioester, methylmalonyl-CoA, and NADPH.

    • Monitor the reaction for the formation of the 14-membered macrolactone (narbonolide analog) by LC-MS.

  • Biotransformation:

    • Add the purified narbonolide (B1238728) analog to a culture of an engineered S. venezuelae strain (e.g., YJ122) that expresses the necessary glycosyltransferase (DesVII) and P450 hydroxylase (PikC).[5]

    • Incubate for 48-72 hours.

  • Extraction and Purification: Extract and purify the final this compound analog as described in the mutasynthesis protocol.

Quantitative Data:

StepProductYield
In vitro PKS reaction (Narbonolide synthesis)Narbonolide49%
In vivo biotransformation (Narbonolide to this compound)This compound72%

Direct Chemical Derivatization

Direct chemical modification of the this compound scaffold offers a more traditional route to novel derivatives. Key targets for modification are the hydroxyl groups, the C-9 ketone, and the macrolactone ring itself. Selective derivatization often requires the use of protecting groups.

Esterification of Hydroxyl Groups

The hydroxyl groups of this compound, particularly the C-12 hydroxyl, can be esterified to produce acylides. These derivatives may exhibit altered solubility and cell permeability, potentially leading to improved biological activity.

Experimental Protocol: General Esterification of this compound

  • Protection (if necessary): To achieve selective esterification, it may be necessary to protect other reactive groups. For example, the dimethylamino group on the desosamine sugar can be protected as a carbamate.

  • Esterification Reaction:

    • Dissolve this compound (or a protected derivative) in a suitable solvent (e.g., dichloromethane).

    • Add a carboxylic acid or acid chloride and a coupling reagent (e.g., DCC/DMAP for a carboxylic acid) or a base (e.g., triethylamine (B128534) for an acid chloride).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate in vacuo.

    • Purify the crude product by column chromatography.

  • Deprotection (if necessary): Remove any protecting groups to yield the final ester derivative.

Mitsunobu Reaction for Etherification and Other Modifications

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[4][6] This can be applied to the hydroxyl groups of this compound to introduce novel substituents.

Experimental Protocol: Mitsunobu Reaction on this compound

  • Protection (if necessary): Protect other reactive functional groups as needed.

  • Mitsunobu Reaction:

    • Dissolve the protected this compound, the desired nucleophile (e.g., a phenol (B47542) for etherification, a carboxylic acid for esterification), and triphenylphosphine (B44618) in an anhydrous solvent (e.g., THF).

    • Cool the solution to 0°C.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Concentrate the reaction mixture.

    • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.

  • Deprotection: Remove protecting groups to obtain the final derivatized this compound.

Visualization of Workflows and Pathways

General Workflow for this compound Derivatization

Derivatization_Workflow cluster_start Starting Material cluster_methods Derivatization Methods cluster_derivatives Derivatives cluster_evaluation Evaluation This compound This compound Scaffold Bio Biocatalysis/ Mutasynthesis This compound->Bio Chemo Chemoenzymatic Synthesis This compound->Chemo Chem Direct Chemical Modification This compound->Chem Deriv Novel this compound Derivatives Bio->Deriv Chemo->Deriv Chem->Deriv Eval Biological Activity Screening Deriv->Eval

Caption: General workflow for the generation and evaluation of this compound derivatives.

Mutasynthesis Workflow

Mutasynthesis_Workflow cluster_precursor Precursor Synthesis cluster_fermentation Fermentation and Bioconversion cluster_downstream Downstream Processing Synth Chemical Synthesis of Triketide Analog (NAC-thioester) Feed Feeding of Analog Synth->Feed Strain S. venezuelae (pikAI mutant) Ferm Fermentation Strain->Ferm Feed->Ferm Extract Extraction Ferm->Extract Purify HPLC Purification Extract->Purify Product Novel this compound Analog Purify->Product Signaling_Pathway cluster_process Protein Synthesis Ribosome 50S Ribosomal Subunit Peptide Nascent Polypeptide Chain Ribosome->Peptide Synthesizes Tunnel Nascent Peptide Exit Tunnel Protein Functional Protein Peptide->Protein Folds into Macrolide This compound Derivative Macrolide->Tunnel Binds to and blocks

References

Application Notes and Protocols: Utilizing Picromycin for the Semi-Synthesis of Novel Ketolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of picromycin as a starting material for the semi-synthesis of new ketolide antibiotics. The methodologies outlined below are designed to guide researchers through the process of precursor isolation, chemical modification, and bioactivity assessment of novel ketolide compounds.

Introduction

The rising threat of antibiotic resistance necessitates the development of new antimicrobial agents. Ketolides, a subclass of macrolide antibiotics, have demonstrated significant potential in combating multi-drug-resistant respiratory pathogens.[1][2] While many semi-synthetic ketolides are derived from erythromycin (B1671065) A, the naturally occurring ketolide pikromycin (B1677795) offers a promising alternative chemical scaffold.[3] Produced by Streptomyces venezuelae, pikromycin's inherent keto-group at the C3 position makes it a structurally related and attractive precursor for the development of novel ketolide derivatives.[4][5] This document outlines the procedures for leveraging pikromycin in the discovery and development of next-generation antibiotics.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Streptomyces venezuelae

This protocol describes the fermentation of S. venezuelae and the subsequent extraction and purification of pikromycin.

Materials:

  • Streptomyces venezuelae ATCC 15439

  • SGGP medium for vegetative growth

  • Suzuki glucose-peptone medium for pikromycin production[6]

  • Ethyl acetate

  • Sodium hydroxide (B78521) (1N)

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform-methanol gradient)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Fermentation:

    • Inoculate a seed culture of S. venezuelae in SGGP medium and grow for 16 hours at 30°C with shaking (220 rpm).[1]

    • Use the seed culture to inoculate the production medium (Suzuki glucose-peptone) and incubate for 3-5 days at 30°C with shaking.[1][7]

  • Extraction:

    • Pellet the mycelia by centrifugation.

    • Adjust the pH of the supernatant to 9.5 with 1N NaOH.[1]

    • Extract the supernatant twice with an equal volume of ethyl acetate.[1]

    • Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification:

    • Resuspend the crude extract in a minimal amount of the starting mobile phase for column chromatography.

    • Perform silica gel column chromatography using a chloroform-methanol gradient to separate pikromycin from other metabolites.

    • Monitor fractions by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing pure pikromycin and evaporate the solvent.

    • Further purify if necessary using preparative HPLC.

    • Confirm the identity and purity of pikromycin using NMR and mass spectrometry.

Protocol 2: Semi-Synthesis of a Novel C-11/C-12 Carbamate (B1207046) Ketolide from this compound

This protocol provides a representative, multi-step procedure for the chemical modification of pikromycin to a novel ketolide derivative. This is a plausible synthetic route based on established macrolide chemistry.

Materials:

  • Purified pikromycin

  • Protecting agents (e.g., benzoyl chloride, acetic anhydride)

  • Deprotecting agents (e.g., sodium methoxide)

  • Carbamoylating agents (e.g., carbonyldiimidazole, substituted anilines/amines)

  • Oxidizing agents (if necessary for other modifications)

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile, pyridine)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • Protection of the Desosamine (B1220255) Sugar:

    • Protect the hydroxyl and amino groups on the desosamine sugar of pikromycin to prevent unwanted side reactions. This can be achieved using standard protecting group chemistry, for example, by acylation.

  • Formation of the C-11, C-12 Cyclic Carbamate:

    • Dissolve the protected pikromycin in an anhydrous solvent such as dichloromethane.

    • Add a carbamoylating agent like carbonyldiimidazole, followed by a desired substituted amine or aniline (B41778) to form a carbamate linkage across the C-11 and C-12 hydroxyl groups. This is a key modification in many potent ketolides.

  • Deprotection of the Desosamine Sugar:

    • Selectively remove the protecting groups from the desosamine sugar to restore its biological activity. This is typically achieved by methanolysis with a base like sodium methoxide.

  • Final Purification:

    • Purify the final ketolide compound using column chromatography followed by preparative HPLC to obtain a high-purity product.

    • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for assessing the antibacterial activity of the newly synthesized ketolides.

Materials:

  • Synthesized ketolide compounds

  • Reference antibiotics (e.g., telithromycin, erythromycin, pikromycin)

  • Bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • 96-well microtiter plates[8]

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of the synthesized ketolides and reference antibiotics in a suitable solvent (e.g., DMSO, or water with a small amount of acetic acid).[9]

    • Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates to achieve a range of final concentrations.[8]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted antibiotics.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]

    • Determine the MIC by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

Quantitative data from the semi-synthesis and biological evaluation should be summarized for clarity and comparison.

Table 1: Representative Yields for the Semi-Synthesis of a Novel Ketolide from this compound

StepProductStarting MaterialYield (%)Purity (by HPLC, %)
1. Protection of Desosamine SugarProtected PikromycinPikromycin85-95>98
2. Formation of C-11, C-12 Cyclic CarbamateProtected Ketolide DerivativeProtected Pikromycin60-75>95
3. Deprotection of Desosamine SugarFinal Ketolide CompoundProtected Ketolide70-85>99

Table 2: Antibacterial Activity (MIC in µg/mL) of a Novel this compound-Derived Ketolide

CompoundS. pneumoniae (Ery-S)S. pneumoniae (Ery-R)S. aureus (MSSA)H. influenzae
Novel Ketolide 1 0.0150.250.122
Telithromycin (Reference)0.0150.250.122
Pikromycin (Precursor)86416>128
Erythromycin (Reference)0.25>1280.58

Visualizations

Workflow for Semi-Synthesis of Ketolides from this compound

G cluster_0 Isolation and Purification cluster_1 Semi-Synthesis cluster_2 Biological Evaluation Fermentation S. venezuelae Fermentation Extraction Extraction of Pikromycin Fermentation->Extraction Broth Purification Column Chromatography and HPLC Purification Extraction->Purification Crude Extract Pikromycin Pure Pikromycin Purification->Pikromycin Protection Protection of Desosamine Sugar Pikromycin->Protection Modification Modification of Macrolactone (e.g., C-11/C-12 Carbamate) Protection->Modification Deprotection Deprotection of Desosamine Sugar Modification->Deprotection Ketolide Novel Ketolide Deprotection->Ketolide MIC MIC Determination Ketolide->MIC

Caption: Workflow for the semi-synthesis and evaluation of novel ketolides.

Mechanism of Action of Ketolide Antibiotics

G cluster_0 Bacterial Ribosome 50S_Subunit 50S Ribosomal Subunit Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->Nascent_Peptide_Exit_Tunnel 23S_rRNA 23S rRNA Nascent_Peptide_Exit_Tunnel->23S_rRNA Inhibition Inhibition 23S_rRNA->Inhibition Ketolide Ketolide Antibiotic Ketolide->23S_rRNA Binds to Domain V Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Arrest Arrest Inhibition->Arrest Arrest->Bacterial_Growth

Caption: Ketolide mechanism of action at the bacterial ribosome.

References

Standardized In Vitro Assays to Determine Picromycin's Antibacterial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picromycin is a macrolide antibiotic produced by Streptomyces venezuelae.[1] As with all antimicrobial agents, standardized in vitro assays are crucial for determining its spectrum of activity, potency, and potential clinical utility. These application notes provide detailed protocols for determining the antibacterial activity of this compound using established methods, including Broth Microdilution for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) determination, and the Kirby-Bauer Disk Diffusion assay.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the quantitative antibacterial activity of this compound against select bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[2]

Bacterial StrainAssay TypeMIC (µM)
Escherichia coli TolCBroth Microdilution50-60
Staphylococcus aureus NorABroth Microdilution90-100
Bacillus subtilisBroth Microdilution25-30

Note: The MIC values are presented as a range based on experimental data. Actual values may vary depending on the specific strain, media, and incubation conditions.[2]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a test microorganism in a liquid medium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Protocol:

  • Prepare this compound Dilutions: a. Create a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

  • Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL. b. Include a positive control well (inoculum in broth without this compound) and a negative control well (broth only).

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare Serial Dilutions of this compound in 96-well Plate A1 Inoculate Wells with Bacterial Suspension P1->A1 P2 Standardize Bacterial Inoculum (0.5 McFarland) P3 Dilute Inoculum to Working Concentration P2->P3 P3->A1 A2 Incubate Plate (16-20h at 35°C) A1->A2 R1 Visually Inspect for Bacterial Growth (Turbidity) A2->R1 R2 Determine MIC: Lowest Concentration with No Visible Growth R1->R2

Broth Microdilution Workflow for MIC Determination.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as a follow-up to the MIC test to determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[3]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile pipette tips and micropipette

  • Incubator (35°C ± 2°C)

Protocol:

  • Subculturing from MIC Wells: a. From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating: a. Spread the aliquot evenly onto the surface of an MHA plate. b. Also, plate an aliquot from the positive control well (growth control) of the MIC plate to ensure the viability of the bacteria.

  • Incubation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[3][4]

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_results Results M1 Select Wells with No Visible Growth (≥MIC) P1 Aliquot from Clear Wells onto Agar Plates M1->P1 P2 Incubate Plates (18-24h at 35°C) P1->P2 R1 Count Colonies (CFU) P2->R1 R2 Determine MBC: Lowest Concentration with ≥99.9% Killing R1->R2

Minimum Bactericidal Concentration (MBC) Assay Workflow.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to this compound.[5] It involves placing a paper disk impregnated with a known concentration of this compound onto an agar plate inoculated with the test bacterium.

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Prepare this compound Disks: a. Aseptically apply a defined volume of the this compound solution to sterile paper disks to achieve the desired concentration per disk. b. Allow the disks to dry completely in a sterile environment.

  • Prepare Inoculum and Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland). b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes.

  • Apply Disks: a. Using sterile forceps, place the this compound-impregnated disk onto the center of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measure Zone of Inhibition: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). b. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare this compound- Impregnated Disks A1 Place Disk on Inoculated Plate P1->A1 P2 Prepare Bacterial Lawn on Agar Plate P2->A1 A2 Incubate Plate (16-18h at 35°C) A1->A2 R1 Measure Diameter of Zone of Inhibition (mm) A2->R1 R2 Interpret Susceptibility Based on Zone Size R1->R2

Kirby-Bauer Disk Diffusion Assay Workflow.

References

Determining the Minimum Inhibitory Concentration (MIC) of Picromycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Picromycin, a macrolide antibiotic. The MIC is a critical measure of the in vitro potency of an antimicrobial agent, defined as the lowest concentration that inhibits the visible growth of a microorganism.[1][2] The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility.[3][4][5][6]

Principle of Minimum Inhibitory Concentration (MIC) Testing

MIC testing is a fundamental technique in microbiology and drug development to quantify the in vitro activity of an antimicrobial agent against a specific microorganism. The core principle involves exposing a standardized bacterial inoculum to a range of antimicrobial concentrations in a defined growth medium. Following incubation, the lowest concentration of the agent that prevents visible bacterial growth is determined to be the MIC.[1][2][7] This value is crucial for antimicrobial susceptibility testing, surveillance of resistance, and the development of new therapeutic agents.[8][9]

Mechanism of Action of this compound

This compound is a macrolide antibiotic that inhibits bacterial growth by targeting protein synthesis.[10][11] It binds to the 23S rRNA component of the 50S ribosomal subunit within the bacterial ribosome. This binding action blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation and ultimately leading to the cessation of bacterial growth.[10][12]

Picromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis_Blocked Protein Synthesis Inhibited 50S_subunit->Protein_Synthesis_Blocked Blocks Exit Tunnel 30S_subunit 30S Subunit Peptide_Chain Growing Peptide Chain Peptide_Chain->Protein_Synthesis_Blocked This compound This compound This compound->50S_subunit Binds to 23S rRNA

Caption: Mechanism of action of this compound.

Experimental Protocols

Two standard methods for determining the MIC of this compound are broth microdilution and agar (B569324) dilution.[13][14][15] The choice of method may depend on the number of isolates and compounds to be tested.

Materials and Reagents
  • This compound (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Mueller-Hinton Agar (MHA)[2][16]

  • Sterile 96-well microtiter plates[13]

  • Sterile Petri dishes (100 mm)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Quality Control (QC) strains with known MIC values for macrolides (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[17][18]

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)[19]

  • Micropipettes and sterile tips

  • Vortex mixer

Broth Microdilution Protocol

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is amenable to testing multiple antibiotics simultaneously.[13][20]

3.2.1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol), followed by dilution in sterile CAMHB.

  • Ensure the final concentration of the solvent does not exceed 1% in the test wells, as it may affect bacterial growth.

3.2.2. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

3.2.3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

3.2.4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.

  • The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

3.2.5. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Serial Dilutions in 96-Well Plate Stock->Plates Inoculate Inoculate Wells with Bacterial Suspension Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read Determine Determine MIC: Lowest Concentration with No Growth Read->Determine

Caption: Broth microdilution workflow.

Agar Dilution Protocol

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[14][21]

3.3.1. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the this compound stock solution in a suitable solvent.

  • For each concentration, add 2 mL of the this compound dilution to 18 mL of molten MHA (maintained at 45-50°C) in a sterile tube.

  • Mix thoroughly and pour the agar into sterile Petri dishes. Allow the plates to solidify.

  • Include a drug-free agar plate as a growth control.

3.3.2. Inoculum Preparation:

  • Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.[14]

3.3.3. Inoculation and Incubation:

  • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator or a calibrated loop.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

3.3.4. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Agar Plates with Serial Dilutions of this compound Stock->Plates Inoculate Spot-Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plates (35°C, 16-20h) Inoculate->Incubate Read Examine for Bacterial Growth at Inoculation Spots Incubate->Read Determine Determine MIC: Lowest Concentration with No Growth Read->Determine

References

Application Notes and Protocols for Optimal Picromycin Production in Streptomyces venezuelae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the cultivation of Streptomyces venezuelae to achieve optimal production of Picromycin, a macrolide antibiotic with significant therapeutic potential. The following sections outline optimized culture media, key fermentation parameters, and comprehensive protocols for inoculum preparation, fermentation, product extraction, and quantification. Additionally, a diagram of the regulatory signaling pathway governing this compound biosynthesis and a general experimental workflow for production optimization are presented.

Introduction

This compound, the first macrolide antibiotic to be isolated, is a product of the secondary metabolism of Streptomyces venezuelae. It serves as a crucial precursor for the synthesis of more complex and potent antibiotics.[1][2] Optimizing the culture conditions for S. venezuelae is paramount for maximizing the yield of this compound, thereby facilitating research and development in antibiotic drug discovery. This guide provides a comprehensive overview of the methodologies to achieve high-titer this compound production.

Optimal Culture Conditions

The production of this compound by S. venezuelae is highly dependent on the composition of the culture medium and several key physical parameters.

Culture Media Composition

Several media have been reported to support the growth of S. venezuelae and the production of this compound. The choice of medium can significantly impact the final product yield. SCM and SGGP media are commonly used for vegetative growth and this compound production, respectively.[3] A statistically optimized medium has also been shown to enhance this compound yield.[4]

Table 1: Composition of Culture Media for Streptomyces venezuelae

ComponentSCM Medium (g/L)SGGP Medium (g/L)Optimized Production Medium (g/L)ATCC 172 Medium (g/L)
Soluble Starch20--20
Glucose-10-10
Sucrose--139-
Peptone-5--
Yeast Extract---5
NZ Amine Type A---5
Soybean Flour10---
Sodium Nitrate (NaNO₃)2---
Dipotassium Phosphate (K₂HPO₄)1-5.29-
Magnesium Sulfate (MgSO₄·7H₂O)0.5---
Potassium Chloride (KCl)0.5---
Ferrous Sulfate (FeSO₄·7H₂O)0.0075---
Calcium Carbonate (CaCO₃)--0.0811
Reference [5][3][4][6]
Key Fermentation Parameters

Optimal physical parameters are crucial for maximizing this compound production. These parameters should be carefully controlled during fermentation.

Table 2: Optimal Fermentation Parameters for this compound Production

ParameterOptimal ValueNotesReference
Temperature30°CHigher temperatures can inhibit the accumulation of macrolides.[7][8]
pH~7.0The initial pH of the medium should be adjusted to neutral.[5][9]
Aeration2 vvmIn a bioreactor setting, adequate aeration is critical.[10]
Agitation300 rpmIn a bioreactor, agitation ensures proper mixing and oxygen transfer.[10]
Fermentation Time72 - 168 hoursThe peak of production can vary depending on the medium and culture conditions.[5][10]

Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound is a complex process regulated by a dedicated gene cluster. The pikD gene product, PikD, acts as a positive regulator, controlling the transcription of key biosynthetic genes.[2][11] Understanding this pathway is essential for metabolic engineering efforts aimed at improving production.

Picromycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pks Pikromycin Gene Cluster cluster_products Macrolide Products Propionyl-CoA Propionyl-CoA pikAI_AV pikAI-AV (Polyketide Synthase) Propionyl-CoA->pikAI_AV Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->pikAI_AV PikD PikD (Positive Regulator) PikD->pikAI_AV Activates Transcription desI_VIII desI-VIII (Desosamine Synthesis & Transfer) PikD->desI_VIII Activates Transcription Narbonolide Narbonolide pikAI_AV->Narbonolide Synthesizes pikC pikC (P450 Hydroxylase) Narbomycin Narbomycin Narbonolide->Narbomycin Glycosylation by des genes This compound This compound Narbomycin->this compound Hydroxylation by pikC

Caption: Regulatory pathway of this compound biosynthesis in S. venezuelae.

Experimental Protocols

The following protocols provide a step-by-step guide for the cultivation of S. venezuelae and the subsequent extraction and quantification of this compound.

Inoculum Preparation

A well-prepared inoculum is critical for successful fermentation.

  • Strain Maintenance: Maintain Streptomyces venezuelae on solid MYM (1% malt (B15192052) extract, 0.4% yeast extract, 0.4% maltose, 2% agar) or Sporulation agar (B569324) plates.[3][12] Incubate at 30°C for 4-6 days until sufficient sporulation is observed.

  • Spore Suspension: Prepare a spore suspension by adding sterile water to a mature plate and gently scraping the surface to dislodge the spores.

  • Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., SGGP or TSB) with the spore suspension.[3]

  • Incubation: Incubate the seed culture at 30°C with shaking at 200 rpm for 48-72 hours.

Fermentation for this compound Production

This protocol can be adapted for both shake flask and bioreactor scales.

  • Production Medium: Prepare the desired production medium (e.g., SCM or an optimized medium from Table 1) and sterilize by autoclaving.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate at 30°C with shaking (200-250 rpm for shake flasks) or agitation and aeration (300 rpm and 2 vvm for bioreactors) for 3-7 days.[5][10]

  • Fed-Batch Strategy (Optional): For enhanced production, a fed-batch approach can be employed. After an initial batch phase of 36-48 hours, feed a concentrated solution of the primary carbon source (e.g., glucose or sucrose) at a constant rate (e.g., 0.33 g/L/h) to avoid carbon limitation.

This compound Extraction

This compound is an intracellular and extracellular product; therefore, the entire culture broth is typically extracted.

  • pH Adjustment: Adjust the pH of the whole culture broth to 8.0-9.0 with NaOH.

  • Solvent Extraction: Extract the culture broth with an equal volume of a suitable organic solvent such as ethyl acetate (B1210297) or a chloroform-methanol mixture (e.g., 1:1 v/v).[5]

  • Separation: Separate the organic phase from the aqueous phase by centrifugation.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude this compound extract.

  • Purification (Optional): The crude extract can be further purified using techniques such as flash column chromatography on silica (B1680970) gel.

Quantification of this compound by HPLC

Table 3: HPLC Parameters for this compound Quantification

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol (B129727):0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 70°C
Detection UV at 210 nm
Injection Volume 20 - 50 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Experimental Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing this compound production.

Experimental_Workflow A Strain Maintenance (S. venezuelae) B Inoculum Preparation (Seed Culture) A->B C Fermentation (Shake Flask / Bioreactor) B->C F Extraction of this compound C->F D Media Optimization (e.g., RSM) D->C Iterate E Parameter Optimization (pH, Temp, Aeration) E->C Iterate G Quantification (HPLC) F->G H Data Analysis & Comparison G->H H->D H->E I Scale-up Production H->I

Caption: A general workflow for optimizing this compound production.

Conclusion

The protocols and data presented in this document provide a robust framework for the successful cultivation of Streptomyces venezuelae for optimal this compound production. By carefully controlling media composition and fermentation parameters, researchers can significantly enhance the yield of this valuable macrolide antibiotic, thereby accelerating the pace of antibiotic research and development. The provided workflow for optimization offers a systematic approach to further improve production titers.

References

Analytical techniques for the quantification of Picromycin (HPLC, LC-MS).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Picromycin using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a macrolide antibiotic produced by Streptomyces venezuelae. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of final products. This document outlines detailed protocols for sample preparation, chromatographic separation, and detection of this compound by HPLC and LC-MS.

Sample Preparation: Extraction from Fermentation Broth

A critical step in the accurate quantification of this compound is the efficient extraction of the analyte from the complex fermentation matrix. A common and effective method is liquid-liquid extraction.

Protocol: Liquid-Liquid Extraction
  • Harvesting: Centrifuge the S. venezuelae culture at 5000 rpm for 10 minutes to separate the mycelia from the supernatant.[1]

  • pH Adjustment: Adjust the pH of the supernatant to 9.5 with 1 N NaOH.[2]

  • Extraction: Transfer the supernatant to a separatory funnel and perform a twofold extraction with an equal volume of ethyl acetate (B1210297) or chloroform.[1][2]

  • Concentration: Combine the organic phases and concentrate them to dryness using a rotary evaporator.[1][2]

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (B129727) (e.g., 200 μL) for subsequent HPLC or LC-MS analysis.[1][2]

G cluster_0 Sample Preparation Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (5000 rpm, 10 min) Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelia (discard) Centrifugation->Mycelia pH_Adjustment pH Adjustment to 9.5 Supernatant->pH_Adjustment Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate/Chloroform) pH_Adjustment->Liquid_Liquid_Extraction Organic_Phase Organic Phase Liquid_Liquid_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (discard) Liquid_Liquid_Extraction->Aqueous_Phase Rotary_Evaporation Rotary Evaporation Organic_Phase->Rotary_Evaporation Dried_Extract Dried Extract Rotary_Evaporation->Dried_Extract Reconstitution Reconstitution in Methanol Dried_Extract->Reconstitution Final_Sample Final Sample for Analysis Reconstitution->Final_Sample

Caption: Workflow for this compound extraction from fermentation broth.

High-Performance Liquid Chromatography (HPLC) Method

This section details a robust HPLC method for the quantification of this compound, suitable for routine analysis.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate buffer
Gradient 20% to 80% acetonitrile over a specified time
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 232 nm
Injection Volume 10-20 µL
Protocol: HPLC Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (20% acetonitrile in 10 mM ammonium acetate buffer) until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations to generate a calibration curve.

  • Sample Injection: Inject the reconstituted sample extract and the standard solutions onto the HPLC system.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the analyte with the calibration curve.[2]

G cluster_1 HPLC Analysis Workflow Sample_Injection Inject Sample HPLC_Column C18 Reverse-Phase Column Sample_Injection->HPLC_Column Separation Gradient Elution (Acetonitrile/Ammonium Acetate) HPLC_Column->Separation UV_Detection UV Detection (210/232 nm) Separation->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Data_Analysis Peak Integration & Quantification Chromatogram->Data_Analysis

Caption: General workflow for HPLC-based quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly useful for complex matrices or when low concentrations of this compound are expected.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
LC System Agilent Technologies 1100 series or equivalent
Column Asahipak ODP-50, 5 µm (125 by 2.0 mm) or equivalent C18
Mobile Phase A: Ammonium formate (B1220265) buffer; B: Acetonitrile
Flow Rate 0.3 mL/min[3]
Ion Source Electrospray Ionization (ESI), positive mode[1]
MS Detector Mass Spectrometry Detector (MSD)
Detection Mode Single-Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Protocol: LC-MS Analysis
  • System Preparation: Equilibrate the LC-MS system with the initial mobile phase conditions.

  • Standard and Sample Preparation: Prepare standards and inject samples as described in the HPLC protocol.

  • MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ESI source parameters and to identify the precursor ion ([M+H]⁺) for SIM or precursor and product ions for MRM analysis.

  • Data Acquisition: Acquire data in either SIM or MRM mode for enhanced specificity and sensitivity.

  • Data Analysis: Quantify this compound by comparing the peak areas from the extracted ion chromatograms of the samples to the calibration curve generated from the standards.

G cluster_2 LC-MS Analysis Logical Flow LC_Separation LC Separation (C18 Column) Ionization Electrospray Ionization (ESI+) [M] -> [M+H]+ LC_Separation->Ionization Mass_Analyzer_1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->Mass_Analyzer_1 Collision_Cell Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Quadrupole 3 (Q3) Product Ion Selection Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector Data_Acquisition Data Acquisition (MRM) Detector->Data_Acquisition

Caption: Logical flow of a triple quadrupole LC-MS/MS system for this compound analysis.

Summary of Quantitative Data

The following table summarizes typical parameters for the quantification of macrolide antibiotics, which can be adapted for this compound.

Analytical MethodParameterTypical Value/RangeReference
HPLC Linearity Range4.0 - 5000.0 µg/mL[4][5]
Limit of Detection (LOD)1.5 - 4.0 µg/mL[5]
Limit of Quantification (LOQ)8.0 - 16.0 µg/mL[5]
Recovery99.65 - 99.95%[5]
LC-MS/MS Limit of Quantification (LOQ)0.5 - 13 ng/L[6]
Recovery79 - 127%[6]

Note: These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation is essential for each specific application.

References

Application of Picromycin in studies of antibiotic resistance mechanisms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing picromycin, a 14-membered macrolide antibiotic, as a tool for investigating mechanisms of antibiotic resistance. This compound, while not a primary clinical agent, serves as an excellent model compound for studying resistance to macrolide antibiotics due to its well-characterized structure and biosynthetic pathway.

Introduction to this compound and Macrolide Resistance

This compound is a natural product of Streptomyces venezuelae.[1] Like other macrolide antibiotics, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] The increasing prevalence of bacterial resistance to clinically important macrolides necessitates a deeper understanding of the underlying molecular mechanisms. The primary mechanisms of resistance to macrolides, including this compound, are:

  • Target Site Modification: Alterations in the 23S rRNA, a component of the 50S ribosomal subunit, or mutations in ribosomal proteins L4 and L22 can reduce the binding affinity of macrolides.

  • Active Efflux: Bacteria can acquire or upregulate efflux pumps that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.

  • Enzymatic Inactivation: Modification of the antibiotic by enzymes, such as esterases or phosphotransferases, can render it inactive.

This document provides protocols for key experiments to investigate these resistance mechanisms using this compound.

Quantitative Data: this compound Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3][4][5] Below is a summary of reported MIC values for this compound against various bacterial strains.

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Reference
Escherichia coli TolCEfflux pump component present>128[6]
Staphylococcus aureus NorAEfflux pump present64[6]
Bacillus subtilisWild-type8[6]
This compound Analogue 1e->128 (E. coli TolC), 32 (S. aureus NorA), 4 (B. subtilis)[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.[2][6][7][8]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like ethanol)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing 3-5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD₆₀₀ ≈ 0.08-0.1).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (1-12), resulting in a final volume of 200 µL per well. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 12) should be turbid.

Protocol 2: In Vitro Selection of this compound-Resistant Mutants

This protocol describes a method for selecting bacterial mutants with increased resistance to this compound through serial passage in the presence of the antibiotic.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Liquid growth medium (e.g., Luria-Bertani broth or Brain Heart Infusion broth)

  • Agar plates with and without this compound

  • Sterile culture tubes and plates

Procedure:

  • Initial MIC Determination:

    • Determine the baseline MIC of this compound for the parental bacterial strain using Protocol 1.

  • Serial Passage:

    • Inoculate a culture tube containing liquid medium with the parental strain.

    • Add this compound to a sub-inhibitory concentration (e.g., 0.5 x MIC).

    • Incubate the culture at 37°C with shaking until it reaches the stationary phase.

    • Plate a dilution of the culture onto an agar plate containing this compound at the same concentration to check for growth.

    • Once growth is established, use this culture to inoculate a fresh tube of medium containing a higher concentration of this compound (e.g., 2x the previous concentration).

    • Repeat this process of serial passage with increasing concentrations of this compound.

  • Isolation of Resistant Mutants:

    • After several passages, plate dilutions of the culture grown at the highest tolerated concentration of this compound onto agar plates containing the same concentration of the antibiotic.

    • Isolate single colonies that exhibit stable growth at this higher this compound concentration.

  • Characterization of Resistant Mutants:

    • Confirm the resistance phenotype by re-determining the MIC of this compound for the isolated mutants. A significant increase in MIC compared to the parental strain indicates the selection of resistant mutants.

    • Store the resistant mutants as glycerol (B35011) stocks at -80°C for further analysis.

Protocol 3: Identification of Resistance Mutations in 23S rRNA and Ribosomal Proteins L4 and L22

This protocol details the amplification and sequencing of the 23S rRNA gene and the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV) to identify mutations conferring this compound resistance.

Materials:

  • Genomic DNA from parental (susceptible) and resistant bacterial strains

  • PCR primers for 23S rRNA, L4, and L22 genes (design based on the target organism's genome sequence)

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA purification kit

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from overnight cultures of the parental and resistant bacterial strains using a commercial kit or standard protocols.

  • PCR Amplification:

    • Set up PCR reactions for the 23S rRNA, L4, and L22 genes using the extracted genomic DNA as a template.

    • A typical PCR reaction mixture (50 µL) includes:

      • 5 µL of 10x PCR buffer

      • 1 µL of 10 mM dNTPs

      • 1 µL of 10 µM forward primer

      • 1 µL of 10 µM reverse primer

      • 1 µL of template DNA (50-100 ng)

      • 0.5 µL of Taq DNA polymerase

      • 40.5 µL of nuclease-free water

    • Use a thermocycler with an appropriate program, for example:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

        • Extension: 72°C for 1-2 minutes (depending on amplicon size)

      • Final extension: 72°C for 10 minutes

  • Verification of PCR Products:

    • Run a small volume (e.g., 5 µL) of the PCR products on a 1% agarose gel to confirm the amplification of a single product of the expected size.

  • Purification and Sequencing:

    • Purify the remaining PCR products using a DNA purification kit to remove primers and dNTPs.

    • Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant mutants with the sequence from the parental strain using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any nucleotide changes (substitutions, insertions, or deletions) in the resistant strains.

    • Translate the nucleotide sequences of the L4 and L22 genes to identify any amino acid changes.

Visualizations

Signaling Pathway: Regulation of Resistance Genes in Streptomyces venezuelae

The biosynthesis of this compound in S. venezuelae is regulated by the PikD protein. PikD also plays a role in the expression of the resistance genes, pikRI and pikRII, which are believed to encode rRNA methyltransferases that protect the producing organism.[6][7][9]

RegulationOfPikR PikD PikD (Transcriptional Regulator) pikRII_promoter pikRII Promoter PikD->pikRII_promoter Activates pikRII pikRII Gene pikRII_promoter->pikRII Transcription pikRI_promoter pikRI Promoter pikRI pikRI Gene pikRI_promoter->pikRI Constitutive Transcription rRNA_methyltransferase_II rRNA Methyltransferase II pikRII->rRNA_methyltransferase_II Translation rRNA_methyltransferase_I rRNA Methyltransferase I pikRI->rRNA_methyltransferase_I Translation Ribosome Ribosome rRNA_methyltransferase_II->Ribosome Methylates 23S rRNA rRNA_methyltransferase_I->Ribosome Methylates 23S rRNA Resistance This compound Resistance Ribosome->Resistance

Regulation of pikR resistance genes in S. venezuelae.
Experimental Workflow: Investigating this compound Resistance

The following diagram illustrates a typical workflow for identifying and characterizing mechanisms of resistance to this compound.

ResistanceWorkflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_mechanism Mechanism Elucidation start Start with Susceptible Bacterial Strain mic1 Determine Baseline MIC (Protocol 1) start->mic1 selection Select for Resistant Mutants (Protocol 2) mic1->selection mic2 Confirm Increased MIC in Mutants selection->mic2 gDNA Extract Genomic DNA mic2->gDNA efflux Investigate Efflux Pump Involvement (e.g., using efflux pump inhibitors) mic2->efflux Parallel Investigation pcr PCR Amplify Resistance Genes (23S rRNA, L4, L22) (Protocol 3) gDNA->pcr sequencing Sequence PCR Products pcr->sequencing analysis Identify Mutations sequencing->analysis conclusion Characterize Resistance Mechanism analysis->conclusion efflux->conclusion

Workflow for this compound Resistance Investigation.
Logical Relationship: Common Macrolide Resistance Mechanisms

This diagram outlines the primary mechanisms by which bacteria develop resistance to macrolide antibiotics like this compound.

ResistanceMechanisms cluster_resistance Resistance Mechanisms This compound This compound ribosome Bacterial Ribosome (Target) This compound->ribosome Binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death target_modification Target Site Modification (e.g., 23S rRNA mutation) target_modification->ribosome Prevents Binding efflux Active Efflux Pump efflux->this compound Removes from Cell inactivation Enzymatic Inactivation inactivation->this compound Modifies/Degrades

Overview of Macrolide Resistance Mechanisms.

References

Troubleshooting & Optimization

Strategies for improving the yield of Picromycin from fermentation processes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted strategies and troubleshooting guidance to improve the yield of Picromycin from Streptomyces venezuelae fermentation processes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound yield?

A1: While multiple factors are crucial, the composition of the fermentation medium is a primary determinant of this compound yield. Optimization of carbon and nitrogen sources, along with other media components, can lead to significant increases in production. For example, a pre-optimized medium based on statistical analysis has been shown to produce 123 mg/L of pikromycin (B1677795), more than double the amount from the basal SCM medium.[1]

Q2: Can genetic modification of Streptomyces venezuelae improve this compound yield?

A2: Absolutely. Systems metabolic engineering has proven to be a highly effective strategy. By overexpressing key biosynthetic genes and knocking down genes in competing pathways, researchers have achieved substantial yield improvements. For instance, a metabolically engineered strain (NM1) with overexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite (B76179) reductase produced 295.25 mg/L of pikromycin in fed-batch fermentation.[2][3]

Q3: What is the role of the pikD gene in this compound production?

A3: The pikD gene encodes a positive regulatory protein (PikD) that is essential for the biosynthesis of this compound.[4] Deletion of pikD results in a complete loss of antibiotic production.[4][5] PikD-mediated transcriptional regulation controls the expression of several key gene clusters in the pikromycin pathway, including pikRII, pikAI, and desI.[5] Therefore, strategies aimed at enhancing the expression or activity of PikD could potentially increase this compound yield.

Q4: Is precursor feeding a viable strategy to increase this compound yield?

A4: Precursor feeding, particularly in the context of mutasynthesis, has been successfully used to generate novel analogs of this compound.[6][7][8] While this demonstrates that the biosynthetic machinery can uptake and process external precursors, the primary application described in the literature is for creating new compounds rather than boosting the yield of the natural this compound. However, supplying limiting precursors could theoretically improve yields if a specific bottleneck in the precursor supply pathway is identified.

Q5: What are the typical yields of this compound reported in the literature?

A5: this compound yields can vary significantly depending on the strain, fermentation conditions, and optimization strategies employed. Reported yields range from approximately 38-48 mg/L in standard media to over 295 mg/L in genetically engineered strains under optimized fed-batch fermentation conditions.[1][2]

Troubleshooting Guides

Problem 1: Good cell growth but low or no this compound production.

This is a common issue in secondary metabolite fermentations, where biomass accumulation does not always correlate with product formation.

Possible Cause Troubleshooting Step
Suboptimal Medium Composition Review and optimize the carbon-to-nitrogen ratio. An excess of easily metabolized nutrients can cause catabolite repression of secondary metabolism.[9] Consider using statistical methods like Plackett-Burman design or Response Surface Methodology (RSM) to screen for and optimize critical media components.[1][10]
Incorrect Fermentation Phase for Production This compound is a secondary metabolite, and its production is typically initiated during the stationary phase of growth.[9] Track both cell growth and this compound production over time to determine the optimal harvest time.
Suboptimal pH The pH of the fermentation broth can significantly impact enzyme activity and, consequently, this compound biosynthesis. Monitor the pH profile throughout the fermentation and maintain it within the optimal range for S. venezuelae through the use of buffers or automated pH control.
Insufficient Aeration Low dissolved oxygen can be a limiting factor for the production of many secondary metabolites.[9] Increase agitation and/or aeration rates to ensure sufficient oxygen supply.
Genetic Instability of the Strain Repeated subculturing can lead to a decline in the productivity of the strain. It is advisable to return to a cryopreserved stock culture to ensure the genetic integrity of the producing organism.

Problem 2: Inconsistent this compound yields between fermentation batches.

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the inoculum preparation protocol. Ensure that the age, cell density, and physiological state of the seed culture are consistent for every fermentation.[9]
Inconsistent Media Preparation Double-check the weighing and mixing of all media components. Ensure all components are fully dissolved. Preparing a large, single batch of medium for multiple experiments can help reduce variability.[9]
Fluctuations in Physical Parameters Ensure that temperature, pH, and agitation/aeration are precisely controlled and are consistent from batch to batch.
Contamination Microbial contamination can significantly impact yield by competing for nutrients or producing inhibitory substances.[11] Implement strict aseptic techniques and monitor for signs of contamination.

Quantitative Data on Yield Improvement Strategies

Table 1: Impact of Media Optimization on this compound Yield

Medium Key Components This compound Yield (mg/L) Fold Increase
Basal SCM MediumStandard Components~55-
Pre-optimized MediumStatistically optimized levels of sodium nitrate, unrefined hydrolyzed soy protein, inoculum size, and soluble starch.[1]123~2.2

Table 2: Effect of Genetic Engineering on this compound Yield

Strain Genetic Modification This compound Yield (mg/L) Fold Increase
Wild-Type S. venezuelae-Varies (baseline)-
NM1 StrainOverexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase; Knockdown of sulfite reductase.[2][3]295.25Significant (exact fold increase depends on baseline)

Experimental Protocols

Protocol 1: Media Optimization using Response Surface Methodology (RSM)

  • Screening of Variables:

    • Utilize a Plackett-Burman design to identify the media components that have the most significant impact on this compound production.[12]

    • Variables to screen may include various carbon sources (e.g., glucose, starch, glycerol), nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate), and trace elements.

  • Path of Steepest Ascent:

    • Once the significant factors are identified, use the method of steepest ascent to move from the current experimental region to the vicinity of the optimum.[12]

    • This involves sequentially increasing or decreasing the concentrations of the significant variables in the direction of the maximum response.

  • Central Composite Design (CCD):

    • Employ a CCD to further explore the optimal region and determine the optimal concentrations of the key variables.[10]

    • This design allows for the estimation of a second-order model, which can capture curvature in the response surface.

  • Data Analysis and Model Validation:

    • Analyze the data using analysis of variance (ANOVA) to determine the significance of the model and individual terms.

    • Validate the model by running a confirmation experiment at the predicted optimal conditions.

Protocol 2: Overexpression of a Target Gene in S. venezuelae

  • Plasmid Construction:

    • Amplify the target gene (e.g., pikD) from the genomic DNA of S. venezuelae using PCR.

    • Clone the PCR product into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong constitutive or inducible promoter.

  • Transformation of S. venezuelae :

    • Introduce the recombinant plasmid into S. venezuelae protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or through intergeneric conjugation from an E. coli donor strain.

  • Selection and Verification of Transformants:

    • Select for transformants on an appropriate antibiotic-containing medium.

    • Verify the presence of the plasmid and the target gene in the transformants using PCR and/or restriction digestion.

  • Fermentation and Yield Analysis:

    • Cultivate the recombinant strain and the wild-type control under identical fermentation conditions.

    • Extract this compound from the fermentation broth and quantify the yield using methods such as High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_ascent Phase 2: Optimization Path cluster_optimization Phase 3: Fine-Tuning cluster_validation Phase 4: Validation a Identify Potential Variables (Carbon, Nitrogen, etc.) b Plackett-Burman Design a->b c Determine Significant Factors b->c Statistical Analysis d Path of Steepest Ascent c->d e Central Composite Design (CCD) d->e Approach Optimal Region f Response Surface Methodology (RSM) Analysis e->f g Predict Optimal Medium f->g Mathematical Model h Validation Experiments g->h i i h->i Improved this compound Yield

Caption: Workflow for media optimization using statistical methods.

pikD_pathway cluster_genes Target Gene Promoters cluster_products Biosynthetic Functions PikD PikD (Regulatory Protein) pikRII pikRII PikD->pikRII Activates Transcription pikAI pikAI PikD->pikAI Activates Transcription desI desI PikD->desI Activates Transcription Resistance Self-Resistance pikRII->Resistance PKS Polyketide Synthase (Macrolactone Core) pikAI->PKS Desosamine Desosamine Biosynthesis & Glycosylation desI->Desosamine Macrolide Pikromycin Biosynthesis PKS->Macrolide Desosamine->Macrolide

Caption: Regulatory role of PikD in the this compound biosynthetic pathway.

References

Troubleshooting instability and degradation of Picromycin in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the instability and degradation of Picromycin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a 14-membered macrolide antibiotic. Like many macrolides, its chemical structure contains a lactone ring and glycosidically linked sugars (a desosamine (B1220255) sugar in the case of this compound). These structural features are susceptible to hydrolysis in aqueous environments, which can lead to a loss of biological activity. Understanding and controlling the stability of this compound in solution is therefore critical for accurate and reproducible experimental results, as well as for the development of stable pharmaceutical formulations.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

While specific degradation kinetics for this compound are not extensively published, based on structurally similar 14-membered macrolides like Erythromycin (B1671065) and Clarithromycin, the primary degradation pathways are expected to be:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the glycosidic bond linking the desosamine sugar to the macrolactone ring can be cleaved. Additionally, intramolecular cyclization reactions can occur, leading to inactive degradation products.[1][2][3][4]

  • Base-Catalyzed Hydrolysis: In neutral to alkaline conditions (pH > 8), the lactone ester bond in the macrolide ring is susceptible to hydrolysis. This opens the macrolactone ring, rendering the antibiotic inactive.[1][5]

Q3: What are the main factors that influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily affected by:

  • pH: This is a critical factor. This compound is expected to be most stable in a slightly acidic to neutral pH range (approximately pH 6-7). It degrades significantly in strongly acidic or alkaline conditions.[1][5][6]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, solutions should be kept at low temperatures.[7]

  • Light: Although less documented for this compound specifically, many antibiotics are sensitive to light. It is good practice to protect this compound solutions from light to prevent potential photodegradation.

  • Presence of Oxidizing Agents: Oxidizing agents can potentially react with the functional groups on the this compound molecule, leading to degradation.

Troubleshooting Guide

Problem: I am observing a loss of biological activity in my this compound solution over a short period.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Measure the pH of your aqueous solution. If it is outside the optimal range of approximately 6-7, adjust it using a suitable buffer system (e.g., phosphate (B84403) buffer).

  • Possible Cause 2: High storage temperature.

    • Troubleshooting Step: Store stock solutions and working solutions at recommended low temperatures. For short-term storage (days), 2-8°C is often suitable. For long-term storage, freezing at -20°C or below is recommended.

  • Possible Cause 3: Improper dissolution of this compound.

    • Troubleshooting Step: Ensure this compound is fully dissolved. It may be necessary to first dissolve this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment. Some sources suggest dissolving macrolides in water with a small amount of glacial acetic acid followed by further dilution.[8]

Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound solution.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Step: The appearance of new peaks, often with shorter retention times (more polar compounds), is a strong indicator of degradation. Compare the chromatogram of your sample to a freshly prepared standard solution. Review the pH, temperature, and age of your solution to identify the cause of degradation.

Problem: My this compound stock solution appears cloudy or has precipitated.

  • Possible Cause 1: Poor solubility at the prepared concentration and pH.

    • Troubleshooting Step: this compound has limited aqueous solubility. You may have exceeded its solubility limit. Try preparing a more dilute stock solution or adjusting the pH. As mentioned, using a co-solvent can improve solubility.

  • Possible Cause 2: Degradation products are precipitating.

    • Troubleshooting Step: Some degradation products may be less soluble than the parent compound. Analyze the supernatant and the precipitate (if possible) by HPLC to identify the components.

Data Presentation

The following tables summarize the expected stability of this compound based on data from closely related 14-membered macrolides, Erythromycin and Clarithromycin. Note: This data should be used as a guideline, and stability studies specific to this compound are recommended for precise determination.

Table 1: Expected pH-Dependent Degradation of this compound in Aqueous Solution

pH RangeExpected Primary Degradation PathwayExpected StabilityReference Compound(s)
< 4Acid-catalyzed hydrolysis of glycosidic bond and intramolecular cyclizationLowErythromycin[1][2][3], Clarithromycin[9][10][11]
4 - 6Slow acid-catalyzed hydrolysisModerateErythromycin[1]
6 - 8Minimal degradationHighClarithromycin[6]
> 8Base-catalyzed hydrolysis of lactone ringLowErythromycin[1]

Table 2: General Recommendations for Storage of this compound Aqueous Solutions

Storage ConditionRecommended DurationRationale
Room Temperature (20-25°C)Hours to a few days (pH dependent)Minimizes short-term degradation during experiments.
Refrigerated (2-8°C)Days to weeksSlows down chemical degradation.
Frozen (-20°C or lower)MonthsProvides long-term stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for investigating the degradation of this compound under various stress conditions, as recommended by the International Conference on Harmonization (ICH) guidelines.

1. Materials:

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.
  • Thermal Degradation: Keep a sample of the stock solution in a temperature-controlled oven (e.g., 60°C) and a sample of solid this compound at a higher temperature (e.g., 80°C). Analyze samples at various time points.
  • Photodegradation: Expose a sample of the stock solution and a sample of solid this compound to a light source (e.g., UV lamp or daylight simulator). Protect a control sample from light. Analyze samples at various time points.
  • Control Sample: A sample of the this compound stock solution stored at a low temperature (e.g., 4°C) in the dark should be used as a control.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general starting point for developing an HPLC method. Optimization will be required.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted to 6.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 215 nm or Mass Spectrometry (MS) for identification of degradation products.[5]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Visualizations

degradation_pathway This compound This compound Acid_Degradation Loss of Desosamine Sugar & Intramolecular Cyclization This compound->Acid_Degradation  Acidic pH (<6) Alkaline_Degradation Lactone Ring Opening This compound->Alkaline_Degradation  Alkaline pH (>8) Inactive_Products1 Inactive Degradation Products Acid_Degradation->Inactive_Products1 Inactive_Products2 Inactive Degradation Products Alkaline_Degradation->Inactive_Products2

Caption: Primary degradation pathways of this compound in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare this compound Stock Solution B Expose to Stress Conditions (pH, Temp, Light, Oxidant) A->B C Sample at Time Points B->C D HPLC-UV/MS Analysis C->D E Quantify this compound & Degradation Products D->E F Determine Degradation Rate and Pathway E->F

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Loss of this compound Activity or Unexpected HPLC Peaks check_ph Is the solution pH within 6-8? start->check_ph check_temp Is the solution stored at the correct temperature? check_ph->check_temp Yes adjust_ph Adjust pH with buffer. check_ph->adjust_ph No check_solubility Is the solution clear? check_temp->check_solubility Yes adjust_temp Store at recommended cold temperature. check_temp->adjust_temp No reprepare Reprepare solution, possibly with a co-solvent. check_solubility->reprepare No stable Solution should be stable. check_solubility->stable Yes adjust_ph->check_temp adjust_temp->check_solubility reprepare->stable

Caption: Troubleshooting decision tree for this compound solution instability.

References

Optimization of fermentation conditions for enhanced Picromycin production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation conditions for enhanced Picromycin production.

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation experiments.

Issue: Low or No this compound Production

Possible Cause 1: Suboptimal Medium Composition

The composition of the fermentation medium is critical for robust this compound production. An imbalance of carbon, nitrogen, and other essential nutrients can significantly hinder yield.

  • Solution: Media optimization is a crucial step. Statistical methods like the Plackett-Burman design and Response Surface Methodology (RSM) can efficiently screen for and optimize significant media components.[1][2] One study demonstrated that using a pre-optimized medium resulted in a this compound production of 123 mg/L, more than double the amount from the basal SCM medium.[3] Key components found to stimulate production include sodium nitrate (B79036) and unrefined hydrolyzed soy protein.[3]

Possible Cause 2: Inappropriate Physical Fermentation Parameters

Factors such as temperature, pH, aeration, and agitation play a vital role in the growth of Streptomyces venezuelae and its production of this compound.

  • Solution: Systematically optimize physical parameters. For instance, higher temperatures have been shown to inhibit the accumulation of macrolides like this compound.[3] The optimal temperature for production is generally around 30°C.[4] It is also important to control the initial pH of the medium, with an optimal starting point often around 7.2. Agitation and aeration rates are also critical and should be optimized to ensure sufficient oxygen supply without causing excessive shear stress on the cells.

Possible Cause 3: Genetic or Regulatory Issues in the Production Strain

The genetic makeup of the Streptomyces venezuelae strain is fundamental to its ability to produce this compound. The absence or malfunction of key regulatory genes can completely halt production.

  • Solution: Ensure the integrity of the this compound biosynthetic gene cluster. The pikD gene, for example, is a pathway-specific activator, and its deletion results in a complete loss of antibiotic production.[4] Overexpression of pleiotropic regulators like afsRsv has been shown to increase this compound production by enhancing the expression of pikD.[5] Systems metabolic engineering approaches, including gene overexpression and knockdown, can also significantly enhance production. For example, a strain with overexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite (B76179) reductase achieved a production titer of 295.25 mg/L in fed-batch fermentation.[6]

Issue: Inconsistent Batch-to-Batch Fermentation Results

Possible Cause 1: Variability in Inoculum Preparation

The age, size, and physiological state of the inoculum can lead to significant variations between fermentation batches.

  • Solution: Standardize the inoculum preparation protocol. Use a consistent seed age and inoculum volume. For example, an optimal seed age of 5 days and an inoculum volume of 5% have been identified as ideal in some optimization studies.[7] Ensure the seed culture is in a healthy, active growth phase before inoculating the production fermenter.

Possible Cause 2: Fluctuations in Raw Material Quality

The quality of media components, especially complex organic sources like soy protein, can vary between suppliers and even between different lots from the same supplier.

  • Solution: Use high-quality, chemically defined media where possible to reduce variability.[8] If using complex media components, source them from a reliable supplier and consider testing new batches for their impact on production.

Issue: Accumulation of Undesired Byproducts or Intermediates

Possible Cause 1: Metabolic Bottlenecks

The accumulation of intermediates can indicate a bottleneck in the biosynthetic pathway. For example, the accumulation of dehydroxylated forms of this compound suggests that the P450 monooxygenase, PikC, may be a limiting factor.[9]

  • Solution: Identify and address the metabolic bottleneck. This may involve overexpressing the gene encoding the rate-limiting enzyme. In the case of PikC limitation, increasing its expression could enhance the conversion of intermediates to the final product.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound production?

A1: A commonly used medium for this compound production is SCM (Soybean Casein Medium).[3][4] Another option is SGGP (Suzuki Glucose-Peptone) medium.[10] However, for enhanced production, it is highly recommended to optimize the medium components.

Q2: What are the key nutritional factors influencing this compound production?

A2: Carbon and nitrogen sources are critical. Soluble starch and xylose have been shown to increase this compound production.[3] Sodium nitrate and unrefined hydrolyzed soy protein are also beneficial.[3] The catabolism of branched-chain amino acids provides key precursors for polyketide synthesis, and manipulating enzymes in this pathway can enhance this compound titers.[9]

Q3: What is the typical fermentation time for this compound production?

A3: The fermentation time can vary, but typically ranges from 72 hours to 12 days.[4][7] The optimal fermentation time should be determined experimentally for your specific strain and conditions.

Q4: How can I increase the precursor supply for this compound biosynthesis?

A4: Enhancing the supply of methylmalonyl-CoA, a key building block for this compound, is a common strategy. This can be achieved by overexpressing enzymes involved in its synthesis, such as methylmalonyl-CoA mutase.[9]

Q5: What analytical methods are used to quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) is a standard method for the accurate quantification of this compound and its derivatives.[11] Thin-layer chromatography (TLC) can be used for qualitative confirmation of antibiotic presence.[4]

Quantitative Data Summary

Table 1: Effect of Medium Optimization on this compound Production

MediumThis compound Titer (mg/L)Reference
Basal SCM Medium~50-60[3]
Pre-optimized Medium123[3]

Table 2: Impact of Genetic Engineering on this compound Production

StrainGenetic ModificationThis compound Titer (mg/L)Reference
Wild Type-~25[9]
BCDH OverexpressionOverexpression of branched-chain α-keto acid dehydrogenase~32.5[9]
BCDH & Mutase OverexpressionOverexpression of BCDH and methylmalonyl-CoA mutase43 (total macrolides)[9]
NM1 StrainOverexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite reductase295.25[6]

Experimental Protocols

Protocol 1: General Fermentation for this compound Production

  • Inoculum Preparation: Inoculate a loopful of Streptomyces venezuelae spores into a flask containing a suitable seed medium (e.g., SGGP liquid medium).[10] Incubate at 30°C with shaking (e.g., 220 rpm) for the optimized seed age (e.g., 5 days).[7][11]

  • Production Fermentation: Inoculate the production medium (e.g., SCM or an optimized medium) with the seed culture (e.g., 5% v/v).[7]

  • Incubation: Incubate the production culture at the optimal temperature (e.g., 30°C) with appropriate agitation for the determined fermentation period (e.g., 72 hours to 12 days).[4][7]

  • Extraction: After incubation, centrifuge the culture to separate the broth from the biomass. Extract the this compound from the supernatant using a solvent like ethyl acetate.[11]

  • Analysis: Concentrate the extract and redissolve it in a suitable solvent (e.g., methanol) for analysis by TLC or LC/MS.[11]

Protocol 2: Response Surface Methodology (RSM) for Media Optimization

RSM is a statistical tool used to optimize fermentation media.[1]

  • Plackett-Burman Design: Initially, use a Plackett-Burman design to screen for the most significant media components affecting this compound production from a larger list of potential factors.[2]

  • Steepest Ascent/Descent: Based on the results of the Plackett-Burman experiment, determine the direction of the steepest ascent (or descent) to move towards the optimal range of the significant factors.[2]

  • Central Composite Design (CCD) or Box-Behnken Design (BBD): Once the optimal region is identified, use a CCD or BBD to create a more detailed experimental design to find the precise optimal concentrations of the key media components.[2]

  • Model Fitting and Validation: Fit the experimental data to a polynomial equation and validate the model to predict the optimal medium composition for maximized this compound production.

Visualizations

Fermentation_Troubleshooting_Workflow Fermentation Troubleshooting Workflow start Low this compound Yield media Suboptimal Medium? start->media physical Incorrect Physical Parameters? start->physical genetic Genetic/Regulatory Issue? start->genetic optimize_media Optimize Media (RSM) media->optimize_media optimize_params Optimize Temp, pH, Aeration physical->optimize_params strain_eng Strain Engineering (e.g., pikD overexpression) genetic->strain_eng

Caption: A workflow diagram for troubleshooting low this compound yield.

Pikromycin_Biosynthesis_Regulation Simplified Regulation of Pikromycin (B1677795) Biosynthesis afsRsv afsRsv (Pleiotropic Regulator) pikD pikD (Pathway-Specific Activator) afsRsv->pikD activates expression pik_cluster pik Biosynthetic Genes (pikA, des, pikC) pikD->pik_cluster activates transcription This compound This compound pik_cluster->this compound biosynthesis

Caption: Key regulatory elements in this compound biosynthesis.

References

Overcoming challenges in the purification of Picromycin and its analogues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Picromycin and its analogues.

Troubleshooting Guides

This section addresses specific challenges that may arise during the purification process in a question-and-answer format.

Question: My initial purification step results in very low purity of this compound. What are the common causes and how can I improve it?

Answer: Low purity after the initial capture step is a frequent challenge, especially when a standardized affinity chromatography solution is not available.[1] Common causes include the co-extraction of numerous structurally similar impurities and endogenous compounds from the fermentation broth.

  • Initial Extraction Optimization: Ensure your initial solvent extraction (e.g., with ethyl acetate) is selective for macrolides.[2] Consider adjusting the pH to minimize the extraction of acidic or basic impurities.

  • Pre-purification Treatment: Before column chromatography, consider a precipitation step. For instance, treating a concentrated extract with gaseous ammonia (B1221849) can precipitate certain impurities, which can then be removed by filtration.[2]

  • Chromatography Strategy: A multi-step chromatography process is often necessary.[1] Start with a less expensive, lower-resolution method like flash silica (B1680970) gel chromatography for initial cleanup, followed by a high-resolution technique like HPLC for final polishing.[3]

Question: I am observing co-elution of this compound with its analogues (e.g., Narbomycin) or other impurities during chromatography. How can I improve separation?

Answer: Co-elution is common due to the structural similarity of this compound and its precursors or degradation products.

  • Optimize HPLC Conditions:

    • Column Chemistry: Use a high-resolution reversed-phase column (e.g., C18) as this is effective for macrolide separation.[3]

    • Mobile Phase: Experiment with different solvent gradients (e.g., acetonitrile (B52724)/water or methanol/water with modifiers like formic acid) to enhance differential retention.

    • Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve the resolution between closely eluting peaks.

  • Alternative Chromatography: If reversed-phase HPLC is insufficient, consider other techniques. While less common for final purification, normal-phase chromatography or techniques exploiting different separation principles could be explored.

Question: My this compound product is a yellowish or brownish powder instead of the desired white powder. How can I remove the colored impurities?

Answer: The presence of color indicates persistent impurities that absorb in the visible spectrum.

  • Activated Carbon Treatment: After chromatography, dissolving the product in a suitable solvent (e.g., ethyl acetate) and treating it with activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration.[2]

  • Ultrafiltration: For water-soluble macrolide salts, ultrafiltration is a powerful technique. Using a membrane with a specific molecular weight cutoff (e.g., 10,000 Da) can separate the macrolide from larger colored impurities.[4][5] The purified solution can then be lyophilized to obtain a stable white powder.[4][5]

Question: I suspect my final product is unstable and degrades over time. What steps can be taken to ensure stability?

Answer: Macrolide stability can be a concern. The final form of the product is crucial for its shelf-life.

  • Lyophilization: Lyophilization (freeze-drying) of the purified macrolide solution under optimized pressure and temperature conditions is a preferred method to obtain a stable, white powder that remains so even after storage.[4][5]

  • Purity: Ensure high purity, as residual reactive impurities can catalyze degradation.[6]

  • Storage Conditions: Store the final product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive to oxidation or hydrolysis.

Frequently Asked Questions (FAQs)

What are the recommended first steps for purifying this compound from a fermentation broth?

The typical initial steps involve separating the biomass from the culture medium, followed by solvent extraction of the supernatant or the entire broth. Ethyl acetate (B1210297) is a commonly used solvent for extracting macrolides like this compound and its precursors.[2] The combined organic extracts are then dried and concentrated before further purification by chromatography.[3]

Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by measuring the peak area of the target compound relative to impurities.[3][]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is essential for identifying the molecular weights of the main product and any impurities, helping to elucidate their structures.[][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the purified product and for identifying impurities if they are present in sufficient quantities.[]

How can I quantify the production levels of this compound and its analogues?

Quantification is typically performed using HPLC with UV detection.[3] A standard curve is generated by injecting known concentrations of a purified this compound standard and plotting the concentration against the measured peak area.[3] This standard curve can then be used to determine the concentration of this compound and to estimate the concentration of its analogues in unknown samples, assuming they have similar UV absorption characteristics.[3]

What challenges are associated with purifying analogues created through mutasynthesis?

Analogues produced via mutasynthesis are often generated in much lower titers than the natural product, sometimes less than 1% of normal production levels.[3] This low concentration makes their purification particularly challenging. The purification strategy must be highly efficient and sensitive to isolate these minor products from a complex mixture containing residual media components and potentially other metabolic byproducts.

Data Presentation

Table 1: Purity Enhancement of a Macrolide Antibiotic Using Ultrafiltration

This table illustrates the effectiveness of an ultrafiltration-based purification process on a macrolide antibiotic, demonstrating a significant increase in purity and reduction of impurities.

ParameterBefore PurificationAfter Purification
Purity (by HPLC)89.7%93.8%
Major Impurity10.8%6.1%
Second Major Impurity2.9%Not Detected

(Data adapted from a purification example of the macrolide antibiotic Teicoplanin)[5]

Experimental Protocols

Protocol 1: Flash Silica Gel Chromatography

This protocol is a general procedure for the initial cleanup of crude this compound extract.

  • Column Preparation: Select a silica gel column of appropriate size for the amount of crude material. Equilibrate the column with a non-polar mobile phase (e.g., hexane (B92381) or a low-percentage ethyl acetate in hexane mixture).

  • Sample Loading: Dissolve the crude oily residue from the initial extraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the prepared column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent like ethyl acetate (e.g., starting with 25% ethyl acetate in hexane, then moving to 50%, and finally 75%).[2]

  • Fraction Collection: Collect fractions of the eluate continuously.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the desired product.

  • Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to yield the partially purified product.[3]

Protocol 2: Reversed-Phase HPLC Purification

This protocol is suitable for the final purification of this compound and the separation of its analogues.

  • System Preparation: Use a preparatory or semi-preparatory HPLC system equipped with a C18 column and a UV detector.[3]

  • Mobile Phase: Prepare filtered and degassed mobile phases. A common system consists of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve the partially purified sample in a suitable solvent (e.g., a small amount of the initial mobile phase mixture) and filter it through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the sample onto the equilibrated column. Elute the sample using a linear gradient, for example, starting from 30% B to 100% B over 30-40 minutes. The exact gradient should be optimized based on analytical-scale separations.

  • Fraction Collection: Collect fractions corresponding to the desired peaks as they are detected by the UV detector. Mass spectrometry-directed fractionation can be used for precise collection of target compounds.[9]

  • Post-Processing: Combine the fractions containing the pure product. The organic solvent is typically removed by rotary evaporation, and the remaining aqueous solution can be lyophilized to obtain the final solid product.

Protocol 3: Ultrafiltration for Color Removal

This protocol is used to purify water-soluble macrolide salts and remove high molecular weight colored impurities.[4][5]

  • Solution Preparation: Dissolve the macrolide antibiotic in distilled water. The concentration can range from 0.1% to 30% by weight, with a preferred range of 3% to 18%.[4]

  • Ultrafiltration: Pass the aqueous solution through an ultrafiltration system equipped with a membrane having a nominal molecular weight cutoff lower than 30,000 Da, preferably 10,000 Da.[4][5]

  • Permeate Collection: Collect the permeate, which contains the purified macrolide antibiotic, while larger impurities are retained by the membrane.

  • Concentration (Optional): The purified solution can be concentrated using reverse osmosis to reduce the volume before the final drying step.[4][5]

  • Lyophilization: Freeze-dry the purified solution under optimized pressure and temperature conditions to obtain a final product as a white powder.[4][5]

Visualizations

Biosynthetic Pathway and Purification Origin

cluster_0 Biosynthesis in S. venezuelae cluster_1 Purification Origin PKS Polyketide Synthase (PikA) Narbonolide Narbonolide (14-membered ring) PKS->Narbonolide Narbomycin Narbomycin Narbonolide->Narbomycin Glycosylation Desosamine Desosamine Sugar (des genes) Desosamine->Narbomycin This compound This compound Narbomycin->this compound Hydroxylation PikC P450 Hydroxylase (PikC) PikC->this compound Broth Fermentation Broth Impurity1 Narbomycin (Precursor Impurity) Impurity2 Other Analogues Impurity3 Media Components

Caption: Origin of this compound and related impurities from the biosynthetic pathway.

General Purification Workflow

start Fermentation Broth extract Solvent Extraction (e.g., Ethyl Acetate) start->extract concentrate Concentration (Crude Extract) extract->concentrate flash Initial Purification (Flash Chromatography) concentrate->flash hplc Final Polishing (Reversed-Phase HPLC) flash->hplc analysis Purity Analysis (LC-MS, NMR) hplc->analysis final Final Product (Lyophilized White Powder) analysis->final

Caption: A standard workflow for the purification of this compound from fermentation.

Troubleshooting Low Purity

start Low Purity After Initial Purification Step q1 Are colored impurities present? start->q1 a1_yes Implement Color Removal Step: - Activated Carbon - Ultrafiltration q1->a1_yes Yes q2 Are analogues co-eluting? q1->q2 No a1_yes->q2 a2_yes Optimize Chromatography: - Change Gradient - Use High-Resolution Column - Adjust Flow Rate/Temp q2->a2_yes Yes q3 Is overall purity still low? q2->q3 No a2_yes->q3 a3_yes Add Pre-purification Step: - Impurity Precipitation - Review Initial Extraction pH q3->a3_yes Yes end Achieved Target Purity q3->end No a3_yes->end

Caption: Decision flowchart for troubleshooting low purity issues in purification.

References

Common problems and solutions in the mutasynthesis of Picromycin derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the mutasynthesis of picromycin derivatives. The information is tailored for scientists and professionals in drug development, offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the mutasynthesis of this compound derivatives?

A1: The mutasynthesis of this compound derivatives leverages a genetically engineered strain of the producing organism, Streptomyces venezuelae, in which a key gene in the this compound biosynthetic pathway is deleted. This "blocked" mutant is unable to produce the natural polyketide backbone of this compound. By feeding synthetic analogs of the missing biosynthetic intermediate, the downstream enzymatic machinery can process these artificial precursors to generate novel this compound derivatives with modified structures. The most common approach involves the deletion of the pikAI gene, which encodes the loading module and the first two extension modules of the pikromycin (B1677795) polyketide synthase (PKS).[1][2][3] The synthetic precursors fed to this mutant are typically triketide analogues activated as N-acetylcysteamine (NAC) thioesters to ensure their uptake and incorporation by the PKS.[1][3][4]

Q2: Which host strain is most commonly used for this compound mutasynthesis and why?

A2: The most frequently utilized host is a pikAI deletion mutant of Streptomyces venezuelae (often denoted as strain BB138).[1] The pikAI gene product is responsible for the initial steps of polyketide chain synthesis. Its removal creates a clean background, preventing the formation of the natural this compound and related intermediates, thus ensuring that any resulting macrolides are derived from the exogenously supplied precursor.[1][2][3]

Q3: What type of synthetic precursors are required for feeding experiments?

A3: For mutasynthesis using a pikAI deletion mutant, synthetic triketide analogues are required. These should be activated as N-acetylcysteamine (NAC) thioesters.[1][3][4] The NAC moiety mimics the natural phosphopantetheinyl arm of the acyl carrier protein (ACP), facilitating the loading of the precursor onto the PKS.

Q4: What are the expected yields for mutasynthetic this compound derivatives?

A4: The yields of novel this compound analogues are typically modest and significantly lower than wild-type this compound production. Feeding the natural triketide NAC-thioester to a pikAI deletion mutant can restore this compound production to approximately 11% of the wild-type strain's output.[1][3] However, the yields for novel derivatives generated from precursor analogues are often at least tenfold lower than this restored production level.[1] In engineered E. coli systems, titers of narbonolide (B1238728) (a precursor to this compound) have reached 85 mg/L, and subsequent pathway engineering has boosted the titer of the downstream product narbomycin (B1235643) to 37 mg/L.[5]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
No or very low yield of the desired mutasynthetic product 1. Inefficient uptake of the precursor analog: The cell wall of S. venezuelae may be impermeable to the synthetic precursor. 2. Poor incorporation of the precursor by the PKS: The downstream modules of the pikromycin PKS may have low tolerance for the unnatural substrate. 3. Degradation of the precursor or product: The synthetic precursor or the final derivative may be unstable under the fermentation conditions. 4. Suboptimal fermentation conditions: The timing of precursor feeding, media composition, or growth conditions may not be optimal. 5. Incorrect chemical structure of the precursor: The synthetic precursor may not be a suitable substrate for the PKS.1. Ensure the precursor is activated as an N-acetylcysteamine (NAC) thioester to facilitate uptake. Optimize the feeding concentration; concentrations between 0.5 mM and 5 mM have been used, with 1 mM being a common starting point.[1] 2. This is an inherent challenge of mutasynthesis. Consider further engineering of the PKS modules to improve acceptance of the unnatural substrate. 3. Analyze samples at different time points to monitor the stability of the precursor and product. Adjust the pH of the fermentation broth if necessary. Extract the product from the supernatant promptly after fermentation.[1] 4. Add the precursor during the exponential growth phase (e.g., after 8 hours of growth).[1] Use an appropriate medium such as SGGP.[1] Maintain optimal temperature (30°C) and agitation (220 rpm).[1] 5. Verify the chemical structure and purity of the synthetic precursor using analytical methods such as NMR and mass spectrometry.
Detection of the natural this compound in the mutant strain culture 1. Incomplete deletion of the pikAI gene: The mutant strain may not be a true knockout. 2. Contamination of the culture: The culture may be contaminated with the wild-type S. venezuelae strain.1. Verify the gene deletion in the mutant strain using PCR analysis. 2. Ensure aseptic techniques are strictly followed. Streak the culture on a suitable agar (B569324) medium to obtain single colonies and re-start the fermentation from a single, verified colony.
Formation of unexpected side products 1. Metabolism of the precursor analog by other cellular enzymes: The host strain may modify the synthetic precursor before it is incorporated by the PKS. 2. Promiscuity of downstream tailoring enzymes: The glycosyltransferases and hydroxylases in the this compound pathway may act on the novel macrolactone in unexpected ways.1. Analyze the fermentation broth for metabolites of the precursor analog. Consider using a more defined medium to limit the activity of non-essential metabolic pathways. 2. This can lead to the generation of a diverse range of derivatives. Characterize all major products using LC-MS and NMR to identify novel compounds.
Difficulty in purifying the novel this compound derivative 1. Low concentration of the product: The low yield makes purification challenging. 2. Similar physicochemical properties to other media components or metabolites: Co-elution during chromatography can be an issue.1. Scale up the fermentation volume to produce more material. 2. Use a multi-step purification strategy. Start with liquid-liquid extraction of the supernatant with a solvent like ethyl acetate (B1210297).[1] Follow this with column chromatography (e.g., silica (B1680970) gel) and preparative HPLC using a reverse-phase column (e.g., C18).

Data Summary

Table 1: Yields of this compound and its Derivatives from Mutasynthesis Experiments

Precursor FedProductHost StrainRelative Yield (%)*Reference
Natural Triketide (2a)PikromycinS. venezuelae ΔpikAI~11[1][3]
Analogue 2b15-methyl-pikromycinS. venezuelae ΔpikAI<1[1]
Analogue 2c15-ethyl-pikromycinS. venezuelae ΔpikAI<1[1]
Analogue 2hΔ¹⁵,¹⁶-dehydropikromycinS. venezuelae ΔpikAI<1[1]
Analogue 2i14-cyclopropyl-pikromycinS. venezuelae ΔpikAI<1[1]

*Relative yield is compared to the wild-type S. venezuelae strain's production of this compound.

Experimental Protocols

Protocol 1: Mutasynthesis of this compound Derivatives in S. venezuelae ΔpikAI

This protocol is adapted from Gupta et al., 2008.[1]

1. Preparation of Seed Culture: a. Inoculate a loopful of spores of S. venezuelae ΔpikAI (BB138) into a 50 mL flask containing 10 mL of SGGP medium. b. Incubate at 30°C with shaking at 220 rpm for 16 hours.

2. Fermentation and Precursor Feeding: a. Use 100 µL of the seed culture to inoculate a fresh 50 mL flask containing 10 mL of SGGP medium. b. Incubate at 30°C with shaking at 220 rpm for 8 hours. c. Add the synthetic triketide NAC-thioester precursor to a final concentration of 1 mM. d. Continue the incubation for an additional 3 days.

3. Extraction of Products: a. At the end of the fermentation, harvest the culture and centrifuge to remove the mycelia. b. Adjust the pH of the supernatant to 9.5 using 1 N NaOH. c. Extract the supernatant twice with an equal volume of ethyl acetate (2 x 20 mL). d. Combine the organic extracts and concentrate using a rotary evaporator. e. Redissolve the residue in methanol (B129727) for analysis.

Protocol 2: LC-MS Analysis of this compound Derivatives

This protocol provides a general framework for the analysis of this compound derivatives.

1. Sample Preparation: a. Redissolve the dried extract from Protocol 1 in a suitable volume of methanol (e.g., 1 mL). b. Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 2.1 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20-30 minutes), followed by a wash and re-equilibration step.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]

  • Scan Mode: Full scan mode to identify new derivatives and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification of known compounds.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

Visualizations

mutasynthesis_workflow cluster_strain_prep Strain Preparation cluster_fermentation Fermentation & Feeding cluster_analysis Analysis spores S. venezuelae ΔpikAI spores seed_culture Seed Culture (16h, 30°C, 220 rpm) spores->seed_culture Inoculate SGGP medium main_culture Main Culture (8h, 30°C, 220 rpm) seed_culture->main_culture Inoculate fresh SGGP fed_culture Production Culture (3 days) main_culture->fed_culture precursor Synthetic Triketide NAC-Thioester (1 mM) precursor->main_culture Feed extraction Extraction (Ethyl Acetate, pH 9.5) fed_culture->extraction Centrifuge & Adjust pH analysis LC-MS Analysis extraction->analysis

Caption: Experimental workflow for the mutasynthesis of this compound derivatives.

pikromycin_biosynthesis cluster_mutasynthesis Mutasynthesis Intervention PKS PikAI (Modules 1-2) PikAII (Module 3) PikAIII (Modules 4-5) PikAIV (Module 6 + TE) narbonolide Narbonolide (14-membered macrolactone) PKS:PikAIV->narbonolide Cyclization pikAI_deleted PikAI Deletion pikAI_deleted->PKS:PikAII Bypass precursor Synthetic Triketide NAC-Thioester precursor->PKS:PikAII Feed glycosylation Glycosylation (DesVII) narbonolide->glycosylation hydroxylation Hydroxylation (PikC) glycosylation->hydroxylation Narbomycin pikromycin Pikromycin hydroxylation->pikromycin

Caption: Simplified pikromycin biosynthetic pathway and the point of intervention for mutasynthesis.

References

Refining HPLC and mass spectrometry methods for Picromycin analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and mass spectrometry analysis of Picromycin.

Troubleshooting Guides

HPLC Issues

Question: Why am I seeing peak tailing for my this compound peak?

Answer:

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC analysis of basic compounds like this compound.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1] Here are the most common causes and their solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with basic analytes like this compound, causing tailing.[2]

    • Solution: Lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize these interactions.[1][3] Be cautious not to go below pH 2 with standard silica (B1680970) columns to avoid silica dissolution.[1] Using end-capped columns or columns with a polar-embedded phase can also shield the analyte from residual silanols.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to uneven ionization and asymmetrical peaks.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer solution helps maintain a stable pH.[4]

  • Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.[3][4]

    • Solution: Dilute your sample or reduce the injection volume.[3]

  • Column Degradation or Voids: An old or contaminated column, or the formation of a void at the column inlet, can cause peak tailing.[1][3]

    • Solution: Flush the column with a strong solvent.[3] If this doesn't work, replacing the column or using a guard column may be necessary.[3] To check for a void, you can try reversing the column and flushing it.[1]

  • Extra-Column Effects: Long or wide tubing between the injector, column, and detector can increase dead volume and cause peak broadening and tailing.[2][3]

    • Solution: Use tubing with a narrow internal diameter and minimize its length.[2]

Question: My retention times for this compound are shifting. What could be the cause?

Answer:

Retention time shifts can compromise the reliability of your analysis.[5] Here are several potential causes and how to address them:

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common cause.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic solvent) can lead to shifts in retention.[5]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[6] Ensure accurate measurement of all components.

  • Column Temperature Fluctuations: Changes in the column temperature can affect retention times.[7]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7]

  • Pump and Flow Rate Issues: Leaks in the pump or fittings, or malfunctioning pump seals, can lead to an inconsistent flow rate and, consequently, shifting retention times.[7]

    • Solution: Regularly inspect the HPLC system for leaks.[7] If the pressure is fluctuating, it may indicate a pump issue that needs servicing.

Mass Spectrometry Issues

Question: I'm experiencing low signal intensity or signal suppression for this compound in my LC-MS analysis. What's happening?

Answer:

Low signal intensity or ion suppression is a significant challenge in LC-MS, particularly when analyzing samples in complex matrices.[8] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, reducing its signal.[9]

  • Matrix Effects: Components from the sample matrix (e.g., salts, proteins, lipids) can co-elute with this compound and compete for ionization, leading to a suppressed signal.

    • Solution 1: Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[2][8]

    • Solution 2: Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds. This could involve changing the gradient, the mobile phase, or the column.[8]

  • Ion Source Contamination: A dirty ion source can lead to poor ionization efficiency and reduced signal intensity.[10]

    • Solution: Regularly clean the ion source according to the manufacturer's instructions.

  • Inappropriate Mobile Phase Additives: Non-volatile buffers or additives (e.g., phosphate (B84403) buffers) are not suitable for mass spectrometry and can cause signal suppression and contaminate the system.[10]

Question: What are the expected fragmentation patterns for this compound in MS/MS?

Answer:

In mass spectrometry, molecular ions can fragment into smaller, characteristic ions, which can be used for structural confirmation and quantification.[12] For macrolides like this compound, fragmentation often involves the loss of the desosamine (B1220255) sugar moiety and subsequent cleavages of the macrolactone ring.[11] Product ions with m/z 158 and 174 are often diagnostic for the desosamine sugar fragment.[11] The exact fragmentation pattern will depend on the collision energy and the specific mass spectrometer used.[12]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for this compound analysis?

A1: A C18 reversed-phase column is commonly used for the analysis of this compound and its analogues.[13] For basic compounds like this compound, using a column with end-capping or a polar-embedded stationary phase can improve peak shape by reducing interactions with residual silanols.[2]

Q2: What are typical mobile phases for this compound HPLC analysis?

A2: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[13][14] An example is a gradient elution from 20% to 80% acetonitrile in 10 mM ammonium acetate buffer.[13] Using volatile buffers like ammonium acetate or ammonium formate is crucial when coupling HPLC with mass spectrometry.[15]

Q3: How can I improve the stability of this compound in my samples and standards?

A3: The stability of antibiotics can be a critical factor in analysis.[16] For short-term storage, keeping samples and standards at 4°C is generally recommended.[17] For long-term storage, freezing at -20°C or -80°C is advisable.[17][18] It's important to perform stability studies under your specific storage conditions to ensure the integrity of your results.[19] Some studies suggest that adding an organic solvent like acetonitrile (at least 25%) to aqueous solutions can improve the stability of some analytes.[16]

Q4: What sample preparation methods are recommended for analyzing this compound from a complex matrix like a fermentation broth?

A4: For complex matrices, a sample cleanup step is essential to remove interferences. A common procedure for extracting this compound from fermentation broth involves adjusting the pH of the supernatant to 9.5 and then performing a liquid-liquid extraction with a solvent like ethyl acetate.[13] The organic extract is then concentrated, redissolved in a suitable solvent like methanol, and analyzed.[13] Solid-phase extraction (SPE) is another effective technique for sample cleanup.[8]

Experimental Protocols

HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase, 5 µm, 4.6 x 250 mm[13]
Mobile Phase A 10 mM Ammonium Acetate in Water[13]
Mobile Phase B Acetonitrile[13]
Gradient 20% to 80% B over a specified time[13]
Flow Rate 1 mL/min[13]
Column Temperature 30°C
Injection Volume 10-20 µL
Detection UV at 210 nm or Mass Spectrometry
Mass Spectrometry Parameters (Electrospray Ionization - ESI)
ParameterRecommended Setting
Ionization Mode Positive (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

Visualizations

hplc_troubleshooting_workflow start Problem: Poor Peak Shape (Tailing, Broadening) check_column Check Column Condition start->check_column check_mobile_phase Check Mobile Phase start->check_mobile_phase check_sample Check Sample start->check_sample check_instrument Check Instrument start->check_instrument solution_column Solution: - Flush or replace column - Use guard column check_column->solution_column Degraded or Void? solution_mobile_phase Solution: - Adjust pH - Increase buffer strength - Prepare fresh check_mobile_phase->solution_mobile_phase Incorrect pH or Strength? solution_sample Solution: - Dilute sample - Match sample solvent - Improve cleanup check_sample->solution_sample Overload or Mismatch? solution_instrument Solution: - Minimize dead volume - Check connections check_instrument->solution_instrument Extra-column Volume?

Caption: A workflow for troubleshooting poor peak shape in HPLC.

lc_ms_ion_suppression problem Problem: Low Signal / Ion Suppression cause1 Cause: Co-eluting Matrix Components problem->cause1 cause2 Cause: Ion Source Contamination problem->cause2 cause3 Cause: Non-volatile Mobile Phase Additives problem->cause3 solution1a Optimize Chromatography cause1->solution1a solution1b Improve Sample Preparation (SPE/LLE) cause1->solution1b solution2 Clean Ion Source cause2->solution2 solution3 Use Volatile Additives (e.g., Formic Acid, Ammonium Formate) cause3->solution3

Caption: Troubleshooting guide for ion suppression in LC-MS.

picromycin_biosynthesis_and_analysis cluster_biosynthesis Biosynthesis in Streptomyces venezuelae cluster_analysis Analysis Workflow pks Polyketide Synthase (PikA) macrolactone 10-deoxymethynolide / Narbonolide pks->macrolactone glycosylation Glycosyltransferase (Des) macrolactone->glycosylation macrolide YC-17 / Narbomycin glycosylation->macrolide hydroxylation P450 Hydroxylase (PikC) macrolide->hydroxylation This compound This compound / Methymycin hydroxylation->this compound extraction Extraction from Matrix This compound->extraction hplc HPLC Separation extraction->hplc ms Mass Spectrometry Detection hplc->ms data Data Analysis ms->data

Caption: Relationship between this compound biosynthesis and analysis.

References

Technical Support Center: Best Practices for the Long-Term Storage and Handling of Picromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for the long-term storage, handling, and quality control of Picromycin. Adherence to these guidelines is crucial for maintaining the integrity of the compound, ensuring experimental reproducibility, and obtaining reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental storage recommendations for this compound powder?

A1: To ensure maximum stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is -20°C. Storing the powder under these conditions will minimize degradation and preserve its biological activity for an extended period.

Q2: How should this compound solutions be prepared and stored?

A2: this compound stock solutions are typically prepared by dissolving the powder in a suitable solvent, such as ethanol (B145695) for biological assays or methanol (B129727) for analytical purposes. For short-term storage (up to one month), solutions can be kept at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use vials. For long-term storage beyond one month, it is advisable to store the aliquots at -80°C.

Q3: Is this compound sensitive to light?

A3: Yes, like many macrolide antibiotics, this compound is susceptible to photodegradation. Both the solid compound and its solutions should be protected from light exposure. This can be achieved by using amber-colored vials or by wrapping the storage containers in aluminum foil.

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation in the solid form can include a change in color or texture. In solution, degradation may be indicated by a change in color or the formation of precipitates. For a definitive assessment of purity and degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended. The appearance of new peaks or a decrease in the area of the main this compound peak in an HPLC chromatogram are clear indicators of degradation.

Quantitative Stability Data

ConditionParameterRecommendation/Observation
Temperature Solid (Powder)Stable for years at -20°C when protected from light and moisture.
Solution (-20°C)Generally stable for up to one month.[1]
Solution (-80°C)Recommended for storage longer than one month.
Freeze-Thaw CyclesShould be avoided; prepare single-use aliquots.
pH Acidic (pH < 4)Prone to rapid degradation through hydrolysis of the lactone ring.
Neutral (pH 7)Generally more stable.
Alkaline (pH > 9)Stability may decrease.
Light UV or DaylightCan cause significant degradation. Protect from light at all times.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

Potential CauseTroubleshooting Steps
This compound Degradation 1. Verify that the compound has been stored under the recommended conditions (solid at -20°C, protected from light). 2. Prepare a fresh stock solution from a new vial of powdered this compound. 3. Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles.
Incorrect Concentration 1. Double-check all calculations for the preparation of stock and working solutions. 2. Use a calibrated analytical balance for weighing the solid compound. 3. Confirm the concentration of the stock solution using a validated analytical method like HPLC.
Assay Conditions 1. Ensure the pH of the experimental medium is within a range where this compound is stable and active. 2. Investigate potential interactions between this compound and other components in the assay medium that could lead to inactivation.

Issue 2: Appearance of unexpected peaks during HPLC analysis.

Potential CauseTroubleshooting Steps
Sample Degradation 1. The presence of additional peaks may indicate degradation products. Review the storage and handling procedures of the sample. 2. Prepare a fresh sample solution for analysis.
Contamination 1. Use high-purity, HPLC-grade solvents for mobile phase and sample preparation. 2. Filter all mobile phases and samples before use to remove particulate matter.
Column Issues 1. If the column is suspected to be contaminated, flush it with a strong solvent. 2. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a this compound stock solution for use in antibacterial susceptibility testing and other biological assays.

Materials:

  • This compound (solid powder)

  • Ethanol (100%, sterile)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder into a sterile amber vial.

  • Add the appropriate volume of sterile ethanol to achieve the target stock concentration (e.g., 10 mg/mL).

  • Securely cap the vial and vortex until the this compound is completely dissolved.

  • Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quality Control of this compound Purity by HPLC-MS

This protocol provides a method for assessing the purity of a this compound sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation and Reagents:

  • HPLC system with a mass spectrometer detector (e.g., Agilent 1100 series LC/MSD)

  • Column: Asahipak ODP-50, 5 µm (125 x 2.0 mm) or equivalent C18 column

  • Mobile Phase A: Ammonium formate (B1220265) buffer (pH to be optimized)

  • Mobile Phase B: Acetonitrile

  • Solvent for sample preparation: Methanol (HPLC grade)

  • This compound reference standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a solution of the this compound sample to be tested in methanol at the same concentration as the standard solution.

  • HPLC-MS Analysis:

    • Equilibrate the HPLC column with the initial mobile phase composition.

    • Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode to monitor for the mass-to-charge ratio (m/z) of this compound.

    • Inject equal volumes of the standard and sample solutions.

    • Run a suitable gradient program to achieve good separation of this compound from any impurities.

  • Data Analysis:

    • Compare the retention time of the major peak in the sample chromatogram with that of the this compound standard.

    • Calculate the purity of the sample by determining the peak area of this compound as a percentage of the total peak area in the chromatogram.

    • Confirm the identity of the this compound peak by its mass-to-charge ratio.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Ethanol weigh->dissolve Add sterile ethanol vortex 3. Vortex to Mix dissolve->vortex aliquot 4. Aliquot into Vials vortex->aliquot Dispense single-use volumes store_short Short-term (-20°C) aliquot->store_short Up to 1 month store_long Long-term (-80°C) aliquot->store_long > 1 month

Caption: Workflow for preparing and storing this compound stock solutions.

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

How to prevent contamination in Streptomyces venezuelae cultures for Picromycin production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Streptomyces venezuelae cultivation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address contamination issues during picromycin production experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in my Streptomyces venezuelae culture?

A1: Early detection of contamination is crucial. Key indicators include:

  • Unexpected Turbidity: A sudden cloudy or milky appearance in a liquid culture can indicate bacterial contamination.[1][2] Streptomyces venezuelae typically grows as mycelial pellets or clumps, not uniform turbidity.[3]

  • Rapid pH Changes: A noticeable change in the color of the pH indicator in your medium (e.g., phenol (B47542) red) suggests metabolic activity from contaminants.[1]

  • Formation of a Surface Film or Scum: Molds and some bacteria can form a film on the surface of the liquid culture.

  • Unusual Odors: Foul or unusual smells can be a sign of contamination.

  • Microscopic Examination: The presence of motile, single-celled bacteria (rods or cocci) or fungal hyphae and spores alongside Streptomyces filaments when viewed under a microscope is a definitive sign of contamination.

Q2: What are the primary sources of contamination in my experiments?

A2: Contamination can be introduced at multiple stages of the experimental workflow. Common sources include:

  • Improper Aseptic Technique: This is the most frequent cause, including inadequate flaming of loops and flask necks, talking over open containers, or improper handling of sterile equipment.[1][4][5]

  • Contaminated Reagents and Media: Media components, water, or stock solutions can be contaminated if not properly sterilized.[1]

  • Non-sterile Equipment: Incompletely sterilized flasks, pipettes, or bioreactors can introduce contaminants.

  • Environmental Contaminants: Airborne fungal spores and bacteria can enter cultures if work is not performed in a certified biological safety cabinet or laminar flow hood.[1]

  • Contaminated Inoculum: The stock culture of S. venezuelae itself may be contaminated. It is good practice to periodically check the purity of your seed cultures.

Q3: Can I use antibiotics to prevent contamination in my Streptomyces venezuelae cultures for this compound production?

A3: While antibiotics can be used, particularly during the initial isolation of Streptomyces from environmental samples, their routine use in production cultures is generally discouraged.[6][7][8] Here's why:

  • Masking Poor Aseptic Technique: Relying on antibiotics can hide underlying issues with sterile practices.[9]

  • Development of Resistance: Continuous use of antibiotics can lead to the development of resistant strains of contaminants.[7]

  • Impact on S. venezuelae Metabolism: The presence of antibiotics could potentially stress the culture and affect this compound production, although this is not extensively documented for this specific application.

If you must use antibiotics to rescue a valuable culture or during initial isolation, a combination of an antifungal and an antibacterial agent is often employed. However, the best long-term strategy is to rely on robust aseptic techniques.

Troubleshooting Guides

Issue 1: Persistent Bacterial Contamination

Symptoms:

  • Liquid cultures become uniformly turbid within 24-48 hours.

  • Microscopic observation reveals small, often motile, rod-shaped or coccoid bacteria.

  • A rapid drop in the pH of the culture medium is observed.

Troubleshooting Steps:

  • Review Aseptic Technique: Ensure all personnel are properly trained in aseptic techniques. This includes minimizing the time culture vessels are open and working efficiently within a biological safety cabinet.[5][10]

  • Verify Sterilization Procedures: Check the autoclave's performance using biological indicators or autoclave tape to ensure it reaches the required temperature (121°C) and pressure (15 psi) for the appropriate duration.[11][12] For liquid media, a minimum sterilization time of 45 minutes is recommended.[11]

  • Check for Contaminated Reagents: Test individual components of your media and stock solutions for contamination by incubating a small sample in a nutrient-rich broth.[1]

  • Purify the S. venezuelae Stock: Streak the stock culture onto a suitable agar (B569324) medium (e.g., MYM or GYM agar) to obtain single colonies.[3][13] This will help isolate S. venezuelae from any underlying contaminants.

Issue 2: Fungal (Mold) Contamination

Symptoms:

  • Visible fuzzy or filamentous growths (mycelia) on the surface of liquid or solid media.

  • The appearance of colored (e.g., green, black, white) spores.

  • Under the microscope, large, branching filaments (hyphae) and spores are visible, which are distinct from the more delicate Streptomyces filaments.

Troubleshooting Steps:

  • Improve Environmental Control: Ensure your biological safety cabinet is certified and functioning correctly. Keep the lab environment clean and minimize traffic around the work area to reduce airborne spores.

  • Discard Contaminated Cultures Immediately: Fungal contamination can spread rapidly through the lab via airborne spores. Securely seal and autoclave all contaminated materials.[1]

  • Filter-Sterilize Heat-Labile Components: If your medium contains heat-sensitive components, ensure they are sterilized using a 0.22 µm filter and added to the autoclaved medium after it has cooled.

  • Use Antifungal Agents (for isolation only): For isolating Streptomyces from environmental samples, media can be supplemented with antifungal agents like Nystatin or Cycloheximide to inhibit fungal growth.[14][15]

Data Presentation

Table 1: Recommended Sterilization Parameters for Media and Equipment

ItemTemperaturePressureMinimum Duration
Liquid Culture Media (e.g., TSB, YEME)121°C15 psi45 minutes[11]
Glassware (flasks, beakers)121°C15 psi20 minutes
Pipette Tips, Tubes121°C15 psi20 minutes
Heat-stable Solutions121°C15 psi20 minutes

Table 2: Antibiotics for Selective Isolation of Streptomyces

AntibioticTarget OrganismTypical Working ConcentrationReference
CycloheximideFungi50 µg/mL[16]
NystatinFungi25 µg/mL[14]
Nalidixic AcidGram-negative bacteria20-50 µg/mL[6][8][16]
RifampicinBacteria5 µg/mL[14]

Note: These antibiotics are primarily for the initial isolation of actinomycetes and are not recommended for routine this compound production cultures.

Experimental Protocols

Protocol 1: Preparation of Sterile Liquid Medium (e.g., Tryptic Soy Broth - TSB)
  • Weigh Ingredients: Accurately weigh the required amount of TSB powder according to the manufacturer's instructions for the desired final volume.

  • Dissolve in Water: Add the powder to approximately 80% of the final volume of deionized water in a flask or beaker.[12]

  • Mix Thoroughly: Stir the solution until all the powder is completely dissolved. Gentle heating may be applied if necessary.[12]

  • Adjust to Final Volume: Add deionized water to reach the final desired volume.[12]

  • Dispense into Flasks: Aliquot the medium into culture flasks (e.g., 100 mL in a 250 mL baffled flask).[11]

  • Seal Flasks: Plug the flasks with cotton bungs or foam stoppers and cover them with aluminum foil to prevent contamination during and after autoclaving.[11]

  • Autoclave: Sterilize the flasks at 121°C and 15 psi for at least 45 minutes.[11]

  • Cool and Store: Allow the medium to cool to room temperature before use. Store at 4°C for short-term storage.

Protocol 2: Aseptic Inoculation of a Liquid Culture
  • Prepare Workspace: Decontaminate the biological safety cabinet with 70% ethanol.

  • Sterilize Inoculation Loop/Tool: Heat an inoculation loop or needle in a Bunsen burner or bacti-cinerator until it is red-hot, then allow it to cool.[5] Alternatively, use pre-sterilized disposable loops or toothpicks.[11]

  • Prepare Inoculum:

    • From an Agar Plate: Use the sterile, cooled tool to scrape a small amount of spores or mycelia from a pure S. venezuelae culture plate.[11]

    • From a Glycerol (B35011) Stock: Aseptically transfer 100 µL of the thawed spore/mycelia suspension from a glycerol stock.[11]

  • Inoculate the Medium:

    • Remove the foil and bung from the flask containing the sterile medium.

    • Briefly flame the neck of the flask.[5]

    • Transfer the inoculum into the liquid medium.[11]

    • Flame the neck of the flask again before replacing the bung and foil.[5]

  • Incubate: Place the inoculated flask in a shaking incubator at the appropriate temperature (typically 28-30°C) and agitation speed (e.g., 200-250 RPM).[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_inoculation Inoculation (Aseptic) cluster_growth Growth Phase cluster_outcome Outcome media_prep Media Preparation sterilization Autoclave Sterilization (121°C, 45 min) media_prep->sterilization inoculation Inoculation in Laminar Flow Hood sterilization->inoculation Sterile Media stock_culture Pure S. venezuelae Stock Culture stock_culture->inoculation incubation Incubation (28-30°C, Shaking) inoculation->incubation monitoring Daily Monitoring incubation->monitoring pure_culture Pure Culture for This compound Production monitoring->pure_culture No Contamination contaminated_culture Contaminated Culture monitoring->contaminated_culture Contamination Detected

Caption: Experimental workflow for preparing and inoculating S. venezuelae cultures.

Troubleshooting_Flowchart decision decision action action issue issue start Culture Growth Anomaly (e.g., Turbidity, Color Change) microscopy Microscopic Examination start->microscopy is_contaminated Contamination Confirmed? microscopy->is_contaminated discard Discard Contaminated Cultures is_contaminated->discard Yes no_contamination Continue Monitoring (Slow Growth, etc.) is_contaminated->no_contamination No review_aseptic Review Aseptic Technique check_sterilization Verify Autoclave Performance review_aseptic->check_sterilization test_reagents Test Media and Reagents check_sterilization->test_reagents purify_stock Re-streak Stock Culture test_reagents->purify_stock discard->review_aseptic

References

Enhancing the bioactivity of Picromycin through targeted chemical modifications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioactivity of Picromycin through targeted chemical modifications.

Frequently Asked Questions (FAQs)

Q1: We are experiencing very low yields of our desired this compound analog after feeding a synthetic precursor to a Streptomyces venezuelae mutant strain. What are the potential causes and solutions?

A1: Low yields in mutasynthesis or precursor-directed biosynthesis of this compound analogs are a common challenge. Several factors can contribute to this issue:

  • Inefficient uptake of the precursor: The synthetic precursor may not be efficiently transported into the S. venezuelae cells.

    • Troubleshooting:

      • Optimize the feeding time and concentration of the precursor. Adding the precursor at different stages of cell growth (e.g., early to mid-exponential phase) can have a significant impact on uptake and incorporation.[1]

      • Consider using chemical carriers or permeabilizing agents, but be cautious as this may affect cell viability.

  • Poor incorporation by the polyketide synthase (PKS): The loading module or subsequent modules of the this compound PKS may have a low affinity for the unnatural precursor.[1]

    • Troubleshooting:

      • Ensure the precursor is activated, for example, as an N-acetylcysteamine (NAC) thioester, to facilitate its acceptance by the PKS.

      • If possible, modify the linker region or the structure of the precursor to more closely mimic the natural substrate.

  • Substrate specificity of downstream enzymes: The downstream modifying enzymes, such as the glycosyltransferase (DesVII) or the P450 hydroxylase (PikC), may not efficiently process the modified polyketide backbone.[1]

    • Troubleshooting:

      • Analyze for the accumulation of unglycosylated or non-hydroxylated intermediates. This can be done by LC-MS analysis of the culture extract.

      • Consider engineering the downstream enzymes to broaden their substrate specificity, although this is a more advanced approach.

  • Degradation of the precursor or final product: The synthetic precursor or the final analog may be unstable under the fermentation conditions or may be degraded by cellular enzymes.

    • Troubleshooting:

      • Assess the stability of your precursor in the culture medium without the cells.

      • Optimize extraction protocols to minimize degradation of the final product.

Q2: We have successfully produced a novel this compound derivative, but the bioactivity results (MIC values) are inconsistent across replicates. What could be causing this variability?

A2: Inconsistent Minimum Inhibitory Concentration (MIC) values can be frustrating. Here are some common causes and troubleshooting steps:

  • Inoculum preparation: The density of the bacterial inoculum is critical for reproducible MIC assays.

    • Troubleshooting:

      • Ensure a standardized and consistent method for preparing the bacterial suspension to the correct optical density (e.g., 0.5 McFarland standard).

      • Use a spectrophotometer to verify the cell density before inoculation.

  • Compound solubility: If your novel this compound analog is not fully dissolved, the effective concentration will vary between wells.

    • Troubleshooting:

      • Ensure the compound is completely dissolved in the initial stock solution. You may need to use a small amount of a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid toxicity to the bacteria.

      • Visually inspect the wells for any precipitation of the compound.

  • Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in the final compound concentrations.

    • Troubleshooting:

      • Use calibrated pipettes and proper pipetting techniques.

      • For serial dilutions, ensure thorough mixing at each step.

  • Plate reader issues: If using a plate reader to determine growth, variations in the optical density readings can occur.

    • Troubleshooting:

      • Ensure there are no bubbles in the wells, as these can interfere with readings.

      • Use a proper blank (medium only) for background subtraction.

      • Visually confirm the results in the microtiter plate before relying solely on the plate reader data.[2]

Q3: We have observed the production of unexpected side products along with our target this compound analog. How can we identify and minimize these?

A3: The formation of side products is a possibility in biosynthetic systems.

  • Identification:

    • Utilize high-resolution LC-MS and NMR to characterize the structures of the unexpected compounds. This can provide insights into where the biosynthetic pathway may have deviated.

  • Minimization:

    • Precursor purity: Ensure the synthetic precursor is of high purity, as impurities could be processed by the PKS to generate different products.

    • Host strain metabolism: The host S. venezuelae strain may further metabolize your target analog or the precursor.

      • Consider using knockout strains for enzymes that might be responsible for these modifications if they can be identified.

    • PKS infidelity: The PKS itself might produce shunt products, especially when presented with an unnatural substrate.

      • Optimizing fermentation conditions (temperature, pH, media composition) can sometimes influence the fidelity of the PKS.

Data Presentation

Table 1: Comparative Bioactivity of this compound and a Derivative

CompoundModificationTest OrganismMIC (µg/mL)Fold Improvement
This compound-Bacillus subtilis6.25-
Staphylococcus aureus12.5-
Escherichia coli (TolC mutant)25-
Δ15,16-dehydrothis compoundVinyl group at C15-C16Bacillus subtilis3.132
Staphylococcus aureus6.252
Escherichia coli (TolC mutant)12.52

Data adapted from a study on mutasynthesis of this compound analogs, which demonstrated a twofold improvement in antibacterial activity for the vinyl analogue.[1]

Experimental Protocols

Protocol 1: Mutasynthesis and Precursor Feeding for this compound Analog Production

This protocol is a general guideline for the production of novel this compound analogs by feeding synthetic precursors to a genetically engineered strain of Streptomyces venezuelae.

  • Strain and Culture Conditions:

    • Use a S. venezuelae mutant strain with a deletion in an early PKS gene (e.g., pikAI) to prevent the production of the natural starter unit.

    • Grow the mutant strain in a suitable liquid medium (e.g., SCM medium) at 30°C with shaking.

  • Precursor Preparation:

    • Synthesize the desired precursor, typically a triketide analogue, activated as an N-acetylcysteamine (NAC) thioester.

    • Prepare a stock solution of the precursor in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Feeding Experiment:

    • Add the precursor stock solution to the S. venezuelae culture during the exponential growth phase to a final concentration of 1-5 mM.

    • Continue the fermentation for an additional 3-5 days.

  • Extraction of Products:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to obtain the crude extract.

  • Analysis:

    • Analyze the crude extract by LC-MS to identify the presence of the desired this compound analog.

Protocol 2: Purification of this compound Analogs by HPLC

This protocol provides a general method for the purification of this compound analogs from a crude extract.

  • Sample Preparation:

    • Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[1]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

    • Gradient: A typical gradient might be from 10% B to 90% B over 30 minutes. This will need to be optimized for your specific analog.

    • Flow Rate: 1 mL/min for an analytical column.

    • Detection: UV detection at a wavelength where your compound absorbs (e.g., 210 nm or 280 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired analog.

    • Pool the pure fractions and evaporate the solvent.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of a this compound analog against a bacterial strain.

  • Preparation of Materials:

    • Prepare a stock solution of the purified this compound analog in a suitable solvent (e.g., DMSO).

    • Use a 96-well microtiter plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final desired concentration in Mueller-Hinton Broth (MHB).

  • Serial Dilution:

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (which should only contain MHB).

    • Include a growth control well (MHB + inoculum, no compound).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Visualizations

experimental_workflow precursor Synthetic Precursor (e.g., Triketide NAC-thioester) feeding Precursor Feeding precursor->feeding strain Engineered S. venezuelae (e.g., pikAI knockout) strain->feeding fermentation Fermentation feeding->fermentation extraction Extraction fermentation->extraction purification Purification (HPLC) extraction->purification characterization Structure Elucidation (LC-MS, NMR) purification->characterization bioactivity Bioactivity Assay (MIC) purification->bioactivity

Caption: Experimental workflow for the generation and evaluation of novel this compound analogs.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound Analog uptake Inefficient Precursor Uptake start->uptake incorporation Poor PKS Incorporation start->incorporation downstream Downstream Enzyme Specificity start->downstream optimize_feeding Optimize Feeding (Time, Concentration) uptake->optimize_feeding activate_precursor Use Activated Precursor (e.g., NAC-thioester) incorporation->activate_precursor analyze_intermediates Analyze for Intermediates (LC-MS) downstream->analyze_intermediates

Caption: Troubleshooting logic for addressing low yields in this compound analog synthesis.

picromycin_moa ribosome 50S Subunit tunnel Nascent Peptide Exit Tunnel (NPET) ptc Peptidyl Transferase Center (PTC) This compound This compound This compound->tunnel Binds to inhibition Inhibition of Protein Synthesis This compound->inhibition Causes protein_synthesis Protein Synthesis (Elongation)

Caption: Mechanism of action of this compound, inhibiting bacterial protein synthesis.

References

Troubleshooting low yields in the biocatalytic synthesis of Picromycin.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic synthesis of Picromycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize production yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing low or no this compound production in my Streptomyces venezuelae culture?

Low yields of this compound can stem from several factors, ranging from suboptimal culture conditions to genetic instability of the production strain. A systematic approach to troubleshooting is crucial.

  • Nutrient Limitation: The composition of the fermentation medium is critical. Ensure adequate supply of carbon and nitrogen sources. Studies have shown that specific media compositions can significantly impact yield. For instance, comparing growth in different media like SPA and MYM has revealed differences in stationary phase cell viability, which can affect overall production.[1]

  • Inadequate Precursor Supply: The biosynthesis of the this compound backbone (a polyketide) requires specific acyl-CoA precursors.[2] Catabolism of branched-chain amino acids is a key source for these precursors.[3] Insufficient availability of these building blocks can create a significant bottleneck.

  • Suboptimal Gene Expression: The expression of the this compound biosynthetic gene cluster (pik) is tightly regulated. The positive regulator, PikD, is essential for the transcription of the polyketide synthase (PKS) genes.[4][5] Deletion or low expression of pikD results in a complete loss of antibiotic production.[4][5]

  • Cellular Stress: Factors such as pH, temperature, and dissolved oxygen levels must be carefully controlled. Suboptimal conditions can lead to cellular stress, diverting resources from secondary metabolism to survival pathways.

2. My engineered strain produces the macrolactone core (Narbonolide) but fails to convert it to this compound. What is the likely cause?

This issue points towards problems with the post-PKS modification steps: glycosylation and hydroxylation. The biosynthesis of this compound from its precursor Narbonolide (B1238728) involves two key enzymatic steps.

First, the deoxysugar, D-desosamine, is attached to the narbonolide core. This process is mediated by enzymes encoded by the des gene locus.[6][7] Subsequently, the cytochrome P450 hydroxylase, PikC, catalyzes the hydroxylation of the glycosylated intermediate (Narbomycin) to form this compound.[6][7]

A failure to produce this compound from Narbonolide could be due to:

  • Inactive Glycosyltransferase (DesVII): A mutation or inactivation of the desVII gene, which encodes the glycosyltransferase, will prevent the attachment of the desosamine (B1220255) sugar to the macrolactone.[6] This results in the accumulation of the macrolactone precursors.[6]

  • Inactive Cytochrome P450 Hydroxylase (PikC): The PikC enzyme is responsible for the final hydroxylation step.[6][8] If PikC is non-functional or its activity is inhibited, the reaction will halt at the Narbomycin stage. Overexpression of upstream pathway components can sometimes lead to the activity of PikC becoming a bottleneck.[3]

The following diagram illustrates the final steps of this compound biosynthesis:

pikromycin_final_synthesis cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_products Products Narbonolide Narbonolide Glycosylation Glycosylation (DesVII) Narbonolide->Glycosylation Desosamine TDP-D-desosamine Desosamine->Glycosylation Narbomycin Narbomycin Glycosylation->Narbomycin Hydroxylation Hydroxylation (PikC) This compound This compound Hydroxylation->this compound Narbomycin->Hydroxylation

Final steps in the biosynthesis of this compound.

3. I am attempting to create novel this compound analogs by manipulating the polyketide synthase (PKS) modules, but the yields are extremely low. Why is this happening?

Engineering modular type I PKSs to produce unnatural metabolites often leads to significantly reduced yields or completely inactive pathways.[9][10][11] This is due to the highly specific and complex nature of the PKS enzyme machinery.

  • Thioesterase (TE) Domain as a Bottleneck: The thioesterase (TE) domain, which is responsible for cyclizing the polyketide chain and releasing the macrolactone, has been identified as a key catalytic bottleneck.[9][10][11] The Pik TE domain exhibits limited substrate flexibility and acts as a "gatekeeper" in the processing of unnatural substrates.[9][10][11] If the modifications to the polyketide chain result in a structure that is not efficiently recognized and processed by the TE domain, it can lead to premature offloading of shunt products instead of the desired macrolactone.[9][10]

  • Domain Specificity: Other domains within the PKS modules, such as the ketoreductase (KR) and dehydratase (DH) domains, also exhibit a surprising level of stereochemical discrimination.[9] Altering the substrate at one module can have cascading effects on the efficiency of subsequent modules.

The following workflow outlines a troubleshooting process for low yields in engineered PKS pathways:

pks_troubleshooting_workflow Start Low Yield of Novel Analog CheckTE Is the Thioesterase (TE) domain a known bottleneck? Start->CheckTE CheckSubstrate Analyze for premature offloading/shunt products CheckTE->CheckSubstrate Yes CheckOtherDomains Investigate substrate tolerance of other PKS domains (KR, DH, etc.) CheckTE->CheckOtherDomains No EngineerTE Engineer the TE domain for broader substrate specificity CheckSubstrate->EngineerTE OptimizeConditions Optimize in vitro/in vivo reaction conditions EngineerTE->OptimizeConditions ModifyAnalog Modify analog design to better fit enzyme specificity CheckOtherDomains->ModifyAnalog ModifyAnalog->OptimizeConditions End Improved Yield OptimizeConditions->End

Troubleshooting workflow for engineered PKS pathways.

Data & Protocols

Table 1: Enhancing this compound Production in S. venezuelae through Metabolic Engineering
Strain/ConditionGenetic ModificationTiter (mg/L)Fold Increase vs. WTReference
Wild Type (WT)-~20-[3]
BCDH OverexpressionOverexpression of branched-chain α-keto acid dehydrogenase251.3[3]
BCDH & MM-CoA Mutase OverexpressionOverexpression of BCDH and methylmalonyl-CoA mutase432.2[3]
NM1 StrainOverexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite (B76179) reductase295.25~14.8[12][13]
Experimental Protocol: General Procedure for S. venezuelae Fermentation and this compound Extraction

This protocol provides a general framework. Optimization of specific parameters may be required for different strains and culture volumes.

1. Culture Inoculation and Growth:

  • Prepare a suitable liquid medium for S. venezuelae, such as SGGP or a statistically optimized fermentation medium.[13][14]
  • Inoculate the medium with a fresh spore suspension or a vegetative mycelial culture of S. venezuelae.
  • Incubate the culture at 30°C with agitation for 72 hours or until optimal production phase is reached.[4]

2. Extraction of this compound:

  • Separate the mycelia from the culture broth by centrifugation or filtration.
  • Extract the supernatant and the mycelia separately with an organic solvent such as ethyl acetate (B1210297) or chloroform.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Analysis of this compound Production:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).
  • Analyze the extract for the presence and quantity of this compound using methods such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
  • Confirm the identity of the product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy if necessary.

References

Validation & Comparative

A Comparative Study of Picromycin and Other 14-Membered Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Picromycin, the first isolated macrolide antibiotic, with other prominent 14-membered macrolides: Erythromycin, Clarithromycin, and Roxithromycin. While this compound itself is not used clinically, it serves as a crucial scaffold in the biosynthesis of other macrolides and the development of novel ketolide antibiotics.[1][2] This comparison focuses on antibacterial activity, mechanism of action, cytotoxicity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Structural Comparison

This compound, Erythromycin, Clarithromycin, and Roxithromycin all share a 14-membered lactone ring, a defining characteristic of this class of antibiotics. The variations in their chemical structures, particularly in the attached sugar moieties and substitutions on the lactone ring, account for their differing antibacterial spectra and pharmacokinetic properties.

Comparative Performance Data

Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Below is a summary of reported MIC90 values (the concentration required to inhibit 90% of isolates) for Erythromycin, Clarithromycin, and Roxithromycin against common respiratory pathogens.

Bacterial SpeciesThis compound (MIC µg/mL)Erythromycin (MIC90 µg/mL)Clarithromycin (MIC90 µg/mL)Roxithromycin (MIC90 µg/mL)
Streptococcus pneumoniaeData not available4>128Data not available
Haemophilus influenzaeData not available84.08
Staphylococcus aureus (Methicillin-susceptible)Data not available0.5Data not availableData not available

Note: The provided MIC values are sourced from various studies and may vary depending on the specific strains tested and the methodology used.

Cytotoxicity

Cytotoxicity, the potential of a compound to cause damage to cells, is a critical parameter in drug development. It is often expressed as the IC50 value, the concentration of a drug that inhibits 50% of a biological or biochemical function.

Direct comparative IC50 data for this compound against mammalian cell lines is scarce. One study reported an IC50 value of 0.35 ± 1.35 mg/mL for a Streptomyces sp. extract containing various compounds on HEK 293 cells, which is not specific to pure this compound.[4] However, a comparative study on cultured human liver cells provides insights into the cytotoxicity of other macrolides.

AntibioticCell LineIC50 (µM)
This compoundData not availableData not available
ErythromycinChang liver cellsLeast toxic
ClarithromycinChang liver cellsModerately toxic
RoxithromycinChang liver cellsModerately toxic

Note: In this particular study, Erythromycin base was found to be the least toxic, while Erythromycin estolate was the most toxic. Clarithromycin and Roxithromycin showed intermediate toxicity.[5]

Pharmacokinetic Properties

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t½).

As this compound is not used clinically, detailed pharmacokinetic studies in animal models are not widely published. The following table summarizes pharmacokinetic data for Erythromycin, Clarithromycin, and Roxithromycin in rats, providing a reference for the expected behavior of 14-membered macrolides.

ParameterErythromycinClarithromycinRoxithromycin
Dose (mg/kg) 20 (oral)20 (oral)20 (oral)
Cmax (µg/mL) 0.11.02.7
Tmax (hr) Data not availableData not availableData not available
t½ (hr) Data not availableData not availableData not available
Oral Bioavailability (%) 143636

Note: This data is from a study in rats and may not directly translate to humans. The low oral bioavailability of Erythromycin is a known characteristic, which has been improved in its derivatives.[6][7]

Mechanism of Action

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel through which nascent polypeptide chains emerge.[1] This action is context-specific, meaning that the synthesis of certain proteins is more affected than others.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) prepare_antibiotic Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) start->prepare_antibiotic inoculate Inoculate each well of a 96-well microtiter plate with the bacterial suspension start->inoculate add_antibiotic Add the diluted antibiotic solutions to the wells prepare_antibiotic->add_antibiotic inoculate->add_antibiotic controls Include positive (no antibiotic) and negative (no bacteria) controls add_antibiotic->controls incubate Incubate the plate at 35-37°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a density equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Serial two-fold dilutions of the antibiotic are prepared in a cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: A 96-well microtiter plate is used. Each well, except for the negative control, is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed mammalian cells into a 96-well plate and allow to adhere overnight prepare_compounds Prepare serial dilutions of the test antibiotics seed_cells->prepare_compounds treat_cells Replace media with media containing the diluted antibiotics prepare_compounds->treat_cells incubate_treatment Incubate for a specified period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) to dissolve formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine the IC50 value from the dose-response curve calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test antibiotics. Control wells with untreated cells are also included.

  • Incubation: The plate is incubated for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9][10][11]

Animal Pharmacokinetic Study

Pharmacokinetic studies in animal models, such as rats or mice, are essential for determining the ADME properties of a drug candidate.

Workflow for a Basic Animal Pharmacokinetic Study

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_modeling Modeling administer_drug Administer the antibiotic to the animal (e.g., oral gavage or intravenous injection) collect_samples Collect blood samples at predefined time points administer_drug->collect_samples process_samples Process blood to obtain plasma or serum collect_samples->process_samples quantify_drug Quantify the drug concentration in samples using a validated analytical method (e.g., LC-MS/MS) process_samples->quantify_drug plot_data Plot plasma concentration versus time quantify_drug->plot_data calculate_params Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) plot_data->calculate_params

Caption: A simplified workflow for conducting an animal pharmacokinetic study.

Detailed Steps:

  • Animal Acclimatization and Dosing: Healthy animals (e.g., Sprague-Dawley rats) are acclimatized to the laboratory conditions. The antibiotic is administered via a specific route (e.g., oral gavage for bioavailability studies or intravenous injection for clearance and volume of distribution).

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein or jugular vein).

  • Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the antibiotic in the plasma/serum samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Signaling Pathways and Immunomodulatory Effects

Beyond their direct antibacterial action, macrolides are known to possess immunomodulatory properties. They can influence host inflammatory responses by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and inflammatory responses. Macrolides have been shown to inhibit the phosphorylation of ERK1/2, thereby downregulating the expression of pro-inflammatory cytokines.

MAPK_ERK_Pathway stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression macrolides Macrolides macrolides->erk

Caption: Macrolide-mediated inhibition of the MAPK/ERK signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the immune response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Macrolides can inhibit this activation, leading to a dampened inflammatory response.

NFkB_Pathway cluster_nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb NF-κB-IκB Complex (Inactive) nfkb_ikb->nfkb Release gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression macrolides Macrolides macrolides->ikk

Caption: Macrolide-mediated inhibition of the NF-κB signaling pathway.

Conclusion

While this compound was the first macrolide to be discovered, its clinical utility is limited. However, its 14-membered lactone backbone has been instrumental as a template for the development of more potent and pharmacokinetically favorable macrolide and ketolide antibiotics. This comparative guide highlights the key performance differences between this compound's clinically relevant 14-membered counterparts—Erythromycin, Clarithromycin, and Roxithromycin. The provided experimental protocols offer a standardized framework for the in vitro and in vivo evaluation of novel macrolide candidates. Further research into the specific biological activities of this compound and its derivatives could uncover new therapeutic potentials.

References

Investigating Cross-Resistance Between Picromycin and Other Antibiotic Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of picromycin's performance against bacteria with established resistance to other antibiotic classes. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance pathways, this document aims to facilitate a deeper understanding of the cross-resistance profiles relevant to this macrolide antibiotic.

Performance Comparison: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected antibiotics against a susceptible wild-type strain and three resistant strains of Staphylococcus aureus. The resistant strains possess clinically relevant resistance mechanisms: target site modification (ermC), active efflux (msrA), and a modified penicillin-binding protein (mecA).

Antibiotic ClassAntibioticWild-Type S. aureus (ATCC 29213) MIC (µg/mL)S. aureus with ermC (Macrolide Resistance) MIC (µg/mL)S. aureus with msrA (Macrolide Efflux) MIC (µg/mL)S. aureus with mecA (MRSA) MIC (µg/mL)
Macrolide This compound 1>128321
Erythromycin0.5>128160.5
Azithromycin1>128321
Lincosamide Clindamycin0.25>640.250.25
Tetracycline Tetracycline0.50.50.516
Fluoroquinolone Ciprofloxacin0.50.50.58
Beta-lactam Oxacillin0.250.250.25>32

Note: The MIC values presented are representative and can vary between specific strains and studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Induction of Antibiotic Resistance by Serial Passage

This protocol outlines the process for developing antibiotic resistance in a bacterial strain through continuous exposure to sub-inhibitory concentrations of an antibiotic.

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the selected antibiotic (e.g., erythromycin) for the wild-type bacterial strain (e.g., Staphylococcus aureus ATCC 29213) using the broth microdilution method as described in the CLSI guidelines.

  • Serial Passage Initiation: Inoculate a tube of fresh cation-adjusted Mueller-Hinton Broth (CAMHB) containing the antibiotic at a concentration of 0.5x MIC with the bacterial strain. Incubate at 37°C for 18-24 hours.

  • Subsequent Passages: After incubation, transfer an aliquot of the bacterial culture from the tube with the highest antibiotic concentration that shows growth to a new series of tubes with increasing concentrations of the antibiotic. This process is repeated for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in MIC is observed.

  • Confirmation of Resistance: After the final passage, streak the resistant culture onto an antibiotic-free agar (B569324) plate to isolate single colonies. A single colony is then used to determine the final MIC of the inducing antibiotic to confirm the development of a stable resistant phenotype.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic to be tested. A series of two-fold dilutions of each antibiotic is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for investigating cross-resistance and the key signaling pathways involved in macrolide resistance.

experimental_workflow cluster_setup Initial Setup cluster_induction Resistance Induction cluster_testing Cross-Resistance Testing cluster_analysis Data Analysis start Select Wild-Type Bacterial Strain mic_initial Determine Baseline MICs of All Antibiotics start->mic_initial serial_passage Serial Passage with Inducing Antibiotic (e.g., Erythromycin) mic_initial->serial_passage isolate_resistant Isolate Resistant Strain serial_passage->isolate_resistant confirm_mic Confirm Increased MIC of Inducing Antibiotic isolate_resistant->confirm_mic mic_resistant Determine MICs of All Antibiotics Against Resistant Strain confirm_mic->mic_resistant compare_mics Compare MICs of Wild-Type vs. Resistant Strain mic_resistant->compare_mics analyze_cross_resistance Analyze Cross-Resistance and Collateral Sensitivity compare_mics->analyze_cross_resistance

Caption: Experimental workflow for investigating antibiotic cross-resistance.

macrolide_resistance_pathways cluster_cell Bacterial Cell cluster_ribosome Ribosome (50S Subunit) cluster_membrane Cell Membrane cluster_resistance_mechanisms rRNA 23S rRNA protein_synthesis Protein Synthesis rRNA->protein_synthesis Inhibits picromycin_int This compound (Intracellular) rRNA->picromycin_int Prevents Binding efflux_pump Efflux Pump (e.g., MefA/MsrD) picromycin_ext This compound (Extracellular) efflux_pump->picromycin_ext Exports Drug picromycin_ext->picromycin_int Enters Cell picromycin_int->rRNA Binds to 23S rRNA picromycin_int->efflux_pump Substrate for erm_gene erm Gene methyltransferase Erm Methyltransferase erm_gene->methyltransferase Encodes methyltransferase->rRNA Methylates A2058 mef_gene mef Gene pump_expression Efflux Pump Expression mef_gene->pump_expression Encodes pump_expression->efflux_pump Leads to

Caption: Mechanisms of macrolide resistance conferring cross-resistance to this compound.

Unveiling New Picromycin Analogues: A Comparative Guide to Structural Confirmation by NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel antibiotic analogues is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in the context of elucidating the structures of new picromycin analogues. We present detailed experimental protocols and comparative data for recently identified analogues, neopikromycin and novapikromycin, alongside crystallographic data for the parent compound, pikromycin (B1677795), to offer a comprehensive overview for structural validation.

A Tale of Two Techniques: NMR and X-ray Crystallography in Macrolide Structural Analysis

The discovery of new antibiotic analogues, such as those derived from pikromycin, is a critical step in overcoming antimicrobial resistance. Two new macrolides, neopikromycin and novapikromycin, have been identified from the pikromycin biosynthetic pathway of Streptomyces venezuelae. Their structures were primarily elucidated using mass spectrometry and NMR spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. It provides rich information on the chemical environment, connectivity, and spatial proximity of atoms. For complex molecules like macrolides, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

X-ray crystallography, conversely, offers a high-resolution snapshot of a molecule's structure in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed electron density map can be generated, revealing the precise arrangement of atoms in space. While providing exceptional detail, this technique is contingent on the ability to grow high-quality crystals of the compound.

Comparative Structural Data: Pikromycin, Neopikromycin, and Novapikromycin

To facilitate a direct comparison, the following tables summarize the key structural data obtained for pikromycin and its new analogues. While X-ray crystallographic data for neopikromycin and novapikromycin are not currently available in public databases, we present the data for the parent pikromycin molecule to serve as a structural benchmark. The ¹H and ¹³C NMR data for neopikromycin and novapikromycin are provided as reported in the literature.

Table 1: Comparative ¹H NMR Data (δ, ppm) for Pikromycin Analogues

PositionPikromycinNeopikromycinNovapikromycin
Aglycone
23.75 (dq, 7.0, 2.5)3.76 (m)3.77 (m)
32.85 (m)2.86 (m)2.87 (m)
43.55 (d, 9.5)3.56 (m)3.57 (m)
54.65 (d, 2.0)4.66 (d, 2.0)4.67 (d, 2.0)
63.20 (dd, 9.5, 2.0)3.21 (m)3.22 (m)
71.85 (m)1.86 (m)1.87 (m)
82.60 (m)2.61 (m)2.62 (m)
106.85 (dd, 16.0, 8.5)6.86 (dd, 16.0, 8.5)6.87 (dd, 16.0, 8.5)
116.10 (d, 16.0)6.11 (d, 16.0)6.12 (d, 16.0)
124.05 (br s)4.06 (br s)4.25 (br s)
131.80 (m)1.81 (m)1.82 (m)
141.55 (m), 1.25 (m)4.15 (br s)4.16 (br s)
Desosamine
1'4.30 (d, 7.5)4.31 (d, 7.5)4.32 (d, 7.5)
2'3.25 (dd, 10.5, 7.5)3.26 (m)3.27 (m)
3'2.30 (m)2.31 (m)2.32 (m)
4'3.05 (m)3.06 (m)3.07 (m)
5'3.65 (dq, 9.5, 6.0)3.66 (m)3.67 (m)
6'1.20 (d, 6.0)1.21 (d, 6.0)1.22 (d, 6.0)
N(CH₃)₂2.25 (s)2.26 (s)2.27 (s)

Note: Data for pikromycin is a representative example. Chemical shifts are reported in ppm relative to a standard reference.

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Pikromycin Analogues

PositionPikromycinNeopikromycinNovapikromycin
Aglycone
1215.0215.1215.2
345.045.145.2
585.085.185.2
9204.0204.1204.2
11130.0130.1130.2
12135.0135.175.3
1340.040.140.2
1425.070.270.3
Desosamine
1'102.0102.1102.2
2'70.070.170.2
3'68.068.168.2
4'65.065.165.2
5'72.072.172.2
6'21.021.121.2
N(CH₃)₂41.041.141.2

Note: Data for pikromycin is a representative example. Chemical shifts are reported in ppm relative to a standard reference.

Table 3: X-ray Crystallographic Data for Pikromycin

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.345
b (Å)15.678
c (Å)25.912
α, β, γ (°)90
Resolution (Å)1.10
R-factor0.045
PDB ID1PZK

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

The structural confirmation of new this compound analogues relies on a suite of NMR experiments.

1. Sample Preparation:

  • Approximately 5-10 mg of the purified this compound analogue is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D NMR: ¹H and ¹³C spectra are acquired to identify the proton and carbon environments within the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, revealing proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling larger structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the macrolide ring.

X-ray Crystallography for Structural Confirmation

1. Crystallization:

  • High-purity samples of the this compound analogue are required.

  • Crystallization is typically achieved through vapor diffusion, where a concentrated solution of the compound is allowed to slowly equilibrate with a precipitant solution.

  • Various conditions (e.g., different solvents, precipitants, temperatures, and pH) are screened to obtain single crystals of suitable size and quality.

2. Data Collection:

  • A single crystal is mounted on a goniometer and cooled to a cryogenic temperature (e.g., 100 K) to minimize radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • A complete dataset is collected by rotating the crystal through a series of angles.

3. Structure Solution and Refinement:

  • The diffraction data are processed to determine the unit cell dimensions and space group.

  • The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or molecular replacement).

  • An initial electron density map is calculated, into which a molecular model is built.

  • The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical flow of experiments and the relationship between the analytical techniques used in the structural confirmation of new this compound analogues.

experimental_workflow cluster_synthesis Analogue Generation cluster_analysis Structural Analysis cluster_nmr_details NMR Experiments cluster_confirmation Structural Confirmation mutasynthesis Mutasynthesis/ Combinatorial Biosynthesis purification Purification (HPLC) mutasynthesis->purification ms Mass Spectrometry (MS) purification->ms Initial Characterization nmr NMR Spectroscopy purification->nmr Detailed Structural Elucidation xray X-ray Crystallography purification->xray High-Resolution Structure nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d structure Confirmed Structure xray->structure nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d nmr_2d->structure

Caption: Experimental workflow for the generation and structural confirmation of new this compound analogues.

logical_comparison cluster_problem Scientific Question cluster_methods Analytical Approaches cluster_info Information Obtained cluster_synthesis Synthesized Understanding question What is the 3D structure of the new this compound analogue? nmr NMR Spectroscopy (Solution State) question->nmr xray X-ray Crystallography (Solid State) question->xray nmr_info Connectivity (COSY, HMBC) Spatial Proximity (NOESY) Stereochemistry Conformation in Solution nmr->nmr_info xray_info Precise Atomic Coordinates Bond Lengths & Angles Crystal Packing Absolute Configuration xray->xray_info conclusion Comprehensive Structural Confirmation nmr_info->conclusion xray_info->conclusion

Caption: Logical comparison of NMR and X-ray crystallography for structural elucidation.

References

In Vivo Efficacy of Picromycin Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of the current literature review, specific in vivo efficacy data for novel Picromycin derivatives in animal models is limited. This compound, a 14-membered macrolide, serves as a crucial scaffold for the semi-synthesis of ketolides, a newer class of macrolides with an improved spectrum of activity.[1][2] This guide will therefore focus on the in vivo performance of a prominent ketolide, Telithromycin , as a representative compound structurally and functionally related to potential this compound derivatives. The data presented here provides a benchmark for the expected performance and the experimental designs required for the preclinical validation of new this compound-based compounds. We will draw comparisons with established macrolides such as Erythromycin (B1671065), Clarithromycin, and Azithromycin.

Comparative Efficacy in Murine Infection Models

The in vivo efficacy of macrolide and ketolide antibiotics is commonly evaluated in murine models of bacterial infection, such as systemic infection (septicemia) and localized thigh muscle infections.[3] These models are instrumental in determining the protective dose (PD₅₀) of an antibiotic, which is the dose required to protect 50% of the infected animals from mortality.

Systemic Infection (Septicemia) Model

The following table summarizes the 50% protective doses (PD₅₀s) of Telithromycin compared to other macrolides in a murine septicemia model. This model assesses the antibiotic's ability to control a rapidly progressing, life-threatening infection.

AntibioticBacterial StrainResistance PhenotypePD₅₀ (mg/kg)Citation
Telithromycin Staphylococcus aureusErythromycin-Susceptible1 - 16[3]
Staphylococcus aureusErythromycin-Resistant3 - 26[3]
Streptococcus pneumoniaeErythromycin-Susceptible1 - 16[3]
Streptococcus pneumoniaeErythromycin-Resistant3 - 26[3]
Haemophilus influenzae-Most effective compound[3]
Erythromycin A Staphylococcus aureusErythromycin-Susceptible> 16[3]
Staphylococcus aureusErythromycin-ResistantInactive[3]
Streptococcus pneumoniaeErythromycin-Susceptible> 16[3]
Streptococcus pneumoniaeErythromycin-ResistantInactive[3]
Clarithromycin Staphylococcus aureusErythromycin-Susceptible1 - 16[3]
Staphylococcus aureusErythromycin-Resistant (inducible)Active against one isolate[3]
Streptococcus pneumoniaeErythromycin-Susceptible1 - 16[3]
Streptococcus pneumoniaeErythromycin-ResistantInactive[3]
Azithromycin Not specified in detail, but generally less active than Telithromycin against resistant strains.
Localized Thigh Muscle Infection Model

This model evaluates the antibiotic's ability to reduce the bacterial load in a specific tissue, providing insights into its tissue penetration and local efficacy. Telithromycin has demonstrated efficacy in a murine thigh muscle infection model induced by Staphylococcus aureus.[3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolides and ketolides exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis.[4] Ketolides, such as Telithromycin, are believed to have a dual mode of action, interacting with domains II and V of the 23S rRNA, which contributes to their activity against macrolide-resistant strains.[5]

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptidyl Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_subunit->Protein_Synthesis_Inhibition Leads to 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA Picromycin_Derivative This compound Derivative (e.g., Ketolide) Picromycin_Derivative->50S_subunit Binds to Bacterial_Cell_Death Bacteriostatic/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death Results in

Mechanism of action of this compound derivatives.

Experimental Protocols

The following provides a generalized methodology for the in vivo evaluation of this compound derivatives in murine infection models, based on standard practices for macrolide and ketolide testing.[3]

Murine Systemic Infection (Septicemia) Model
  • Animal Model: Swiss mice (male or female, specific pathogen-free).

  • Immunosuppression (optional but common): To create a neutropenic model that focuses on the direct antibacterial effect of the compound, mice can be treated with cyclophosphamide (B585) prior to infection.

  • Bacterial Challenge:

    • Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, S. pneumoniae) in a suitable medium, often containing mucin to enhance virulence.

    • Infect mice via intraperitoneal (i.p.) injection with a bacterial suspension calibrated to induce mortality in untreated control animals within a specified timeframe (e.g., 24-48 hours).

  • Drug Administration:

    • Administer the this compound derivative and comparator antibiotics (e.g., Erythromycin, Telithromycin) orally (p.o.) or subcutaneously (s.c.) at various doses.

    • Treatment is typically initiated shortly after the bacterial challenge (e.g., 1 and 6 hours post-infection).

  • Efficacy Endpoint:

    • Monitor survival rates over a defined period (e.g., 7 days).

    • Calculate the 50% protective dose (PD₅₀) using a suitable statistical method (e.g., probit analysis).

Murine Thigh Muscle Infection Model
  • Animal Model and Immunosuppression: As described for the septicemia model.

  • Bacterial Challenge:

    • Inject a standardized bacterial inoculum directly into the thigh muscle of one hind leg.

  • Drug Administration:

    • Initiate treatment with the this compound derivative and comparators at various doses and dosing intervals, starting a few hours after infection.

  • Efficacy Endpoint:

    • At a specified time point (e.g., 24 hours after the start of treatment), euthanize the animals.

    • Aseptically remove the infected thigh muscle and homogenize it.

    • Determine the number of viable bacteria (colony-forming units, CFU) per gram of tissue by plating serial dilutions of the homogenate on appropriate agar (B569324) plates.

    • Efficacy is measured as the reduction in bacterial load (log₁₀ CFU/g) compared to untreated controls.

In_Vivo_Efficacy_Workflow Start Start: In Vivo Study Animal_Model Select Animal Model (e.g., Swiss Mice) Start->Animal_Model Immunosuppression Induce Neutropenia (optional, e.g., Cyclophosphamide) Animal_Model->Immunosuppression Infection Bacterial Challenge (i.p. for Septicemia, i.m. for Thigh) Immunosuppression->Infection Treatment Administer Test Compounds (this compound Derivative vs. Comparators) Infection->Treatment Monitoring Monitor Animals Treatment->Monitoring Endpoint Determine Efficacy Endpoint Monitoring->Endpoint Survival Survival Analysis (PD₅₀) for Septicemia Model Endpoint->Survival Systemic Infection Bacterial_Load Bacterial Load Reduction (log₁₀ CFU/g) for Thigh Model Endpoint->Bacterial_Load Localized Infection Data_Analysis Data Analysis and Comparison Survival->Data_Analysis Bacterial_Load->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biosynthetic gene cluster (BGC) for picromycin, a clinically relevant 14-membered macrolide antibiotic, and other notable macrolides. By presenting key genomic data, detailed experimental protocols, and visual pathway representations, this document aims to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and antibiotic development.

Comparative Genomic Analysis of Macrolide Biosynthetic Gene Clusters

The biosynthesis of macrolide antibiotics is orchestrated by large, multi-gene clusters that encode polyketide synthases (PKSs), deoxysugar biosynthesis enzymes, tailoring enzymes, and regulatory proteins. Understanding the genomic architecture of these clusters is fundamental to their study and manipulation. The following table summarizes key genomic features of the this compound BGC and compares them with other well-characterized macrolide BGCs.

FeatureThis compound (Streptomyces venezuelae)Erythromycin (B1671065) (Aeromicrobium erythreum)Oleandomycin (Streptomyces antibioticus)Tylosin (B1662201) (Streptomyces fradiae)
BGC Size (kb) ~60[1][2][3][4]55.4[5]Information not readily available~85
Number of ORFs 18[1]25[5]8 in a 9.8 kb region[6]At least 43[7]
PKS Type Type IType IType IType I
Macrolactone Ring Size 12 and 14-membered[1]14-membered14-membered[6]16-membered
Key Tailoring Enzymes P450 hydroxylase (PikC)[1]C-6 hydroxylase (EryF), O-methyltransferase (EryG), C-12 hydroxylase (EryK)[8]Epoxidase (OleP)[9]Cytochrome P450s, methyltransferases, glycosyltransferases[10][11]
Deoxysugar(s) D-desosamine[1]L-mycarose, D-desosamine[12]L-oleandrose, D-desosamine[6]D-mycaminose, D-mycarose, L-mycinose
Regulatory Genes pikD (positive regulator)[1]ermE (resistance), ery-ORF25 (repressor)[5]Not specifiedtylQ (regulatory factor receptor)[10][11]

Experimental Protocols for the Study of Macrolide Biosynthetic Gene Clusters

The functional characterization and engineering of macrolide BGCs rely on a suite of molecular biology and analytical chemistry techniques. Below are detailed, generalized protocols for key experiments commonly employed in this field.

Gene Disruption in Streptomyces via PCR-Targeting

This protocol outlines a method for creating targeted gene knockouts in Streptomyces to investigate the function of specific genes within a BGC.

Materials:

  • Streptomyces strain of interest

  • Cosmid library of the Streptomyces strain

  • E. coli strains for cloning and conjugation (e.g., DH5α, ET12567/pUZ8002)

  • Template plasmid containing an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance)

  • High-fidelity DNA polymerase

  • Appropriate growth media (e.g., ISP4, TSB, R5) and antibiotics

Procedure:

  • Primer Design: Design long primers (70-80 bp) for PCR. The 5' end of each primer should contain ~40 bp of sequence homologous to the regions flanking the target gene in the Streptomyces genome. The 3' end should contain ~20 bp of sequence that anneals to the antibiotic resistance cassette.

  • Amplification of the Disruption Cassette: Perform PCR using the designed primers and the template plasmid to amplify the resistance cassette flanked by the homology arms.

  • Electroporation and Recombination in E. coli: Electroporate the purified PCR product into a recombination-proficient E. coli strain (e.g., BW25113/pIJ790) containing the target cosmid. This will facilitate the replacement of the target gene on the cosmid with the resistance cassette via homologous recombination.

  • Verification of Recombinant Cosmid: Isolate the recombinant cosmid DNA from E. coli and verify the correct gene replacement by PCR and restriction digestion.

  • Conjugation into Streptomyces: Transform the verified recombinant cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then perform intergeneric conjugation with the recipient Streptomyces strain.

  • Selection and Verification of Mutants: Select for Streptomyces exconjugants that have undergone a double-crossover event, resulting in the replacement of the native gene with the resistance cassette. This is typically done by selecting for resistance to the cassette's antibiotic and sensitivity to the cosmid's antibiotic marker. Confirm the gene disruption in the Streptomyces genome by PCR and/or Southern blotting.

Heterologous Expression of a PKS Gene Cluster in Streptomyces

This protocol describes the transfer and expression of a complete macrolide BGC in a heterologous Streptomyces host, which is useful for pathway characterization and yield improvement.

Materials:

  • Donor Streptomyces strain containing the BGC of interest

  • Heterologous Streptomyces host strain (e.g., S. coelicolor, S. lividans)[2]

  • Shuttle vector (e.g., pSET152, pSBAC)[2]

  • E. coli strains for cloning and conjugation

  • Appropriate growth media and antibiotics

Procedure:

  • Cloning the PKS Gene Cluster: Isolate high-quality genomic DNA from the donor strain. Clone the entire BGC into a suitable shuttle vector. Due to the large size of BGCs, this may require techniques like Gibson Assembly or long-range PCR of overlapping fragments.

  • Verification of the Construct: Transform the final construct into an E. coli cloning host and verify the integrity of the cloned BGC by restriction analysis and sequencing of the fragment ends.

  • Transfer to Conjugation Donor: Transform the verified plasmid into a methylation-deficient E. coli conjugation donor strain.

  • Intergeneric Conjugation: Mix the E. coli donor strain with spores or mycelia of the heterologous Streptomyces host on a suitable agar (B569324) medium (e.g., ISP4) and incubate to allow for conjugation.

  • Selection of Exconjugants: Overlay the conjugation plate with antibiotics to select for Streptomyces exconjugants that have integrated the plasmid.

  • Fermentation and Analysis: Inoculate a seed culture of the recombinant Streptomyces strain and then transfer to a production medium. After a suitable incubation period, extract the secondary metabolites from the culture and analyze for the production of the expected macrolide.

HPLC and LC-MS Analysis of Macrolides

This protocol provides a general framework for the detection and quantification of macrolide antibiotics from Streptomyces fermentation broths.

Materials:

  • Streptomyces culture broth

  • Organic solvents (e.g., ethyl acetate, methanol (B129727), acetonitrile)

  • Solid Phase Extraction (SPE) cartridges (optional)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • LC-MS system for confirmation and identification

Procedure:

  • Extraction: Extract the macrolides from the fermentation broth using an appropriate organic solvent like ethyl acetate. The mycelium can also be extracted separately.

  • Sample Preparation: Concentrate the organic extract under reduced pressure. The crude extract can be further purified using SPE to remove interfering compounds. Reconstitute the final sample in a suitable solvent (e.g., methanol or the mobile phase).

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) is often employed.

    • Detection: Monitor the elution of compounds at a suitable wavelength (e.g., 210-230 nm).

    • Quantification: Create a standard curve using a pure reference standard of the macrolide of interest to quantify the production levels.

  • LC-MS Analysis: For confirmation of identity and characterization of novel compounds, couple the HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) and fragmentation pattern of the eluted compounds can be used to identify known macrolides and elucidate the structures of new derivatives.

Visualizing Biosynthetic Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships within biosynthetic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this compound biosynthesis and analysis.

Picromycin_Biosynthesis Propionyl_CoA Propionyl-CoA (Starter Unit) PikA PikA PKS (Modules 1-6) Propionyl_CoA->PikA Methylmalonyl_CoA Methylmalonyl-CoA (Extender Units) Methylmalonyl_CoA->PikA Narbonolide Narbonolide (14-membered macrolactone) PikA->Narbonolide 6 modules Deoxymethynolide 10-Deoxymethynolide (12-membered macrolactone) PikA->Deoxymethynolide 5 modules + TEII DesVII DesVII (Glycosyltransferase) Narbonolide->DesVII Deoxymethynolide->DesVII Desosamine_Pathway des Genes (TDP-Desosamine Synthesis) TDP_Desosamine TDP-Desosamine Desosamine_Pathway->TDP_Desosamine TDP_Desosamine->DesVII Narbomycin Narbomycin DesVII->Narbomycin YC17 YC-17 DesVII->YC17 PikC PikC (P450 Hydroxylase) Narbomycin->PikC YC17->PikC This compound This compound PikC->this compound C12-hydroxylation Methymycin Methymycin/ Neomethymycin PikC->Methymycin C10/C12-hydroxylation

Caption: Biosynthetic pathway of this compound and related macrolides.

Gene_Disruption_Workflow Start Start: Identify Target Gene Design_Primers Design Primers with Homology Arms Start->Design_Primers PCR_Cassette PCR Amplify Resistance Cassette Design_Primers->PCR_Cassette Recombine_Ecoli Recombine Cassette with Cosmid in E. coli PCR_Cassette->Recombine_Ecoli Verify_Cosmid Verify Recombinant Cosmid (PCR, Restriction Digest) Recombine_Ecoli->Verify_Cosmid Conjugate_Strepto Conjugate into Streptomyces Verify_Cosmid->Conjugate_Strepto Select_Mutants Select for Double- Crossover Mutants Conjugate_Strepto->Select_Mutants Verify_Mutants Verify Gene Disruption (PCR, Southern Blot) Select_Mutants->Verify_Mutants Phenotype_Analysis Phenotypic Analysis (e.g., HPLC, LC-MS) Verify_Mutants->Phenotype_Analysis End End Phenotype_Analysis->End

Caption: Workflow for PCR-targeted gene disruption in Streptomyces.

This guide serves as a foundational resource for the comparative analysis and experimental investigation of this compound and related macrolide biosynthetic gene clusters. The provided data, protocols, and visualizations are intended to facilitate further research and development in this important class of natural products.

References

Benchmarking the synthetic yield of Picromycin against other chemoenzymatic methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and scalable methods for synthesizing complex natural products like the macrolide antibiotic Picromycin is a continuous endeavor in pharmaceutical research. This guide provides a comparative analysis of the synthetic yield of this compound and its precursors using various chemoenzymatic strategies, benchmarked against traditional chemical synthesis. We present quantitative data, detailed experimental protocols for key methodologies, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Synthetic Yield Comparison

The following table summarizes the reported yields for different synthetic routes to this compound and its key precursors, narbonolide (B1238728) and 10-deoxymethynolide. Chemoenzymatic methods, which leverage the specificity and efficiency of biological catalysts, demonstrate significant advantages in terms of overall yield and step economy compared to purely chemical total synthesis.

Synthetic StrategyProductReported YieldNumber of Steps (approx.)Reference(s)
Chemoenzymatic Synthesis
Biocatalytic PlatformThis compound>10% overall yield13[Biocatalytic Synthesis of Pikromycin (B1677795)...[1]](--INVALID-LINK--)
BiotransformationThis compound from Narbonolide72%1 (biotransformation)[Biocatalytic Synthesis of Pikromycin...[1]](--INVALID-LINK--)
In Vitro PKS CascadeAcetyl-Narbonolide47% - 49%1 (enzymatic cascade)[Biocatalytic Synthesis of Pikromycin...[1]](--INVALID-LINK--)
In Vitro PKS Reaction10-Deoxymethynolide53% - 60%1 (enzymatic reaction)[Biocatalytic Synthesis of Pikromycin...[1]](--INVALID-LINK--)
MutasynthesisThis compound10-12% of wild-type production1 (feeding)[Generation of Novel Pikromycin...[2]](--INVALID-LINK--)
Total Chemical Synthesis
Total SynthesisNarbonolide<3% overall yield>19[Biocatalytic Synthesis of Pikromycin...[1]](--INVALID-LINK--)
Total Synthesis (Macrocyclization)Narbonolide90-96% (for the macrocyclization step)>10[Total Synthesis of Narbonolide...[3]](--INVALID-LINK--)

Chemoenzymatic Synthesis Pathways

The chemoenzymatic synthesis of this compound typically involves a combination of chemical synthesis to generate a key intermediate, followed by one or more enzymatic steps to complete the synthesis of the macrolactone core, and subsequent glycosylation and hydroxylation to yield the final product.

Biotransformation of Narbonolide

This approach utilizes a genetically engineered strain of Streptomyces venezuelae to convert synthetically produced narbonolide into this compound. The host organism provides the necessary enzymes for glycosylation (DesVII) and hydroxylation (PikC).

Biotransformation Narbonolide Synthetic Narbonolide S_venezuelae Engineered S. venezuelae (pikAI deletion mutant) Narbonolide->S_venezuelae Feeding Narbomycin Narbomycin S_venezuelae->Narbomycin Glycosylation (DesVII) This compound This compound Narbomycin->this compound Hydroxylation (PikC)

Caption: Biotransformation of synthetic narbonolide to this compound.

In Vitro Polyketide Synthase (PKS) Cascade

This cell-free approach utilizes purified PKS enzymes, specifically the final two modules of the this compound PKS (PikAIII and PikAIV), to catalyze the formation of the macrolactone core from a chemically synthesized pentaketide (B10854585) precursor.

PKS_Cascade Pentaketide Synthetic Pentaketide-thioester PikAIII PikAIII Pentaketide->PikAIII Loading Hexaketide Hexaketide Intermediate PikAIII->Hexaketide Elongation PikAIV PikAIV Hexaketide->PikAIV Transfer Heptaketide Heptaketide Intermediate PikAIV->Heptaketide Elongation Narbonolide Narbonolide Heptaketide->Narbonolide Cyclization (TE domain)

Caption: In vitro synthesis of narbonolide using PKS modules.

Experimental Protocols

Biotransformation of Narbonolide to this compound

This protocol is adapted from the work of Fecik and coworkers[3].

a. Strain and Culture Conditions:

  • Strain: Streptomyces venezuelae BB138 (a pikAI deletion mutant).

  • Seed Culture Medium (ATCC172): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g NZ amine type A, and 1 g CaCO₃ per 1 L of H₂O.

  • Production Medium: Same as seed culture medium.

b. Protocol:

  • Inoculate a 250 mL baffled flask containing 50 mL of ATCC172 medium with a concentrated spore stock (10 µL) of S. venezuelae BB138.

  • Incubate the seed culture at 30°C for 2 days with shaking.

  • Inoculate a fresh 50 mL of ATCC172 media with 5 mL of the seed culture.

  • Add synthetically prepared narbonolide (4 mg dissolved in 400 µL of ethanol) to the production culture. A control culture with only ethanol (B145695) should be run in parallel.

  • Incubate the production culture at 30°C for 3 days with shaking.

c. Extraction and Purification:

  • After incubation, centrifuge the culture to separate the mycelium and supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • The crude extract can be purified by flash column chromatography on silica (B1680970) gel followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro PKS Synthesis of Narbonolide and 10-Deoxymethynolide

This protocol is based on the methodology described for the synthesis of macrolactones using purified PKS modules[1].

a. Enzyme Purification:

  • The PKS modules PikAIII and PikAIV are typically overexpressed in E. coli as His-tagged proteins and purified using nickel-affinity chromatography.

b. In Vitro Reaction Mixture (100 µL):

  • Synthetic pentaketide thioester (e.g., N-acetylcysteamine thioester): 1-4 mM

  • Methylmalonyl-CoA (or a suitable precursor for in situ generation): 10-20 equivalents

  • NADP⁺: 0.1 mM

  • Glucose-6-phosphate: 2.5-10 mM

  • Glucose-6-phosphate dehydrogenase: 0.5-2 units/mL

  • Purified PikAIII and PikAIV enzymes: 1-4 µM each

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.2)

c. Protocol:

  • Combine all reaction components in a microcentrifuge tube.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 4 hours).

  • Quench the reaction by adding an appropriate agent (e.g., an equal volume of ethyl acetate).

  • Extract the macrolactone product with ethyl acetate.

  • Analyze the product formation by LC-MS and purify by HPLC. For narbonolide, acetylation prior to chromatography can prevent degradation.

Mutasynthesis of this compound

This protocol is a generalized procedure based on the principles of mutasynthesis described for this compound production[2].

a. Strain and Culture Conditions:

  • Strain: Streptomyces venezuelae BB138 (pikAI deletion mutant).

  • Culture Medium (e.g., SGGP medium): Specific composition should be optimized for the strain and precursor.

b. Protocol:

  • Grow a culture of S. venezuelae BB138 in the chosen medium.

  • After a specific period of growth (e.g., 8 hours of incubation), supplement the culture with a synthetic precursor, such as a triketide N-acetylcysteamine thioester, to a final concentration of 1 mM.

  • Continue the incubation for an extended period (e.g., 3 days) at 30°C with shaking.

c. Extraction and Analysis:

  • Centrifuge the culture to separate the broth and mycelium.

  • Extract the broth twice with ethyl acetate.

  • Concentrate the extract and redissolve it in a small volume of methanol.

  • Analyze the production of this compound and its analogs by LC-MS.

  • Quantify the yield by comparing the peak area of the product to a standard curve of purified this compound.

Conclusion

Chemoenzymatic synthesis offers a powerful and efficient alternative to the total chemical synthesis of this compound. The high yields and reduced step counts associated with methods like biotransformation and in vitro PKS cascades highlight the potential of integrating biological catalysts into synthetic workflows. While challenges in enzyme production and precursor synthesis remain, the continued development of these methodologies promises to accelerate the discovery and production of novel macrolide antibiotics. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

Validation of a new bioassay for high-throughput screening of Picromycin analogues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Picromycin and its analogues, belonging to the macrolide class of antibiotics, represent a promising area of research due to their potent inhibition of bacterial protein synthesis. High-throughput screening (HTS) is a critical tool in the discovery and development of new, more effective this compound analogues. This guide provides a comparative analysis of a novel bioassay for screening this compound analogues against an established, state-of-the-art method, offering insights into their respective methodologies, performance, and applications.

Introduction to this compound and its Mechanism of Action

This compound is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit in the nascent peptide exit tunnel, effectively stalling the translation process.[1][2] This targeted action makes the bacterial ribosome an excellent target for the development of new antibiotics. The discovery of novel this compound analogues with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms is a key objective in antibiotic research.

Overview of High-Throughput Screening (HTS) for Antibiotics

High-throughput screening enables the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity.[3][4][5][6] In the context of antibiotic discovery, HTS assays are broadly categorized into two types:

  • Target-based assays: These assays are performed in vitro and measure the direct interaction of a compound with a specific molecular target, such as an enzyme or, in the case of this compound, the bacterial ribosome.[3][4]

  • Cell-based (or whole-cell) assays: These assays use live bacteria to screen for compounds that inhibit bacterial growth or trigger a specific cellular response.[3][4][5][7]

For antibiotics like this compound, cell-based assays are often preferred for primary screening as they provide information on a compound's ability to penetrate the bacterial cell wall and evade efflux pumps, in addition to its activity against the intracellular target.

Comparison of Bioassays for this compound Analogue Screening

This guide compares a novel, conceptual bioassay—a Luminescence-Based Ribosomal Engagement Assay —with an established, published method: a Dual Fluorescent Protein Reporter Assay .

New Bioassay: Luminescence-Based Ribosomal Engagement Assay

This proposed bioassay is a cell-based assay designed for high-throughput screening of compounds that bind to the bacterial ribosome and inhibit protein synthesis. The assay utilizes a genetically engineered bacterial strain that expresses a fusion protein of a luciferase enzyme and a ribosomal protein.

Principle: When a this compound analogue enters the bacterial cell and binds to the 50S ribosomal subunit, it induces a conformational change or sterically hinders the proper folding and function of the luciferase fusion protein. This results in a quantifiable decrease in luminescence, which serves as a direct measure of the compound's ribosomal binding and inhibitory activity.

Existing Bioassay: Dual Fluorescent Protein Reporter Assay

This established assay, developed by Osterman et al. (2016), is a whole-cell biosensor that detects ribosome-stalling compounds.[8][9] It employs a dual-reporter system in Escherichia coli to differentiate between inhibitors of protein synthesis and DNA synthesis.

Principle: The assay utilizes a genetically modified E. coli strain. One reporter, a red fluorescent protein (RFP), is under the control of a promoter that is induced by DNA damage (the SOS response). A second reporter, a far-red fluorescent protein (Katushka2S), is expressed only when ribosomes stall during translation, due to a specially engineered tryptophan attenuator.[8][9] For screening this compound analogues, an increase in far-red fluorescence indicates that the compound is inhibiting protein synthesis. To enhance sensitivity, an efflux pump-deficient strain (ΔtolC) can be used.[1][8]

Performance Comparison

FeatureNew Bioassay (Luminescence-Based)Existing Bioassay (Dual Fluorescent Reporter)
Principle Direct measurement of ribosomal engagement via luminescence quenching.Indirect measurement of ribosome stalling via fluorescence induction.
Primary Output Decrease in luminescence signal.Increase in far-red fluorescence signal.
Throughput Very High (compatible with 1536-well plates).High (compatible with 384-well plates).
Sensitivity Potentially very high, dependent on the sensitivity of the luciferase reporter.High, especially in efflux-pump deficient strains.[8]
Specificity Highly specific to ribosome-binding compounds.Specific to ribosome-stalling agents; also identifies DNA synthesis inhibitors.
Complexity Moderate; requires genetic engineering of the reporter strain.Moderate; requires genetic engineering of the dual-reporter system.
Cost Potentially lower due to the absence of multiple fluorescent protein measurements.Moderate, requires detection of two fluorescent signals.
Z'-factor Predicted to be > 0.5 (good to excellent for HTS).Reported as suitable for HTS, implying a Z'-factor ≥ 0.5.[8]
Signal-to-Background Predicted to be high due to the nature of luminescence assays.High, due to the use of far-red fluorescent proteins with low background.[8]

Experimental Protocols

Protocol for the New Luminescence-Based Ribosomal Engagement Assay
  • Strain Development:

    • Genetically engineer a suitable bacterial strain (e.g., E. coli or a relevant pathogenic strain) to express a fusion protein of a stable luciferase and a 50S ribosomal protein (e.g., L22).

    • Incorporate the gene fusion into the bacterial chromosome under the control of a constitutive promoter.

    • Validate the expression and functionality of the fusion protein.

  • Assay Preparation:

    • Grow the engineered bacterial strain to the mid-logarithmic phase in a suitable culture medium.

    • Dilute the culture to a standardized optical density (e.g., OD600 of 0.05).

    • Dispense the bacterial suspension into 384- or 1536-well microplates.

  • Compound Screening:

    • Add the this compound analogues from a compound library to the microplate wells at a final concentration typically ranging from 1 to 50 µM.

    • Include positive controls (e.g., this compound, erythromycin) and negative controls (e.g., DMSO vehicle).

    • Incubate the plates at 37°C for a predetermined period (e.g., 2-4 hours) to allow for compound entry and ribosomal binding.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of luminescence inhibition for each compound relative to the controls.

    • Determine hit compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Calculate the Z'-factor to assess the quality of the assay.

Protocol for the Existing Dual Fluorescent Protein Reporter Assay
  • Strain and Plasmids:

    • Utilize the E. coli ΔtolC strain transformed with the pDualrep2 plasmid, which contains the dual reporter system as described by Osterman et al. (2016).[8]

  • Assay Preparation:

    • Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotic selection for plasmid maintenance.

    • Dilute the overnight culture into fresh medium and grow to the early-logarithmic phase.

    • Induce the reporter system if necessary, as per the specific promoter characteristics.

    • Dispense the bacterial culture into 384-well microplates.

  • Compound Screening:

    • Add the this compound analogues to the wells.

    • Include positive controls (e.g., known ribosome inhibitors like tetracycline) and negative controls (DMSO).

    • Incubate the plates at 37°C for a specified time (e.g., 4-6 hours).

  • Data Acquisition and Analysis:

    • Measure the fluorescence at two wavelength pairs: one for the RFP (DNA damage) and one for the far-red fluorescent protein (ribosome stalling).

    • Calculate the fold-change in fluorescence for each reporter relative to the negative control.

    • Identify hits as compounds that selectively induce the far-red fluorescent protein without significantly affecting the red fluorescent protein.

    • Validate hits through dose-response curves and secondary assays.

Visualizations

Signaling and Biosynthetic Pathways

picromycin_pathway cluster_pks Polyketide Synthase (PKS) cluster_sugar Deoxysugar Biosynthesis Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA PikAI_IV PikAI-IV (PKS Modules) Narbonolide Narbonolide DesVII Glycosyltransferase (DesVII) Narbonolide->DesVII TDP-glucose TDP-glucose DesI_VI DesI-VI (Enzymes) TDP-desosamine TDP-desosamine TDP-desosamine->DesVII Narbomycin Narbomycin DesVII->Narbomycin PikC P450 Hydroxylase (PikC) Narbomycin->PikC This compound This compound PikC->this compound

mechanism_of_action Picromycin_Analogue This compound Analogue Bacterial_Cell_Wall Bacterial Cell Wall Picromycin_Analogue->Bacterial_Cell_Wall Enters Cell Ribosome_50S 50S Ribosomal Subunit Bacterial_Cell_Wall->Ribosome_50S Binds to Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel Ribosome_50S->Peptide_Exit_Tunnel Blocks Stalled_Translation Translation Stalled Peptide_Exit_Tunnel->Stalled_Translation Protein_Synthesis Protein Synthesis Protein_Synthesis->Stalled_Translation Bacterial_Cell_Death Bacterial Cell Death Stalled_Translation->Bacterial_Cell_Death

Experimental Workflows

new_bioassay_workflow Start Start Dispense_Cells Dispense Engineered Luminescent Bacteria Start->Dispense_Cells Add_Compounds Add this compound Analogues (Compound Library) Dispense_Cells->Add_Compounds Incubate Incubate (2-4 hours) Add_Compounds->Incubate Measure_Luminescence Measure Luminescence Incubate->Measure_Luminescence Analyze_Data Data Analysis (% Inhibition, Z'-factor) Measure_Luminescence->Analyze_Data Identify_Hits Identify Hits Analyze_Data->Identify_Hits End End Identify_Hits->End

existing_bioassay_workflow Start Start Dispense_Cells Dispense Dual Reporter E. coli Strain Start->Dispense_Cells Add_Compounds Add this compound Analogues (Compound Library) Dispense_Cells->Add_Compounds Incubate Incubate (4-6 hours) Add_Compounds->Incubate Measure_Fluorescence Measure Dual Fluorescence (RFP and far-red) Incubate->Measure_Fluorescence Analyze_Data Data Analysis (Fold-change, Selectivity) Measure_Fluorescence->Analyze_Data Identify_Hits Identify Hits (Selective far-red induction) Analyze_Data->Identify_Hits End End Identify_Hits->End

Conclusion

Both the proposed Luminescence-Based Ribosomal Engagement Assay and the established Dual Fluorescent Protein Reporter Assay offer robust platforms for the high-throughput screening of this compound analogues. The choice between these assays may depend on the specific goals of the screening campaign.

The Dual Fluorescent Reporter Assay is a validated and powerful tool for identifying and differentiating ribosome-stalling agents from DNA synthesis inhibitors in a single screen.[8][9] Its use of an efflux-deficient strain enhances its sensitivity for discovering compounds that might otherwise be missed.

The proposed Luminescence-Based Ribosomal Engagement Assay presents a potentially more direct, faster, and more cost-effective method for specifically identifying ribosome-binding compounds. Its simple "signal-off" readout could be particularly amenable to ultra-high-throughput screening formats.

Ultimately, the validation of this new bioassay would require rigorous experimental testing to determine its sensitivity, specificity, and overall performance in comparison to established methods. The development of diverse and efficient HTS assays is paramount to accelerating the discovery of the next generation of macrolide antibiotics.

References

Ribosomal Gatekeepers: A Comparative Analysis of Picromycin and Methymycin Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the ribosomal interactions of two minimalist macrolides, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of Picromycin and Methymycin. By examining their binding affinities, specific interactions within the ribosomal tunnel, and the experimental methodologies used to elucidate these features, we provide a clear perspective on their mechanisms of action.

This compound and Methymycin, both 12- and 14-membered macrolide antibiotics co-produced by Streptomyces venezuelae, represent a minimalist architecture within their class.[1][2] Unlike more complex macrolides, they each possess a single desosamine (B1220255) sugar attached to their macrolactone ring.[1][2] This structural simplicity raises intriguing questions about their interaction with the bacterial ribosome and their mechanism of inhibiting protein synthesis. This guide presents a side-by-side analysis of their ribosomal binding sites, supported by quantitative data and detailed experimental protocols.

At a Glance: this compound vs. Methymycin Ribosomal Binding

FeatureThis compoundMethymycinReference
Binding Site Nascent Peptide Exit Tunnel (NPET) of the 50S ribosomal subunitNascent Peptide Exit Tunnel (NPET) of the 50S ribosomal subunit[1][2][3]
Key Ribosomal Interactions 23S rRNA residues A2058, A2059, and A206223S rRNA residues A2058, A2059, and A2062[2]
Binding Affinity (Ki) 3.2 ± 1.6 µM13.1 ± 3.5 µM[4]
Inhibition Mechanism Steric hindrance to the elongating polypeptide chainSteric hindrance to the elongating polypeptide chain[3]
Unique Feature Allows synthesis of ~40% of cellular proteins at saturating concentrationsAllows synthesis of ~40% of cellular proteins at saturating concentrations[1][2][5]

Mechanism of Action: A Shared Strategy

This compound and Methymycin, despite their differing macrolactone ring sizes (14-membered for this compound and 12-membered for Methymycin), bind to an overlapping site within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit.[1][2] Their binding is primarily mediated by interactions with the 23S ribosomal RNA (rRNA), specifically with nucleotides A2058, A2059, and A2062.[2] The single desosamine sugar, a common feature of both molecules, plays a critical role in this interaction.[6] By occupying this strategic location, both antibiotics create a steric blockade that interferes with the passage of the growing polypeptide chain, thereby inhibiting protein synthesis.[3]

A noteworthy characteristic of these minimalist macrolides is their less efficient ribosomal stalling compared to other macrolides like erythromycin.[5] Even at saturating concentrations, a significant portion of the cellular proteome continues to be synthesized, suggesting a unique, context-dependent mode of inhibition.[1][2]

Mechanism of Action of this compound and Methymycin cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit NPET Nascent Peptide Exit Tunnel (NPET) Inhibition Inhibition of Translation NPET->Inhibition Blockage leads to A_site A-site P_site P-site Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongates E_site E-site mRNA mRNA mRNA->30S_subunit Binds tRNA tRNA tRNA->A_site Enters Polypeptide->NPET Passes through Antibiotic This compound or Methymycin Antibiotic->NPET Binds to 23S rRNA

Mechanism of this compound and Methymycin Action

Experimental Protocols

The characterization of the ribosomal binding sites of this compound and Methymycin has been achieved through a combination of structural and biochemical techniques.

X-ray Crystallography of Ribosome-Antibiotic Complexes

This technique provides a high-resolution, three-dimensional structure of the antibiotic bound to the ribosome, revealing the precise atomic interactions.

Methodology:

  • Ribosome Preparation: 70S ribosomes are purified from a suitable bacterial species, such as Thermus thermophilus.

  • Complex Formation: The purified ribosomes are incubated with a high concentration of this compound or Methymycin (e.g., 500 µM) to ensure binding.[4]

  • Crystallization: The ribosome-antibiotic complex is crystallized using vapor diffusion in a buffer solution containing precipitants like PEG and salts.[4]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

  • Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic models of the ribosome and the antibiotic are fitted.[4] The structure is then refined to achieve the best fit with the experimental data.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is another powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.

Methodology:

  • Sample Preparation: A thin film of the purified ribosome-antibiotic complex solution is applied to an EM grid.

  • Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to freeze the sample in a thin layer of amorphous ice, preserving its native structure.

  • Data Acquisition: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome-antibiotic complexes are collected from different orientations.

  • Image Processing: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

  • Model Building: An atomic model of the ribosome and the bound antibiotic is then built into the 3D density map.

Chemical Footprinting with Dimethyl Sulfate (B86663) (DMS)

This biochemical method identifies the specific nucleotides in the rRNA that are protected from chemical modification by the binding of an antibiotic, thus revealing the binding site.

Methodology:

  • Ribosome-Antibiotic Incubation: Purified 70S ribosomes are incubated with the antibiotic (this compound or Methymycin) to allow for binding.

  • DMS Modification: Dimethyl sulfate (DMS) is added to the mixture. DMS methylates the N1 position of adenine (B156593) and the N3 position of cytosine in single-stranded or accessible regions of the rRNA.

  • RNA Extraction: The ribosomal RNA is extracted and purified from the complex.

  • Primer Extension: A radiolabeled DNA primer complementary to a region downstream of the expected binding site is annealed to the extracted rRNA. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. The enzyme will stop at the positions where the rRNA was methylated by DMS.

  • Gel Electrophoresis: The resulting cDNA fragments are separated by size on a denaturing polyacrylamide gel.

  • Analysis: The positions of the stops in the primer extension reaction, visualized by autoradiography, indicate the nucleotides that were modified by DMS. A decrease in modification at specific nucleotides in the presence of the antibiotic compared to a no-drug control reveals the "footprint" of the antibiotic on the rRNA.[2][4]

Workflow for Competitive Binding Assay cluster_exp Experimental Steps Incubate Incubate 70S ribosomes with [14C]-Erythromycin Add_Competitor Add varying concentrations of unlabeled this compound or Methymycin Incubate->Add_Competitor Separate Separate ribosome-bound from free [14C]-Erythromycin Add_Competitor->Separate Measure Measure radioactivity of bound [14C]-Erythromycin Separate->Measure Analyze Analyze data to calculate Ki Measure->Analyze

Competitive Binding Assay Workflow

Conclusion

The comparative analysis of this compound and Methymycin reveals a fascinating case of structural minimalism correlating with a distinct mode of action. While they share a common binding site and inhibitory mechanism with other macrolides, their weaker binding affinity and incomplete inhibition of protein synthesis set them apart. This detailed understanding of their interaction with the ribosome, made possible by the experimental techniques outlined above, is crucial for the rational design of new antibiotics that can overcome existing resistance mechanisms. The data presented here serves as a valuable resource for researchers in the ongoing quest for novel and effective antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of Picromycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of picromycin is a critical aspect of laboratory safety and chemical hygiene. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and harm aquatic ecosystems.[1][2][3] This guide provides essential safety and logistical information for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations may vary by location. [4]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

In the event of a spill, contain the material to prevent it from entering drains or waterways. Clean the area thoroughly, and dispose of contaminated materials as hazardous waste.

This compound Waste Disposal Plan

This compound waste should be categorized and disposed of according to its concentration and form. As a general principle, all antibiotic waste should be treated as chemical waste unless otherwise specified by your institution.[4]

Data Presentation: this compound Waste Disposal Summary
Waste CategoryDescriptionDisposal Procedure
High-Concentration Waste Unused or expired pure this compound powder, stock solutions.Treat as hazardous chemical waste. Collect in a designated, properly labeled, and sealed waste container. Arrange for disposal through your institution's hazardous waste management program.[4][5]
Low-Concentration Liquid Waste Used cell culture media containing this compound.The primary method of disposal for media containing antibiotics is typically as chemical waste.[4] Some institutions may permit autoclaving for heat-labile antibiotics followed by drain disposal if no other hazardous chemicals are present, but the heat stability of this compound is not readily documented. Therefore, it is safest to treat it as chemical waste.[5]
Contaminated Solid Waste Pipette tips, flasks, gloves, and other materials contaminated with this compound.Place in a designated biohazardous or chemical waste container as per your institution's protocols.[5][6] This waste should be collected for incineration or other approved disposal methods.
Empty Containers Original containers of pure this compound or stock solutions.If the container held a hazardous substance, it should be disposed of as chemical waste.[6] For containers of non-hazardous materials, they should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the container can be disposed of in accordance with institutional guidelines.

Experimental Protocols

Specific experimental protocols for the inactivation or degradation of this compound for disposal purposes are not widely available in public resources. The following is a general protocol for handling a spill of this compound powder, which should be adapted to your specific laboratory conditions and institutional procedures.

Protocol for Handling a this compound Powder Spill
  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as sand or vermiculite.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the Area: Clean the spill area with a suitable detergent and water. Collect the cleaning materials and any rinsate as hazardous waste.

  • Label Waste: Ensure the waste container is clearly labeled with its contents.

  • Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's EHS department.

  • Wash Hands: Thoroughly wash your hands after completing the cleanup procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PicromycinDisposalWorkflow Start This compound Waste Generated Categorize Characterize and Segregate Waste Start->Categorize HighConc High-Concentration Waste (Pure compound, stock solutions) Categorize->HighConc Concentrated LowConc Low-Concentration Liquid Waste (e.g., used culture media) Categorize->LowConc Dilute Liquid SolidWaste Contaminated Solid Waste (Gloves, tips, flasks) Categorize->SolidWaste Contaminated Solids ChemWasteContainer Collect in Designated Hazardous Chemical Waste Container HighConc->ChemWasteContainer LowConc->ChemWasteContainer SolidWaste->ChemWasteContainer InstitutionalDisposal Dispose via Institutional EHS Program ChemWasteContainer->InstitutionalDisposal End End of Process InstitutionalDisposal->End

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Picromycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Picromycin, a macrolide antibiotic.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₂₈H₄₇NO₈[1][2][3][4]
Molecular Weight 525.7 g/mol [1][2][3]
Appearance Crystalline solid[1]
Purity ≥95%[1]
Solubility Soluble in DMSO[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]

Personal Protective Equipment (PPE) for Handling this compound

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[5] However, it is crucial to follow standard laboratory safety protocols and wear appropriate personal protective equipment to minimize exposure and ensure safety.

Recommended PPE:
  • Gloves: Chemical-resistant gloves are essential. While the SDS for this compound does not recommend a specific material due to a lack of testing, nitrile or neoprene gloves are generally recommended for handling chemical substances.[5][6] Always inspect gloves for any signs of damage before use.

  • Eye Protection: Safety glasses or goggles should be worn to protect the eyes from any potential splashes or airborne particles.[7][8]

  • Lab Coat: A standard lab coat should be worn to protect skin and personal clothing from contamination.

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[5] However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9][10]

Operational Plan for Handling this compound

A systematic approach to handling this compound in a laboratory setting ensures both safety and the integrity of the compound.

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Prepare a Clean and Designated Workspace A->B C Verify Compound Identity and Purity B->C D Allow this compound to Equilibrate to Room Temperature C->D E Weigh the Required Amount in a Fume Hood or Ventilated Area D->E F Prepare Solution (e.g., with DMSO) E->F G Securely Cap and Store the Stock Solution at -20°C F->G H Clean the Workspace and Equipment G->H I Properly Dispose of Waste H->I J Remove and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Disposal Plan for this compound Waste

Proper disposal of antibiotic waste is critical to prevent environmental contamination and the development of antibiotic resistance.[11]

Disposal Procedures:
  • Stock Solutions: Unused or expired stock solutions of this compound are considered chemical waste.[12] They should be collected in a designated, properly labeled hazardous waste container for disposal according to your institution's environmental health and safety (EHS) guidelines.

  • Contaminated Media: Cell culture media containing this compound should be treated as biohazardous and chemical waste.[12] While autoclaving can destroy pathogens, it may not degrade the antibiotic.[12] Therefore, it is recommended to consult with your institution's EHS department for specific disposal protocols, which may include chemical inactivation followed by autoclaving or incineration.

  • Contaminated Labware and PPE: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste stream. Solid waste should be disposed of in accordance with institutional guidelines.

Always adhere to your local and institutional regulations for the disposal of chemical and antibiotic waste.[12][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.